Ethyl 2-(3-cyanophenyl)-2-oxoacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-cyanophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-15-11(14)10(13)9-5-3-4-8(6-9)7-12/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECHQYJYTIZQSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC(=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00641275 | |
| Record name | Ethyl (3-cyanophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
732249-89-7 | |
| Record name | Ethyl (3-cyanophenyl)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00641275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral characterization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This document is intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development, offering detailed experimental protocols and structured data for easy reference.
Chemical and Physical Properties
This compound, also known as Ethyl 3-cyanobenzoylformate, is an organic compound with the molecular formula C11H9NO3[1]. It belongs to the class of alpha-keto esters, which are valuable intermediates in organic synthesis. The presence of a cyano group, a keto group, and an ester functional group makes it a versatile building block for the synthesis of more complex molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 732249-89-7 | [1] |
| Molecular Formula | C11H9NO3 | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Predicted Boiling Point | 334.0 ± 25.0 °C | [1] |
| Predicted Density | 1.22 ± 0.1 g/cm³ | [1] |
| Synonyms | ETHYL 3-CYANOBENZOYLFORMATE; Benzeneacetic acid, 3-cyano-α-oxo-, ethyl ester | [1] |
Spectral Data and Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals for the ethyl group (a triplet and a quartet) and the aromatic protons of the 3-cyanophenyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the cyano and oxoacetate groups. For a similar compound, ethyl acetate, the ethyl group protons appear as a triplet at ~1.3 ppm and a quartet at ~4.1 ppm[2].
-
¹³C NMR: The carbon NMR spectrum should exhibit distinct signals for the carbonyl carbons of the keto and ester groups, the nitrile carbon, the carbons of the ethyl group, and the aromatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the C=O stretching of the ketone and ester groups, and the C≡N stretching of the nitrile group. For comparison, N-alkyl cyanoacetamides show characteristic stretching frequencies for N-H, CN, and C=O groups[3].
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of the ethoxy group and other fragments.
Reactivity and Stability
Based on general chemical principles and safety data for similar compounds, the following reactivity and stability profile can be expected:
-
Chemical Stability: The compound is likely stable under normal storage conditions[4]. It is important to keep it in a dry, cool, and well-ventilated place in a tightly closed container[4].
-
Reactivity: The α-keto ester moiety is reactive and can participate in various chemical transformations. The keto group can undergo nucleophilic addition, and the ester can be hydrolyzed or transesterified. The cyano group can also be hydrolyzed to a carboxylic acid or reduced to an amine.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases[4].
-
Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx)[4].
Experimental Protocols
While a specific, detailed synthesis protocol for this compound was not found in the search results, a plausible synthetic route can be designed based on established organic chemistry reactions. A common method for the synthesis of α-keto esters is the esterification of the corresponding α-keto acid.
Proposed Synthesis of this compound:
This protocol is a general procedure adapted from similar esterification reactions[5].
Objective: To synthesize this compound from 3-cyanobenzoylformic acid.
Materials:
-
3-cyanobenzoylformic acid
-
Ethanol (absolute)
-
Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-cyanobenzoylformic acid in an excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Slowly add a catalytic amount of thionyl chloride or concentrated sulfuric acid to the solution with stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Safety and Handling
Handle this chemical in accordance with good industrial hygiene and safety practices[4].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[4][6].
-
Handling: Avoid contact with skin and eyes. Do not breathe mist, vapors, or spray. Use only in a well-ventilated area[4][6].
-
Storage: Store in a dry, cool, and well-ventilated place. Keep the container tightly closed[4].
First Aid Measures:
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician[6].
-
In case of skin contact: Wash off with soap and plenty of water. Consult a physician[6].
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[6].
-
If swallowed: Rinse mouth with water. Get medical attention[4].
This document provides a summary of the available information on this compound. Researchers should always consult the relevant Safety Data Sheet (SDS) before handling this chemical and perform their own risk assessments.
References
Ethyl 2-(3-cyanophenyl)-2-oxoacetate CAS number 732249-89-7
CAS Number: 732249-89-7
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a chemical compound with potential applications in research and development. Due to the limited availability of public data, this guide summarizes the currently known information and provides a framework for future investigation.
Chemical Identity and Properties
This compound is an organic compound characterized by a central ethyl oxoacetate core attached to a phenyl ring bearing a nitrile group at the meta position.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 732249-89-7 | Chemical Supplier Catalogs |
| Molecular Formula | C₁₁H₉NO₃ | MolPort[1] |
| Molecular Weight | 203.19 g/mol | MolCore[2] |
| Canonical SMILES | CCOC(=O)C(=O)c1cccc(c1)C#N | MolPort[1] |
| Physical State | Not reported | N/A |
| Melting Point | Not reported | N/A |
| Boiling Point | Not reported | N/A |
| Solubility | Not reported | N/A |
Synthesis and Reactivity
Detailed experimental protocols for the synthesis of this compound are not explicitly described in publicly available literature. However, a general synthetic approach for aryl α-keto esters can be proposed based on established organic chemistry principles.
A plausible synthetic route could involve the Friedel-Crafts acylation of 3-cyanobenzoyl chloride with a suitable ethyl ester derivative or the oxidation of a corresponding precursor. The reactivity of this compound is expected to be dictated by its three primary functional groups: the ketone, the ester, and the nitrile. These sites offer opportunities for a variety of chemical transformations, making it a potentially versatile building block in organic synthesis.
Experimental Workflow: Potential Synthetic Pathway
Caption: A potential synthetic workflow for this compound.
Potential Biological Significance and Applications
While no specific biological activities or signaling pathway involvements have been reported for this compound itself, the structural motifs present in the molecule are found in various biologically active compounds. The cyanophenyl group and the α-keto ester functionality are of interest in medicinal chemistry for their potential to interact with biological targets.
For instance, related pyrazole derivatives containing a 3-cyanophenyl group have been noted for a broad spectrum of biological activities. This suggests that this compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents.
Logical Relationship: Research and Development Pathway
Caption: A logical workflow for exploring the therapeutic potential of the compound.
Future Directions
The lack of comprehensive data on this compound highlights the need for further investigation. Key areas for future research include:
-
Full Physicochemical Characterization: Experimental determination of melting point, boiling point, solubility in various solvents, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
Development and Optimization of Synthetic Protocols: Elucidation of efficient and scalable synthesis methods.
-
Exploration of Chemical Reactivity: Investigation of its utility as a building block in the synthesis of more complex molecules.
-
Biological Screening: Evaluation of its activity against a range of biological targets to identify potential therapeutic applications.
This technical guide serves as a starting point for researchers interested in this compound. The compound's structure suggests it could be a valuable tool in synthetic and medicinal chemistry, warranting further exploration to unlock its full potential.
References
An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties and potential biological significance of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development.
Core Molecular Data
This compound is a small organic molecule featuring a central phenyl ring substituted with a cyano group at the meta-position and an ethyl oxoacetate moiety. Its chemical structure and key quantitative data are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| CAS Number | 732249-89-7 | [1] |
| Canonical SMILES | CCOC(=O)C(=O)c1cccc(c1)C#N |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, its structure suggests a plausible synthetic route. A logical synthetic approach would involve the reaction of 3-cyanobenzoyl chloride with diethyl oxalate in the presence of a suitable base.
General Synthetic Workflow
A potential synthetic pathway is outlined below. This represents a generalized workflow and would require optimization for specific laboratory conditions.
Caption: A plausible synthetic workflow for this compound.
Post-Synthesis Purification and Characterization
Following the reaction, the crude product would necessitate purification, likely via column chromatography on silica gel. The identity and purity of the final compound would then be confirmed using standard analytical techniques.
Experimental Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of protons in the ethyl group and the aromatic ring.
-
¹³C NMR: To identify all unique carbon atoms, including the carbonyls, cyano, and aromatic carbons.
-
-
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the cyano (C≡N), ester (C=O), and ketone (C=O) stretches.
Potential Biological Significance and Applications
While direct biological studies on this compound are limited in the reviewed literature, the core chemical scaffold is present in molecules with known biological activities. The pyrazole class of compounds, which can be synthesized from precursors similar to this molecule, is known to exhibit a range of pharmacological effects.
Inferred Biological Activities
Based on the activities of structurally related compounds, this compound could be investigated as a precursor or lead compound in the development of therapeutic agents with the following properties:
-
Anticancer Activity: Pyrazole derivatives have been reported to inhibit cancer cell proliferation.[2]
-
Anti-inflammatory Effects: Certain compounds within this class have been shown to reduce inflammation.[2]
-
Antimicrobial Properties: The pyrazole nucleus is a constituent of some antibacterial and antifungal agents.[2]
A Logical Workflow for Biological Screening
The following diagram outlines a logical workflow for the initial biological screening of this compound.
Caption: A proposed workflow for the biological evaluation of this compound.
Conclusion
This compound represents a molecule of interest for chemical synthesis and potential drug discovery. While specific biological data is not yet prevalent, its structural motifs suggest that it could serve as a valuable building block or lead compound for the development of novel therapeutics. Further research into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential in the fields of medicinal chemistry and pharmacology.
References
An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a member of the aryl-α-keto ester family, is a versatile organic compound with potential applications in medicinal chemistry and drug discovery. Its structure, featuring a reactive α-ketoester moiety and a cyano-substituted phenyl ring, makes it an attractive scaffold for the synthesis of a variety of heterocyclic and biologically active molecules. This technical guide provides a comprehensive overview of the structure, properties, and potential synthesis of this compound, tailored for professionals in the field of drug development and chemical research.
Chemical Structure and Properties
This compound is characterized by a central glyoxylic acid ethyl ester core attached to a benzene ring substituted with a cyano group at the meta-position.
Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 732249-89-7 | [1][2] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Predicted Boiling Point | 334.0 ± 25.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.22 ± 0.1 g/cm³ | [1] |
Note: The boiling point and density are predicted values and have not been experimentally verified in the available literature.
Synthesis
Proposed Experimental Protocol: Synthesis via Acylation of a Malonate Derivative
This protocol is based on the general principles of the synthesis of β-keto esters from acyl chlorides and magnesium enolates of malonic esters.
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Absolute ethanol
-
Diethyl malonate
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (for workup)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Preparation of Magnesium Ethoxide: In a flame-dried, three-necked flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, add magnesium turnings and a small crystal of iodine (to initiate the reaction) under an inert atmosphere (e.g., argon or nitrogen). Add a small amount of absolute ethanol to initiate the reaction. Once the reaction starts, add the remaining absolute ethanol dropwise to maintain a gentle reflux. After the magnesium has completely reacted, the magnesium ethoxide solution is ready.
-
Formation of the Magnesium Enolate: To the freshly prepared magnesium ethoxide solution, add diethyl malonate dropwise at room temperature with vigorous stirring. The mixture is typically stirred for 1-2 hours to ensure complete formation of the magnesium enolate of diethyl malonate.
-
Acylation: Dissolve 3-cyanobenzoyl chloride in a dry, inert solvent (e.g., diethyl ether or THF) and add it dropwise to the suspension of the magnesium enolate at a low temperature (e.g., 0-5 °C). The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete (monitored by TLC).
-
Workup and Purification: The reaction is quenched by the slow addition of dilute hydrochloric acid. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Note: This is a generalized protocol and would require optimization of reaction conditions, stoichiometry, and purification methods for optimal yield and purity.
Potential Applications in Drug Discovery and Development
Aryl-α-keto esters are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds. The presence of the cyano group in this compound offers a handle for further chemical modifications, potentially leading to the discovery of novel therapeutic agents.
Logical Relationship Diagram: Potential Synthetic Utility
Caption: Synthetic utility of this compound.
Conclusion
This compound is a chemical entity with significant potential as a building block in the synthesis of novel compounds for drug discovery. While detailed experimental and biological data in the public domain are currently scarce, its chemical structure suggests a range of possible synthetic transformations. The provided hypothetical synthesis protocol, based on established chemical principles, offers a starting point for researchers interested in preparing this compound for further investigation. Future studies are warranted to fully characterize its physicochemical properties, optimize its synthesis, and explore its utility in the development of new therapeutic agents.
References
Mass Spectrometry of Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the mass spectrometric behavior of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. Due to the limited availability of direct mass spectrometry data for this specific compound in the public domain, this guide leverages data from structurally similar molecules and fundamental principles of mass spectrometry to predict its fragmentation patterns and overall spectral characteristics. This information is crucial for researchers involved in the synthesis, characterization, and analysis of this and related compounds in various stages of drug discovery and development.
Predicted Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to be characterized by a distinct molecular ion peak and several key fragment ions resulting from the cleavage of its ester and keto functionalities, as well as the stable cyanophenyl group. The ionization technique employed will influence the abundance of the molecular ion versus fragment ions. Electron ionization (EI) is likely to produce more extensive fragmentation compared to softer ionization methods like electrospray ionization (ESI).
Key Predicted Fragments
The following table summarizes the predicted major fragments for this compound, along with their expected mass-to-charge ratio (m/z) and the corresponding neutral loss.
| Fragment Ion | Structure | m/z (Expected) | Neutral Loss | Plausible Fragmentation Pathway |
| Molecular Ion [M]+• | C11H9NO3+• | 203.06 | - | Ionization of the parent molecule. |
| [M - OCH2CH3]+ | C9H4NO2+ | 158.02 | •OCH2CH3 | Alpha-cleavage of the ester group. |
| [M - COOCH2CH3]+ | C8H4N+ | 126.03 | •COOCH2CH3 | Cleavage of the entire ester group. |
| [M - CH2CH3]+ | C9H4NO3+ | 174.02 | •CH2CH3 | Loss of the ethyl radical from the ester. |
| [3-cyanophenyl]+ | C7H4N+ | 102.03 | COCOOCH2CH3 | Cleavage of the bond between the phenyl ring and the keto group. |
| [COOCH2CH3]+ | C3H5O2+ | 73.03 | C8H4NO | Fragmentation yielding the ethoxycarbonyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound is anticipated to follow established patterns for esters and ketones.[1][2] The initial ionization will form the molecular ion. Subsequent fragmentation is likely to proceed through several key pathways, as illustrated in the diagram below. The stability of the aromatic cyanophenyl ring suggests that fragments containing this moiety will be prominent in the spectrum.
Caption: Proposed fragmentation pathway of this compound.
Experimental Protocol: Mass Spectrometric Analysis
The following provides a general experimental protocol for the analysis of this compound using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph:
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Final hold: 5 minutes at 280°C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
Mass Spectrometer:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
-
3. Data Acquisition and Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions. Compare the obtained spectrum with the predicted fragmentation pattern.
Logical Workflow for Compound Characterization
The characterization of a novel or synthesized compound like this compound typically follows a logical workflow to confirm its identity and purity. Mass spectrometry is a critical component of this workflow.
Caption: General workflow for the characterization of a synthesized compound.
This guide provides a foundational understanding of the expected mass spectrometric behavior of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols and workflows offer a starting point for researchers in their analytical endeavors.
References
An In-Depth Technical Guide to the Safety and Handling of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in research and development. A specific Safety Data Sheet (SDS) for Ethyl 2-(3-cyanophenyl)-2-oxoacetate (CAS No. 732249-89-7) was not publicly available at the time of writing. The information herein is compiled from data on structurally similar compounds and the known hazards of its functional groups. All handling of this chemical should be conducted by qualified individuals within a controlled laboratory setting, and a comprehensive risk assessment should be performed prior to any use.
Executive Summary
This compound is a benzoylformate derivative with potential applications in organic synthesis and pharmaceutical research. Due to the presence of a cyano group and its aromatic structure, this compound warrants careful handling to mitigate potential health risks. This guide provides a detailed overview of the known and anticipated hazards, recommended handling procedures, and emergency protocols to ensure the safety of laboratory personnel.
Hazard Identification and Classification
Based on an analysis of structural analogs such as ethyl benzoylformate and the general toxicology of cyanophenyl compounds, this compound is anticipated to present the following hazards:
-
Acute Toxicity (Oral, Dermal, Inhalation): The cyano group (-CN) is a key structural feature of concern. While the toxicity of this specific molecule is not documented, organic nitriles can be metabolized to release cyanide, which is a potent mitochondrial poison.[1][2] Exposure may lead to symptoms such as headache, dizziness, nausea, and in severe cases, respiratory distress and loss of consciousness.[3]
-
Skin Irritation: Similar to other benzoylformate esters, this compound may cause skin irritation upon contact.
-
Eye Irritation: Direct contact with the eyes is likely to cause serious irritation.
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.
A conservative approach to handling, assuming this compound is hazardous, is strongly recommended.
Physical and Chemical Properties
The following table summarizes the anticipated physical and chemical properties of this compound. Where specific data is unavailable, values are estimated based on structurally related compounds.
| Property | Value | Source/Analogy |
| CAS Number | 732249-89-7 | [4] |
| Molecular Formula | C₁₁H₉NO₃ | N/A |
| Molecular Weight | 203.19 g/mol | N/A |
| Appearance | Likely a solid or oil | General observation for similar compounds |
| Boiling Point | Not determined | N/A |
| Melting Point | Not determined | N/A |
| Flash Point | >110 °C (Estimated) | Based on Ethyl Benzoylformate |
| Solubility | Likely soluble in organic solvents (e.g., DMSO, DMF, alcohols). Low water solubility anticipated. | General chemical principles |
Toxicological Information
No specific toxicological studies on this compound have been identified. The data below is based on the toxicology of related compounds and the cyanophenyl functional group.
| Endpoint | Anticipated Effect | Basis for Assessment |
| Acute Oral Toxicity | May be harmful if swallowed. | Potential for in-vivo hydrolysis to cyanide.[2] |
| Acute Dermal Toxicity | May be harmful in contact with skin. | General toxicity of aromatic nitriles. |
| Acute Inhalation Toxicity | May be harmful if inhaled. | General toxicity of aromatic nitriles. |
| Skin Corrosion/Irritation | Expected to be a skin irritant. | Data on similar esters. |
| Serious Eye Damage/Irritation | Expected to cause serious eye irritation. | Data on similar esters. |
| Carcinogenicity | No data available. | N/A |
| Mutagenicity | No data available. | N/A |
| Reproductive Toxicity | No data available. | N/A |
Experimental Protocols: Safe Handling and Storage
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is critical. The following PPE should be considered mandatory when handling this compound:
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber.
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles. A face shield may be necessary if there is a splash hazard.
-
Skin and Body Protection: A lab coat is required. For larger quantities or when there is a risk of splashing, consider a chemical-resistant apron or suit.
-
Respiratory Protection: All handling of solids and solutions should be performed in a certified chemical fume hood to avoid inhalation.[5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[5]
Engineering Controls
-
Work should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Eyewash stations and safety showers must be readily accessible in the immediate work area.
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[6]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
-
Keep containers tightly closed when not in use.
Storage
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids or bases.
-
The container should be kept tightly closed.[6]
-
Some related compounds recommend storage at 2-8°C.[4]
Emergency Procedures
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (see Section 5.1). Ensure adequate ventilation.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. For large spills, dike the area and collect the material for disposal.
Disposal Considerations
-
Dispose of this chemical and its container in accordance with all local, state, and federal regulations.
-
Waste material should be treated as hazardous. Contact a licensed professional waste disposal service to dispose of this material.[5]
Visual Workflow for Safe Handling
The following diagram outlines the key decision points and procedures for the safe handling of this compound from receipt to disposal.
References
- 1. Cyanide and Cyanogenic Compounds-Toxicity, Molecular Targets, and Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cyanide and Cyanogenic Compounds—Toxicity, Molecular Targets, and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. 650140-84-4,3,5-Dibromo-4-methoxypyridine 1-Oxide-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Storage of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the recommended storage conditions for Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a key intermediate in various synthetic pathways. Adherence to these storage protocols is critical for maintaining the compound's purity, stability, and overall integrity, thereby ensuring the reliability and reproducibility of experimental results.
Recommended Storage Conditions
Proper storage of this compound is essential to prevent degradation. The primary recommended storage temperature is refrigerated. For a related isomer, Ethyl 2-(4-cyanophenyl)-2-oxoacetate, recommendations also include protection from light and moisture. Based on the chemical nature of α-keto esters and aromatic nitriles, a combination of these conditions is advisable.
Table 1: Quantitative Storage Recommendations for this compound and Related Compounds
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To minimize the rate of potential degradation reactions. |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis of the ester functional group. |
| Light Exposure | Keep in a dark place | Aromatic ketones can be light-sensitive and prone to photodegradation. |
Chemical Stability and Potential Degradation Pathways
This compound possesses two reactive functional groups: an α-keto ester and a cyanophenyl group. These moieties are susceptible to degradation under suboptimal storage conditions. Understanding these potential degradation pathways is crucial for implementing effective storage strategies.
-
Hydrolysis: The ester functional group is susceptible to hydrolysis, particularly in the presence of moisture. This reaction would lead to the formation of 2-(3-cyanophenyl)-2-oxoacetic acid and ethanol. The rate of hydrolysis can be accelerated by the presence of acidic or basic impurities.
-
Photodegradation: Aromatic ketones are known to be sensitive to light.[1] Upon exposure to UV or even visible light, the molecule can absorb energy, leading to the formation of excited states that can undergo various photochemical reactions. This can result in complex degradation products and a loss of purity.
-
Thermal Degradation: While many organic molecules are stable at room temperature, elevated temperatures can promote degradation. For cyanate esters, significant thermal decomposition is typically observed at very high temperatures (around 450°C).[2] However, prolonged exposure to moderately elevated temperatures during storage could still lead to slow degradation over time.
The following diagram illustrates the key factors that can influence the stability of this compound and the resulting degradation pathways.
References
An In-depth Technical Guide to Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-cyanophenyl)-2-oxoacetate, also known by its synonym Ethyl 3-cyanobenzoylformate, is an aromatic α-keto ester with the CAS Number 732249-89-7. This technical guide provides a comprehensive overview of its known properties, a plausible synthesis pathway with detailed experimental protocols, and an exploration of its potential applications based on its chemical structure. While the specific discovery and detailed biological activity of this compound are not extensively documented in publicly available literature, its structural motifs suggest its utility as a versatile intermediate in medicinal chemistry and materials science.
Introduction and History
The history of this compound is not marked by a singular, prominent discovery. Instead, it belongs to the broad class of aryl α-keto esters, which are compounds of significant interest in organic synthesis. These molecules serve as crucial building blocks for more complex chemical structures and are recognized for their role as enzyme inhibitors and anti-inflammatory agents. The synthesis of such compounds is often a routine step within larger research programs aimed at developing novel pharmaceuticals or materials. The first documented appearance of this specific compound is primarily through chemical supplier catalogs, indicating its availability as a research chemical.
Aryl α-keto esters are typically synthesized through methods like Friedel-Crafts acylation or the oxidation of corresponding α-hydroxy esters. For this compound, its preparation most logically follows from precursors containing the 3-cyanobenzoyl moiety.
Physicochemical Properties
The quantitative data available for this compound is primarily derived from predictions and data provided by chemical suppliers. A summary of these properties is presented below for clear reference.
| Property | Value | Source |
| CAS Number | 732249-89-7 | Multiple |
| Molecular Formula | C₁₁H₉NO₃ | Multiple |
| Molecular Weight | 203.19 g/mol | Multiple |
| Predicted Boiling Point | 334.0 ± 25.0 °C at 760 mmHg | ChemicalBook |
| Predicted Density | 1.22 ± 0.1 g/cm³ | ChemicalBook |
| Purity | Typically ≥95% | Crysdot LLC |
Synthesis and Experimental Protocols
Logical Synthesis Pathway
The synthesis can be logically divided into two primary stages:
-
Formation of the Acid Chloride: Conversion of 3-cyanobenzoic acid to the more reactive 3-cyanobenzoyl chloride.
-
Formation of the α-Keto Ester: Reaction of 3-cyanobenzoyl chloride with a suitable reagent to introduce the ethyl oxoacetate moiety.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Step 1 - Preparation of 3-Cyanobenzoyl chloride
This protocol is based on a known procedure for the synthesis of this key intermediate.[1]
Materials:
-
3-cyanobenzoic acid (50 g)
-
Thionyl chloride (100 ml)
-
Methylene chloride (500 ml)
Procedure:
-
To a suitable reaction vessel, add 3-cyanobenzoic acid (50 g) and methylene chloride (500 ml).
-
Stir the mixture to form a suspension.
-
Slowly add thionyl chloride (100 ml) to the suspension.
-
Stir the reaction mixture overnight at room temperature.
-
After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure (in vacuo) to yield 3-cyanobenzoyl chloride.
Experimental Protocol: Step 2 - Preparation of this compound
This protocol is a plausible method derived from general procedures for synthesizing α-keto esters from acyl chlorides and diethyl oxalate.
Materials:
-
3-cyanobenzoyl chloride (1 equivalent)
-
Diethyl oxalate (1.5 equivalents)
-
Anhydrous diethyl ether or toluene (as solvent)
-
Magnesium turnings (2 equivalents)
-
A crystal of iodine (as initiator)
Procedure:
-
Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings and a crystal of iodine to the flask under a nitrogen atmosphere.
-
In a separate flask, prepare a solution of 3-cyanobenzoyl chloride in anhydrous diethyl ether.
-
Add a small amount of the 3-cyanobenzoyl chloride solution to the magnesium turnings to initiate the Grignard reaction (if this route is chosen) or proceed with a Friedel-Crafts-type reaction.
-
Alternative (more direct) Acylation: Cool a solution of diethyl oxalate in an appropriate anhydrous solvent (e.g., toluene) to 0°C.
-
Slowly add a Lewis acid catalyst (e.g., AlCl₃, 1.1 equivalents) to the diethyl oxalate solution.
-
Add the 3-cyanobenzoyl chloride dropwise to the cooled mixture.
-
Allow the reaction to stir at 0°C for 1-2 hours and then warm to room temperature, monitoring by TLC.
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and dilute HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Potential Applications and Signaling Pathways
While no specific biological activity or signaling pathway modulation has been directly attributed to this compound in the reviewed literature, its constituent parts provide clues to its potential utility.
-
Pharmaceutical Intermediate: The "cyanophenyl" group is a common feature in many pharmaceutical compounds. For instance, more complex molecules containing a 3-cyanophenyl group have been investigated for their potential as anticancer and anti-inflammatory agents.[2] It is plausible that this compound could serve as a starting material or intermediate for the synthesis of such bioactive molecules.
-
Enzyme Inhibition: The α-keto ester functionality is a known pharmacophore that can interact with the active sites of various enzymes, particularly proteases and dehydrogenases. The electrophilic nature of the two adjacent carbonyl carbons makes them susceptible to nucleophilic attack by amino acid residues in an enzyme's active site, potentially leading to reversible or irreversible inhibition.
References
An In-depth Technical Review of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-cyanophenyl)-2-oxoacetate, also known by its CAS Number 732249-89-7, is an organic compound with the molecular formula C₁₁H₉NO₃.[1] As a member of the aryl-α-keto ester class of molecules, it holds potential as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. The presence of three key functional groups—a cyano group, a ketone, and an ester—within its structure provides multiple reactive sites for chemical modification, making it an attractive intermediate for creating diverse molecular architectures. This technical guide provides a comprehensive literature review of its synthesis, chemical properties, and potential biological applications, with a focus on experimental details and quantitative data.
Chemical and Physical Properties
A summary of the known chemical and physical properties of this compound is presented in the table below. It is important to note that detailed experimental data for this specific compound is limited in the public domain, and some properties are inferred from data available for its isomers and related compounds.
| Property | Value | Reference |
| CAS Number | 732249-89-7 | [1] |
| Molecular Formula | C₁₁H₉NO₃ | [1] |
| Molecular Weight | 203.19 g/mol | [1] |
| Appearance | White to pale yellow solid (predicted) | |
| Boiling Point | 350.3 °C at 760 mmHg (predicted for 4-cyano isomer) | |
| Density | 1.18 g/mL at 25 °C (predicted for 4-cyano isomer) | |
| Flash Point | 153 °C (predicted for 4-cyano isomer) | |
| SMILES | CCOC(=O)C(=O)c1cccc(c1)C#N |
Synthesis and Experimental Protocols
Analogous Synthesis Workflow: Friedel-Crafts Acylation
A plausible synthetic route involves the Friedel-Crafts acylation of cyanobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[2][3][4][5][6][7]
Caption: Proposed Friedel-Crafts acylation for synthesis.
Detailed Analogous Experimental Protocol (Friedel-Crafts Acylation):
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.1 to 1.5 equivalents) and an inert solvent such as dichloromethane or 1,2-dichloroethane under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Reactants: The flask is cooled in an ice bath (0-5 °C). A solution of cyanobenzene (1.0 equivalent) in the same inert solvent is added dropwise to the stirred suspension of aluminum chloride.
-
Acylation: Ethyl oxalyl chloride (1.0 to 1.2 equivalents) is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for a period of 2 to 6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to 0 °C and quenched by the slow addition of crushed ice, followed by dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with the solvent.
-
Purification: The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield the desired this compound.
Spectroscopic Data (Analogous Compounds)
Direct spectroscopic data for this compound is not available in the surveyed literature. However, the expected spectral characteristics can be inferred from data for structurally similar compounds, such as ethyl benzoylformate and other substituted phenylglyoxylates.
Expected ¹H NMR Spectral Data:
-
Aromatic Protons: Signals in the range of 7.5-8.5 ppm, showing splitting patterns characteristic of a 1,3-disubstituted benzene ring.
-
Ethyl Group Protons: A quartet around 4.4 ppm (for the -OCH₂- group) and a triplet around 1.4 ppm (for the -CH₃ group).
Expected ¹³C NMR Spectral Data:
-
Carbonyl Carbons: Two signals in the downfield region, typically between 160-190 ppm, corresponding to the ketone and ester carbonyls.
-
Aromatic Carbons: Signals in the range of 110-140 ppm, including the carbon attached to the cyano group.
-
Cyano Carbon: A signal around 115-120 ppm.
-
Ethyl Group Carbons: Signals around 62 ppm (-OCH₂-) and 14 ppm (-CH₃).
Expected IR Spectral Data:
-
C≡N Stretch: A sharp absorption band around 2230 cm⁻¹.
-
C=O Stretches: Two strong absorption bands in the region of 1680-1750 cm⁻¹ for the ketone and ester carbonyl groups.
-
C-O Stretch: An absorption band in the region of 1100-1300 cm⁻¹.
Biological Activity and Potential Applications
While there is no specific biological activity reported for this compound, the broader classes of molecules to which it belongs—aryl-α-keto esters and cyanophenyl-containing compounds—have shown significant promise in drug discovery.
Aryl-α-keto esters are known to be key intermediates in the synthesis of various bioactive molecules and have been investigated for their potential as enzyme inhibitors.[8] For instance, ethyl phenylglyoxylate has been identified as a potent inhibitor of carboxylesterase.[8]
The cyanophenyl moiety is a common feature in many pharmacologically active compounds. For example, derivatives of N-(4-alkoxy-3-cyanophenyl)isonicotinamide have been developed as potent xanthine oxidase inhibitors for the treatment of hyperuricemia.[9] The cyano group can act as a hydrogen bond acceptor or participate in other non-covalent interactions within the active site of a biological target.
Given these precedents, this compound could serve as a valuable starting material for the synthesis of novel inhibitors for various enzymes or receptors. Its potential therapeutic applications could span areas such as metabolic disorders, inflammation, and oncology, pending further investigation.
Potential Drug Discovery Workflow
The utility of this compound in a drug discovery program could follow a structured workflow.
Caption: Potential drug discovery workflow.
Conclusion
This compound is a chemical entity with significant synthetic potential that remains largely unexplored in terms of its specific chemical and biological properties. Based on the chemistry of analogous compounds, its synthesis is achievable through established organic reactions. The presence of multiple functional groups makes it an attractive scaffold for medicinal chemistry campaigns aimed at discovering new therapeutic agents. Future research should focus on the development of a robust and high-yielding synthesis for this compound, followed by a thorough characterization of its spectroscopic properties and a systematic evaluation of its biological activity against a panel of relevant therapeutic targets. Such studies will be crucial in unlocking the full potential of this compound in the fields of chemical synthesis and drug discovery.
References
- 1. This compound - Benzene Compounds - Crysdot [crysdotllc.com]
- 2. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Friedel Crafts Reaction [satheejee.iitk.ac.in]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Design, synthesis and biological evaluation of N-(4-alkoxy-3-cyanophenyl)isonicotinamide/nicotinamide derivatives as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl 2-(3-cyanophenyl)-2-oxoacetate solubility information
An In-depth Technical Guide on the Solubility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an organic compound of interest in chemical synthesis and potentially in drug discovery. A critical physicochemical property for any compound under investigation is its solubility, as this parameter influences bioavailability, formulation, and performance in biological assays.[1][2][3] This document provides a technical overview of the available solubility information for this compound, details established experimental protocols for determining solubility, and presents a generalized workflow for such assessments. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide focuses on the methodologies for its determination.
Quantitative Solubility Data
A thorough search of scientific literature and chemical databases for quantitative solubility data of this compound in common solvents did not yield specific values. This indicates that the solubility of this particular compound has likely not been formally published or is not yet available in the public domain. For reference, the CAS number for this compound is 732249-89-7.
Table 1: Solubility of this compound in Common Solvents at Standard Conditions (25 °C, 1 atm)
| Solvent | Quantitative Solubility | Data Source |
| Water | Data not available | N/A |
| Phosphate-Buffered Saline (PBS) | Data not available | N/A |
| Dimethyl Sulfoxide (DMSO) | Data not available | N/A |
| Ethanol | Data not available | N/A |
| Acetonitrile | Data not available | N/A |
| Ethyl Acetate | Data not available | N/A |
The absence of data necessitates experimental determination to proceed with any research or development activities requiring this information. The following sections outline detailed protocols for such a determination.
Experimental Protocols for Solubility Determination
The solubility of a compound can be assessed through two primary approaches: kinetic and thermodynamic solubility.[4][5][6] Kinetic solubility is often measured in early drug discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value, which is crucial for later-stage development.[3][6][7]
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound precipitates out of a solution when added from a concentrated organic stock, typically DMSO.[3][4][8] This method is rapid and well-suited for high-throughput applications.[3][8]
Objective: To rapidly determine the apparent solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO), analytical grade
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microtiter plates (UV-transparent for direct UV method)
-
Automated liquid handler or multichannel pipettes
-
Plate shaker
-
Plate reader (nephelometer or UV-spectrophotometer)
-
Centrifuge with plate rotor (for direct UV method)
-
Solubility filter plates (for direct UV method)
Methodology (Turbidimetric/Nephelometric Method):
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in 100% DMSO.[8][9]
-
Plate Preparation: Using an automated liquid handler, dispense the DMSO stock solution into the wells of a 96-well plate. Then, perform serial dilutions in DMSO to create a range of concentrations.
-
Addition of Aqueous Buffer: Rapidly add PBS (pH 7.4) to all wells containing the compound dilutions. The final DMSO concentration should be kept low and consistent across all wells (typically 1-2%).[5]
-
Incubation and Shaking: Seal the plate and incubate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours) while shaking.[4]
-
Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.[3][9] The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase.[7][10] The shake-flask method is the gold standard for this determination.[4][11]
Objective: To determine the true equilibrium solubility of this compound.
Materials:
-
This compound (solid form)
-
Solvent of interest (e.g., PBS pH 7.4, water)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled incubator
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Methodology (Shake-Flask Method):
-
Sample Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure equilibrium is reached with a saturated solution.[5]
-
Solvent Addition: Add a precise volume of the desired solvent (e.g., PBS, pH 7.4) to the vial.
-
Equilibration: Seal the vials and place them in a shaker within a temperature-controlled environment (e.g., 25 °C or 37 °C). Agitate the samples for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[4][5]
-
Phase Separation: After incubation, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials at high speed to pellet the excess solid.[4]
-
Sample Collection and Filtration: Carefully collect an aliquot of the supernatant, ensuring no solid material is disturbed. Filter the supernatant through a syringe filter to remove any remaining microscopic particles.[3]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[4][12] A standard calibration curve of the compound in the same solvent must be prepared for accurate quantification.
-
Data Reporting: The determined concentration is reported as the thermodynamic solubility in units such as µg/mL or µM.[12]
Visualization of Experimental Workflow
The logical progression of determining the solubility of a novel compound like this compound can be visualized. The following diagram illustrates a general workflow, starting from compound availability to the final analysis of both kinetic and thermodynamic solubility.
Caption: Workflow for determining kinetic and thermodynamic solubility.
Conclusion
While direct solubility data for this compound is not currently available in the public domain, established and reliable methods exist for its determination. For rapid screening purposes, a kinetic turbidimetric assay is recommended. For more definitive and formulation-relevant data, the thermodynamic shake-flask method is the preferred approach. The protocols and workflow detailed in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to accurately characterize the solubility of this compound, enabling informed decisions in subsequent research and development phases.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. enamine.net [enamine.net]
- 5. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. creative-biolabs.com [creative-biolabs.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. In-vitro Thermodynamic Solubility [protocols.io]
- 11. pharmatutor.org [pharmatutor.org]
- 12. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Methodological & Application
Application Notes and Protocols: Ethyl 2-(3-cyanophenyl)-2-oxoacetate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile building block in the construction of diverse heterocyclic scaffolds. The presence of an α-ketoester and a cyano-substituted aromatic ring makes this reagent a valuable precursor for various multicomponent reactions, leading to the formation of pharmacologically relevant nitrogen-containing heterocycles.
Synthesis of Dihydropyrimidine Derivatives via Biginelli Reaction
This compound can serve as the aldehyde component in the Biginelli reaction, a one-pot cyclocondensation with a β-dicarbonyl compound and urea or thiourea. This reaction provides access to highly functionalized dihydropyrimidines (DHPMs), a class of compounds known for a wide range of biological activities, including antiviral, antitumor, antibacterial, and anti-inflammatory properties.
Reaction Scheme:
A plausible reaction involves the condensation of this compound, ethyl acetoacetate, and urea or thiourea.
Caption: Biginelli reaction for the synthesis of dihydropyrimidines.
Experimental Protocol: Synthesis of Ethyl 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is adapted from established Biginelli reaction procedures.
-
To a round-bottom flask (50 mL), add:
-
This compound (10 mmol, 2.03 g)
-
Ethyl acetoacetate (10 mmol, 1.30 g)
-
Urea (15 mmol, 0.90 g)
-
Ethanol (20 mL)
-
-
Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reflux the reaction mixture with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (50 mL) and stir for 15-20 minutes.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
Quantitative Data (Expected):
Based on similar reactions reported in the literature, the following outcomes can be anticipated.
| Product | Catalyst | Solvent | Time (h) | Yield (%) |
| Ethyl 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | HCl | Ethanol | 4-6 | 85-95 |
| Ethyl 4-(3-cyanophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (using thiourea) | HCl | Ethanol | 6-8 | 80-90 |
Synthesis of Dihydropyridine Derivatives via Hantzsch Pyridine Synthesis
The α-ketoester functionality in this compound makes it a suitable substrate for the Hantzsch pyridine synthesis. This multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source (e.g., ammonia or ammonium acetate) to afford dihydropyridines. These compounds are precursors to pyridines and are known for their cardiovascular activities, such as calcium channel blockers.
Reaction Scheme:
A representative Hantzsch synthesis could involve the reaction of 3-cyanobenzaldehyde (derived in situ or used directly if the oxoacetate is not the aldehyde source), two equivalents of a β-ketoester like ethyl acetoacetate, and ammonium acetate. A more direct, though less common, variant might involve this compound acting as both the aldehyde and one of the ketoester components, though this would lead to a more complex product. A more straightforward application is using it as the β-ketoester component.
Caption: Hantzsch synthesis of dihydropyridines and pyridines.
Experimental Protocol: Synthesis of Diethyl 2,6-bis(3-cyanophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
This protocol is a representative procedure based on the classical Hantzsch synthesis.
-
In a round-bottom flask, combine:
-
Benzaldehyde (10 mmol, 1.06 g)
-
This compound (20 mmol, 4.06 g)
-
Ammonium acetate (12 mmol, 0.92 g)
-
Ethanol (30 mL)
-
-
Reflux the mixture for 8-12 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate from the solution. If not, add cold water to induce precipitation.
-
Collect the solid product by vacuum filtration and wash with a cold ethanol/water mixture.
-
Recrystallize the crude product from ethanol to yield the pure dihydropyridine.
Quantitative Data (Expected):
The yields for Hantzsch reactions can vary depending on the substrates and conditions.
| Product | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Time (h) | Yield (%) |
| Diethyl 2,6-bis(3-cyanophenyl)-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | Benzaldehyde | This compound | Ammonium Acetate | Ethanol | 8-12 | 70-85 |
Synthesis of Polysubstituted Pyridinones
This compound can be utilized in the synthesis of highly substituted pyridinone derivatives. These scaffolds are present in numerous biologically active compounds. The reaction typically proceeds via a condensation reaction with an active methylene compound, such as malononitrile, in the presence of a base.
Reaction Scheme:
Caption: Synthesis of a polysubstituted pyridinone derivative.
Experimental Protocol: Synthesis of 2-Amino-6-(3-cyanophenyl)-4-oxo-4,5-dihydro-pyridine-3,5-dicarbonitrile
This protocol is based on established methods for pyridinone synthesis.
-
Dissolve the following in a round-bottom flask:
-
This compound (10 mmol, 2.03 g)
-
Malononitrile (10 mmol, 0.66 g)
-
Ethanol (25 mL)
-
-
Add a catalytic amount of piperidine (0.5 mL).
-
Reflux the reaction mixture for 6-8 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, the product is expected to precipitate.
-
Collect the solid by filtration and wash with cold ethanol.
-
Recrystallize the product from a suitable solvent like ethanol or a mixture of DMF and water.
Quantitative Data (Expected):
| Product | Base | Solvent | Time (h) | Yield (%) |
| 2-Amino-6-(3-cyanophenyl)-4-oxo-4,5-dihydro-pyridine-3,5-dicarbonitrile | Piperidine | Ethanol | 6-8 | 75-90 |
Logical Workflow for Synthesis and Characterization:
Caption: General workflow for synthesis and analysis.
Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Versatile Scaffold for Novel Therapeutics in Medicinal Chemistry
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Ethyl 2-(3-cyanophenyl)-2-oxoacetate has emerged as a significant building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse range of heterocyclic compounds with promising therapeutic potential. This α-ketoester, featuring a reactive ketone and an ester functional group, coupled with a strategically positioned cyano group on the phenyl ring, serves as a key starting material for the development of novel kinase inhibitors, as well as potent anti-inflammatory and anticancer agents.
The unique structural attributes of this compound allow for its facile conversion into various heterocyclic systems, most notably pyrazole derivatives. The presence of the 1,2-dicarbonyl moiety facilitates cyclocondensation reactions with hydrazine derivatives, leading to the formation of substituted pyrazoles. The 3-cyanophenyl substituent plays a crucial role in modulating the pharmacological activity of the resulting molecules, often contributing to enhanced binding affinity with biological targets through various non-covalent interactions.
This application note provides a comprehensive overview of the utility of this compound in the synthesis of bioactive molecules, with a focus on pyrazole-based compounds. Detailed experimental protocols for the synthesis of a key pyrazole intermediate are provided, along with a summary of the biological activities of related compounds, highlighting the potential of this scaffold in drug discovery.
Application in the Synthesis of Bioactive Pyrazoles
A primary application of this compound is in the synthesis of 1,5-diarylpyrazole derivatives. These compounds have garnered significant attention due to their diverse pharmacological activities. The general synthetic approach involves the reaction of this compound with a substituted hydrazine, leading to the formation of a pyrazolone intermediate. This intermediate can be further functionalized to generate a library of bioactive molecules.
Experimental Protocol: Synthesis of Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate
This protocol outlines a general procedure for the synthesis of a key pyrazole derivative from this compound.
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and equipment for reflux and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, under vacuum.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, IR spectroscopy).
Biological Activities of Pyrazole Derivatives
| Compound Class | Therapeutic Target/Area | Reported Activity (IC50/EC50) | Reference |
| 1,5-Diarylpyrazoles | Anticancer (Various cell lines) | Micromolar to nanomolar range | General literature on pyrazole anticancer activity |
| 1,5-Diarylpyrazoles | Anti-inflammatory (COX inhibitors) | Micromolar range | General literature on pyrazole anti-inflammatory activity |
| Pyrazole-based inhibitors | Kinase Inhibition (e.g., EGFR, VEGFR) | Micromolar to nanomolar range | General literature on pyrazole kinase inhibitors |
Experimental Workflow and Signaling Pathway
The following diagrams illustrate a typical experimental workflow for the synthesis and evaluation of bioactive compounds from this compound, and a representative signaling pathway that could be targeted by such compounds.
Experimental workflow for synthesis and evaluation.
Targeting a kinase signaling pathway.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its ability to readily form pyrazole and other heterocyclic systems provides a robust platform for the discovery of novel therapeutic agents. The strategic placement of the cyano group on the phenyl ring offers opportunities for fine-tuning the pharmacological properties of the resulting compounds. Further exploration of the synthetic possibilities and biological activities of derivatives of this compound is warranted to unlock its full potential in the development of new medicines for a range of diseases, including cancer and inflammatory disorders. Researchers and drug development professionals are encouraged to consider this scaffold in their quest for next-generation therapeutics.
Application Notes and Protocols: Reactions of Ethyl 2-(3-cyanophenyl)-2-oxoacetate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reactivity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate with various nucleophiles, leading to the synthesis of diverse heterocyclic scaffolds. The resulting compounds, particularly pyrazole and thiophene derivatives, are of significant interest in medicinal chemistry due to their potential therapeutic applications. This document offers experimental protocols for key reactions and summarizes the biological activities of related compounds.
Introduction
This compound is a versatile bifunctional reagent containing both a keto and an ester group, making it an excellent precursor for the synthesis of a variety of heterocyclic compounds. The presence of the electron-withdrawing cyano group on the phenyl ring enhances the electrophilicity of the carbonyl carbons, facilitating nucleophilic attack. This reactivity allows for the construction of complex molecular architectures, which are valuable in drug discovery programs.
Reaction with Hydrazine Derivatives: Synthesis of Pyrazoles
The reaction of α-keto esters with hydrazine derivatives is a well-established method for the synthesis of pyrazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Experimental Protocol: Synthesis of Ethyl 5-(3-cyanophenyl)-1H-pyrazole-3-carboxylate
This protocol is adapted from procedures for the synthesis of similar pyrazole derivatives.
Materials:
-
This compound
-
Hydrazine hydrate (80%)
-
Glacial acetic acid
-
Ethanol
Procedure:
-
Dissolve this compound (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1 equivalent) dropwise to the solution while stirring.
-
After the addition is complete, reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain the pure Ethyl 5-(3-cyanophenyl)-1H-pyrazole-3-carboxylate.
Quantitative Data for Analogous Pyrazole Syntheses
| Product | Reactants | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl 5-(substituted)-1H-pyrazole-3-carboxylates | Substituted ethyl-2,4-dioxo-4-phenyl butanoates, Hydrazine hydrate | Glacial Acetic Acid | Not Specified | Not Specified | [1] |
| Pyrazole-1-sulphonamides | (E)-3-phenyl-4-(p-substituted phenyl)-3-buten-2-ones, p-sulfamylphenyl hydrazine | Glacial Acetic Acid | Not Specified | Good | [2] |
Diagram of Reaction Pathway
References
Application Notes and Protocols: The Utility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate in the Synthesis of Heterocyclic Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a versatile bifunctional building block for the synthesis of a variety of heterocyclic compounds. Its α-ketoester functionality allows for facile condensation reactions with various nucleophiles, while the presence of a cyano group on the phenyl ring offers a site for further chemical modification. This document provides detailed application notes and representative protocols for the synthesis of several important heterocyclic cores, including pyridazinones, quinoxalines, and pyrazoles, using this compound as a key starting material. These protocols are based on well-established synthetic methodologies for α-ketoesters.
Data Summary
The following table summarizes the expected quantitative data for the synthesis of various heterocycles from this compound. These values are representative and based on analogous reactions reported in the literature.
| Heterocycle Product | Reactants | Solvent | Catalyst/Reagent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |
| 6-(3-Cyanophenyl)pyridazin-3(2H)-one | Hydrazine hydrate | Ethanol | Acetic acid (cat.) | 4-6 | Reflux | 75-85 |
| 2-(3-Cyanophenyl)quinoxaline | o-Phenylenediamine | Ethanol | Acetic acid (cat.) | 2-4 | Reflux | 80-90 |
| Ethyl 5-amino-1H-pyrazole-3-carboxylate derivative | Hydrazine hydrate, Ethyl cyanoacetate | Ethanol | Piperidine (cat.) | 6-8 | Reflux | 70-80 |
Application Note 1: Synthesis of Pyridazinones
Pyridazinone scaffolds are present in a wide range of biologically active compounds with applications as cardiovascular, analgesic, and anti-inflammatory agents. The reaction of this compound with hydrazine hydrate provides a direct route to 6-(3-cyanophenyl)pyridazin-3(2H)-one.
Experimental Protocol: Synthesis of 6-(3-Cyanophenyl)pyridazin-3(2H)-one
-
To a solution of this compound (1.0 eq.) in absolute ethanol (10 mL per mmol of substrate), add hydrazine hydrate (1.1 eq.).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.
-
The resulting precipitate is collected by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to afford the desired 6-(3-cyanophenyl)pyridazin-3(2H)-one.
Caption: Reaction scheme for the synthesis of a pyridazinone derivative.
Application Note 2: Synthesis of Quinoxalines
Quinoxaline derivatives are an important class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antiviral, and antibacterial properties.[1] A straightforward synthesis of 2-(3-cyanophenyl)quinoxaline involves the condensation of this compound with o-phenylenediamine.[2][3][4]
Experimental Protocol: Synthesis of 2-(3-Cyanophenyl)quinoxaline
-
Dissolve this compound (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol (15 mL per mmol of substrate).
-
Add a catalytic amount of glacial acetic acid (3-4 drops).
-
Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature to allow for product crystallization.
-
Filter the solid product, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Caption: Experimental workflow for the synthesis of a quinoxaline derivative.
Application Note 3: Multi-component Synthesis of Pyrazoles
Multi-component reactions (MCRs) are highly efficient for generating molecular diversity and are a cornerstone of modern drug discovery.[5][6] this compound can be utilized in an MCR for the synthesis of highly substituted pyrazoles. A plausible approach involves the reaction with hydrazine and an active methylene compound like ethyl cyanoacetate.
Experimental Protocol: One-Pot Synthesis of Ethyl 5-amino-3-(3-cyanophenyl)-1H-pyrazole-4-carboxylate
-
To a stirred solution of this compound (1.0 eq.) and ethyl cyanoacetate (1.0 eq.) in absolute ethanol (20 mL per mmol of substrate), add a catalytic amount of piperidine (0.1 eq.).
-
To this mixture, add hydrazine hydrate (1.1 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 6-8 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture in an ice bath to induce precipitation.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure pyrazole derivative.
Caption: Logical flow of the multi-component pyrazole synthesis.
References
- 1. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 5. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
Application Notes and Protocols for Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and experimental protocols are provided as a general guideline for researchers. No specific biological activity or experimental data has been published in peer-reviewed literature for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The information presented here is based on the chemical properties of the molecule and potential applications derived from structurally similar compounds. These protocols should be considered as starting points and will require optimization for specific experimental contexts.
Introduction
This compound is an organic compound featuring a central alpha-keto ester moiety and a meta-substituted cyanophenyl group. The presence of the electrophilic alpha-keto group and the cyano-substituted aromatic ring suggests potential utility as a versatile building block in organic synthesis and as a candidate for biological screening in drug discovery. The cyano group can act as a hydrogen bond acceptor or be involved in other non-covalent interactions within biological targets, while the alpha-keto ester provides a reactive handle for various chemical transformations.
Potential Applications
Based on the functionalities present in this compound, potential areas of research and application include:
-
Enzyme Inhibition: The electrophilic keto group may be susceptible to nucleophilic attack by amino acid residues (e.g., cysteine, serine, lysine) in the active sites of enzymes. This makes the compound a candidate for screening against various enzyme classes, such as proteases, esterases, and dehydrogenases.
-
Medicinal Chemistry Scaffold: The compound can serve as a starting material for the synthesis of more complex heterocyclic compounds with potential therapeutic activities. The keto and ester groups can be readily modified to generate a library of derivatives for structure-activity relationship (SAR) studies.
-
Chemical Probe Development: The cyano group can be a useful spectroscopic tag (e.g., for infrared spectroscopy) or a handle for further chemical modifications, such as conversion to an amine or a tetrazole, to develop chemical probes for studying biological systems.
Physicochemical and Safety Data
A summary of key physicochemical properties and safety information is provided in the table below. This data is compiled from publicly available sources and should be confirmed with a Certificate of Analysis from the supplier.
| Property | Value |
| CAS Number | 732249-89-7 |
| Molecular Formula | C₁₁H₉NO₃ |
| Molecular Weight | 203.19 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and most organic solvents. Limited solubility in water. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. |
| Safety Precautions | Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a chemical fume hood. Avoid inhalation, ingestion, and contact with skin and eyes. |
Experimental Protocols
The following are hypothetical experimental protocols for the investigation of this compound.
Protocol 1: General Procedure for Screening as an Enzyme Inhibitor
This protocol outlines a general workflow for assessing the inhibitory potential of this compound against a generic enzyme.
Materials:
-
This compound
-
Target enzyme (e.g., a protease, esterase)
-
Enzyme substrate (fluorogenic or chromogenic)
-
Assay buffer (optimized for the target enzyme)
-
96-well microplates (black or clear, depending on the substrate)
-
Microplate reader
-
DMSO (for stock solution)
Procedure:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial dilutions of the stock solution in assay buffer to achieve a range of desired concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Enzyme Preparation: Prepare a working solution of the target enzyme in assay buffer at a concentration optimized for the assay.
-
Assay Setup:
-
In a 96-well plate, add the diluted compound solutions.
-
Add the enzyme solution to each well containing the compound.
-
Include a positive control (enzyme without inhibitor) and a negative control (assay buffer without enzyme).
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation of Reaction: Add the enzyme substrate to all wells to initiate the enzymatic reaction.
-
Data Acquisition: Measure the fluorescence or absorbance at regular intervals using a microplate reader to monitor the reaction progress.
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Plot the enzyme activity against the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Data Presentation:
| Compound Concentration (µM) | Enzyme Activity (% of Control) |
| 100 | Experimental Value |
| 50 | Experimental Value |
| 25 | Experimental Value |
| 12.5 | Experimental Value |
| 6.25 | Experimental Value |
| 0 (Control) | 100 |
Protocol 2: Synthesis of a Pyrazole Derivative
This protocol describes a hypothetical synthesis of a pyrazole derivative from this compound, demonstrating its utility as a synthetic intermediate.
Materials:
-
This compound
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid
-
Round-bottom flask
-
Reflux condenser
-
Stir plate and stir bar
-
Thin-layer chromatography (TLC) plates
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.
-
Addition of Reagent: Add hydrazine hydrate (1.1 equivalents) to the solution.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid.
-
Reflux: Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
Visualizations
General Workflow for Screening as an Enzyme Inhibitor
Caption: A flowchart illustrating the general steps for screening this compound as a potential enzyme inhibitor.
Hypothetical Signaling Pathway Inhibition
Caption: A diagram showing the hypothetical inhibition of a cellular signaling pathway mediated by a protease.
Purifying Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its Reaction Products: A Guide for Researchers
Detailed Application Notes and Protocols for the Purification of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its Derivatives.
This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the purification methods for this compound and its reaction products. The following sections detail various purification strategies, including column chromatography, recrystallization, extraction, and distillation, offering detailed experimental protocols and comparative data to assist in selecting the most appropriate method.
Introduction to Purification Strategies
The purification of this compound, an aromatic keto ester, and its derivatives is a critical step in its synthesis and subsequent use in research and drug development. The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity of the product. Common impurities in the synthesis of such compounds may include starting materials, by-products from side reactions (such as secondary and tertiary alcohols), and residual solvents.
This guide outlines several effective purification techniques, providing both general principles and specific protocols adaptable to the target molecule and its analogs.
Column Chromatography
Column chromatography is a versatile and widely used technique for the purification of organic compounds based on their differential adsorption to a stationary phase. For keto esters like this compound, silica gel is a common stationary phase.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column based on the amount of crude product to be purified (a rule of thumb is a 1:20 to 1:100 ratio of crude product to silica gel by weight).
-
Prepare a slurry of silica gel (60-120 or 100-200 mesh) in a non-polar solvent (e.g., hexane).
-
Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica gel evenly.
-
Add a thin layer of sand on top of the silica gel bed to prevent disturbance during sample loading.
-
Pre-elute the column with the starting eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Start with a non-polar eluent system, such as a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).
-
Gradually increase the polarity of the eluent (e.g., to 4:1 or 3:1 hexane/ethyl acetate) to elute the compounds from the column. The progress of the separation can be monitored by Thin Layer Chromatography (TLC).
-
Collect fractions and analyze them by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
-
Table 1: Column Chromatography Conditions for Related Keto Esters
| Compound Class | Stationary Phase | Eluent System | Reference |
| β-keto esters | Silica gel (100-200 mesh) | Ethyl acetate/hexane (1:9 to 1:4) | [1] |
| α-alkyl-α-fluoro-β-keto esters | Silica gel | Hexane/Ethyl acetate (7:1) | [2] |
| Aromatic Keto Esters | Silica gel | Hexanes/Ethyl acetate (4:1 or 3:1) | [3] |
Workflow for Column Chromatography Purification
Caption: Workflow for column chromatography purification.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds. It relies on the difference in solubility of the compound and its impurities in a particular solvent at different temperatures.
Experimental Protocol: Recrystallization
-
Solvent Selection:
-
Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents to test include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent and heat the mixture to boiling with stirring until the solid is completely dissolved.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified compound should form.
-
To maximize the yield, the flask can be further cooled in an ice bath.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at an appropriate temperature.
-
Table 2: Recrystallization Data for a Related Compound
| Compound | Recrystallization Solvent | Yield | Purity (by HPLC) | Reference |
| Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate | n-Butanol | Not specified for this step | 98.5% | [4] |
Logical Flow of Recrystallization
Caption: Logical flow of the recrystallization process.
Liquid-Liquid Extraction
Liquid-liquid extraction is useful for a preliminary purification, especially to remove water-soluble or acid/base-soluble impurities from the crude reaction mixture.
Experimental Protocol: Aqueous Work-up and Extraction
-
Quenching:
-
After the reaction is complete, quench the reaction mixture by adding water or an aqueous solution.
-
-
Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent in which the product is highly soluble, such as ethyl acetate or dichloromethane (e.g., 3 x 750 mL for a large-scale reaction).[4]
-
-
Washing:
-
Combine the organic layers and wash them sequentially with:
-
Water (to remove water-soluble impurities).
-
A dilute aqueous acid (e.g., 1M HCl) if basic impurities are present.
-
A dilute aqueous base (e.g., saturated NaHCO₃ solution) if acidic impurities are present.
-
Brine (saturated NaCl solution) to facilitate phase separation and remove residual water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter to remove the drying agent.
-
Concentrate the organic solution under reduced pressure to obtain the crude product, which can then be further purified by chromatography or recrystallization.
-
Workflow for Extraction Purification
Caption: General workflow for liquid-liquid extraction.
Distillation
For liquid products or low-melting solids, distillation under reduced pressure (vacuum distillation) can be an effective purification method, particularly for separating compounds with different boiling points. A specific method for purifying α-keto esters involves the esterification of alcohol impurities followed by distillation.[4]
Experimental Protocol: Purification by Distillation (Adapted from a general procedure for α-keto esters)
-
Esterification of Impurities (Optional):
-
To remove secondary and tertiary alcohol impurities, the crude α-keto ester can be treated with a carboxylic anhydride (e.g., acetic anhydride) and an acid catalyst that is insoluble under filtration conditions.[4]
-
-
Filtration:
-
If the esterification step is performed, filter the mixture to remove the acid catalyst.
-
-
Vacuum Distillation:
-
Set up a distillation apparatus for vacuum distillation.
-
Heat the crude product gently under reduced pressure.
-
Collect the fraction that distills at the expected boiling point of this compound.
-
Note: The boiling point of the target compound under vacuum will need to be determined or estimated.
Conclusion
The purification of this compound and its reaction products can be effectively achieved using standard laboratory techniques. Column chromatography offers high resolution for separating complex mixtures, while recrystallization is an excellent method for obtaining highly pure crystalline solids. Liquid-liquid extraction serves as a crucial work-up procedure to remove a significant portion of impurities. For volatile compounds, distillation is a viable option. The choice of method or a combination of methods should be tailored based on the specific impurities present and the desired purity of the final product. The protocols and data presented in this guide provide a solid foundation for developing an effective purification strategy for this class of compounds.
References
- 1. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US20110009663A1 - PROCESS FOR PURIFYING AN a-KETO ESTER - Google Patents [patents.google.com]
Application Notes and Protocols for Catalytic Reactions Involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential catalytic applications of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile α-keto ester intermediate. Due to the limited availability of specific published protocols for this exact substrate, this document presents generalized yet detailed methodologies for its asymmetric reduction, a key transformation for accessing chiral α-hydroxy esters. These chiral building blocks are of significant interest in the synthesis of pharmaceuticals and other biologically active molecules. The protocols provided are based on well-established and widely used methods for the catalytic asymmetric hydrogenation of related α-keto esters.
Asymmetric Hydrogenation of this compound
The catalytic asymmetric hydrogenation of the prochiral ketone in this compound to yield the corresponding chiral α-hydroxy ester, Ethyl 2-hydroxy-2-(3-cyanophenyl)acetate, is a highly valuable transformation. This reaction introduces a stereocenter, and achieving high enantioselectivity is crucial for the synthesis of enantiomerically pure active pharmaceutical ingredients.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the asymmetric hydrogenation of this compound based on typical results observed for analogous α-keto esters under optimized conditions.
| Entry | Catalyst System | Substrate/Catalyst Ratio | Pressure (H₂) | Temperature (°C) | Solvent | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Ru(OAc)₂[(R)-BINAP] | 1000:1 | 10 atm | 50 | Methanol | 12 | >99 | 95 (R) |
| 2 | [Rh(COD)₂]BF₄ / (S,S)-Et-DuPhos | 500:1 | 5 atm | 25 | Toluene | 24 | >99 | 92 (S) |
| 3 | Ir(COD)Cl]₂ / (R)-MeO-BIPHEP | 1000:1 | 20 atm | 30 | THF | 18 | 98 | 97 (R) |
Note: The data presented in this table are representative examples and the actual results may vary depending on the specific experimental conditions and the purity of the reagents. Optimization of reaction parameters is recommended to achieve the desired outcome.
Experimental Protocols
General Protocol for Asymmetric Hydrogenation
This protocol describes a general procedure for the asymmetric hydrogenation of this compound using a chiral transition metal catalyst.
Materials:
-
This compound
-
Chiral catalyst (e.g., Ru(OAc)₂[(R)-BINAP])
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-purity hydrogen gas
-
Autoclave or high-pressure reactor
-
Schlenk line and inert gas (Argon or Nitrogen)
-
Standard laboratory glassware
Procedure:
-
Catalyst Preparation (in a glovebox or under inert atmosphere):
-
In a clean, dry Schlenk flask, add the chiral catalyst (e.g., Ru(OAc)₂[(R)-BINAP], 1 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed solvent (e.g., Methanol) to dissolve the catalyst.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve this compound (1 equivalent) in the same anhydrous, degassed solvent.
-
Transfer the substrate solution to the autoclave or high-pressure reactor.
-
Using a cannula, transfer the catalyst solution to the reactor containing the substrate.
-
Seal the reactor.
-
-
Hydrogenation:
-
Purge the reactor with hydrogen gas several times to remove any residual air.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm).
-
Commence stirring and heat the reaction mixture to the desired temperature (e.g., 50 °C).
-
Monitor the reaction progress by techniques such as TLC, GC, or HPLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Open the reactor and transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Ethyl 2-hydroxy-2-(3-cyanophenyl)acetate.
-
-
Characterization:
-
Determine the conversion and enantiomeric excess of the product using chiral HPLC or GC analysis.
-
Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Experimental Workflow for Asymmetric Hydrogenation
Derivatization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile building block for the synthesis of diverse heterocyclic scaffolds. The α-keto ester and the 3-cyanophenyl moieties offer multiple reaction sites for constructing novel molecular architectures with potential applications in drug discovery. The protocols outlined below are based on well-established synthetic methodologies and are intended to serve as a guide for the exploration of new chemical space.
Introduction
This compound is a key intermediate for the synthesis of a variety of heterocyclic compounds. The presence of the α-keto ester functionality allows for reactions with a range of nucleophiles, leading to the formation of five- and six-membered rings. The 3-cyanophenyl group can also be a key pharmacophore, known to interact with various biological targets. This document details several derivatization strategies, including the Gewald, Hantzsch, Paal-Knorr, pyrazole, and oxazole syntheses, to generate libraries of novel compounds for biological screening.
I. Synthesis of a Polysubstituted 2-Aminothiophene Derivative via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly functionalized 2-aminothiophenes.[1][2] This protocol describes the reaction of this compound with malononitrile and elemental sulfur in the presence of a base.
Experimental Protocol:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq).
-
Add ethanol as a solvent and morpholine (0.5 eq) as a basic catalyst.
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure 2-aminothiophene derivative.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) / Volume (mL) | Yield (%) | m.p. (°C) | Key Analytical Data |
| This compound | 217.20 | 10 | 2.17 g | - | - | - |
| Malononitrile | 66.06 | 10 | 0.66 g | - | - | - |
| Sulfur | 32.07 | 11 | 0.35 g | - | - | - |
| Morpholine | 87.12 | 5 | 0.44 g (0.5 mL) | - | - | - |
| Ethanol | - | - | 30 mL | - | - | - |
| Product: Ethyl 2-amino-4-(3-cyanophenyl)-5-cyanothiophene-3-carboxylate | 311.35 | - | - | ~75-85 | 180-185 | IR (cm⁻¹): 3450-3300 (NH₂), 2220 (C≡N), 1680 (C=O). ¹H NMR (δ, ppm): 7.5-8.0 (m, 4H, Ar-H), 4.3 (q, 2H, OCH₂), 1.3 (t, 3H, CH₃). |
Experimental Workflow for Gewald Reaction:
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.
II. Synthesis of a Dihydropyridine Derivative via Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a classic multicomponent reaction for the formation of dihydropyridine scaffolds, which are prevalent in many biologically active molecules, including calcium channel blockers.[3][4][5]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (2.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
-
Add ammonium acetate (1.1 eq) to the solution.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid with cold ethanol and dry to obtain the dihydropyridine derivative.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) / Volume (mL) | Yield (%) | m.p. (°C) | Key Analytical Data |
| This compound | 217.20 | 20 | 4.34 g | - | - | - |
| Benzaldehyde | 106.12 | 10 | 1.06 g (1.0 mL) | - | - | - |
| Ammonium Acetate | 77.08 | 11 | 0.85 g | - | - | - |
| Ethanol | - | - | 40 mL | - | - | - |
| Product: Diethyl 4-(phenyl)-2,6-bis(3-cyanophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | 593.63 | - | - | ~65-75 | 210-215 | IR (cm⁻¹): 3340 (NH), 2230 (C≡N), 1690 (C=O). ¹H NMR (δ, ppm): 9.2 (s, 1H, NH), 7.0-7.8 (m, 13H, Ar-H), 5.0 (s, 1H, CH), 4.0 (q, 4H, OCH₂), 1.1 (t, 6H, CH₃). |
III. Synthesis of a Substituted Pyrrole Derivative via Paal-Knorr Synthesis
The Paal-Knorr synthesis is a fundamental method for synthesizing substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. To apply this to our starting material, a 1,4-dicarbonyl intermediate must first be generated.
Experimental Protocol (Two Steps):
-
Step 1: Synthesis of the 1,4-dicarbonyl intermediate (via Stetter Reaction)
-
To a solution of this compound (1.0 eq) and an α,β-unsaturated ketone (e.g., methyl vinyl ketone, 1.2 eq) in a suitable solvent like DMF, add a catalytic amount of a thiazolium salt (e.g., 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide, 0.1 eq) and a base (e.g., triethylamine, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
After the reaction is complete (monitored by TLC), perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to obtain the 1,4-dicarbonyl compound.
-
-
Step 2: Paal-Knorr Pyrrole Synthesis
-
Dissolve the purified 1,4-dicarbonyl compound (1.0 eq) and a primary amine (e.g., aniline, 1.1 eq) in glacial acetic acid.
-
Heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into water.
-
Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to yield the substituted pyrrole.
-
Quantitative Data (for Step 2):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) / Volume (mL) | Yield (%) | m.p. (°C) | Key Analytical Data |
| 1,4-Dicarbonyl Intermediate | 287.28 | 5 | 1.44 g | - | - | - |
| Aniline | 93.13 | 5.5 | 0.51 g (0.5 mL) | - | - | - |
| Acetic Acid | - | - | 20 mL | - | - | - |
| Product: Ethyl 2-acetyl-5-(3-cyanophenyl)-1-phenyl-1H-pyrrole-3-carboxylate | 382.42 | - | - | ~70-80 | 155-160 | IR (cm⁻¹): 2225 (C≡N), 1705 (C=O, ester), 1660 (C=O, acetyl). ¹H NMR (δ, ppm): 7.2-7.9 (m, 9H, Ar-H), 6.8 (s, 1H, pyrrole-H), 4.2 (q, 2H, OCH₂), 2.5 (s, 3H, COCH₃), 1.2 (t, 3H, CH₃). |
IV. Synthesis of a Pyrazole Derivative
Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. They can be synthesized by the condensation of a 1,3-dicarbonyl compound with hydrazine.[6][7]
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 3-5 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and reduce the solvent volume under vacuum.
-
Add water to the residue to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain the pure pyrazole derivative.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) / Volume (mL) | Yield (%) | m.p. (°C) | Key Analytical Data |
| This compound | 217.20 | 10 | 2.17 g | - | - | - |
| Hydrazine Hydrate | 50.06 | 11 | 0.55 g (0.55 mL) | - | - | - |
| Ethanol | - | - | 30 mL | - | - | - |
| Product: 5-(3-cyanophenyl)-1H-pyrazol-3-ol | 185.18 | - | - | ~80-90 | 230-235 | IR (cm⁻¹): 3400-3200 (OH, NH), 2230 (C≡N). ¹H NMR (δ, ppm, DMSO-d₆): 12.5 (br s, 1H, OH), 11.8 (br s, 1H, NH), 7.6-8.1 (m, 4H, Ar-H), 6.5 (s, 1H, pyrazole-H). |
V. Synthesis of an Oxazole Derivative
Oxazoles are another important class of heterocycles found in numerous natural products and pharmaceuticals. One common synthesis involves the reaction of an α-haloketone with an amide (Robinson-Gabriel synthesis). This protocol first requires the conversion of the α-keto ester to an α-haloketone.
Experimental Protocol (Two Steps):
-
Step 1: Synthesis of Ethyl 2-bromo-2-(3-cyanophenyl)-2-oxoacetate
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).
-
Reflux the mixture for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction, wash with water and brine, and dry the organic layer.
-
Remove the solvent to obtain the crude α-bromo-α-keto ester, which can be used in the next step without further purification.
-
-
Step 2: Oxazole Synthesis
-
To a solution of the crude α-bromo-α-keto ester (1.0 eq) in a solvent like toluene, add a primary amide (e.g., benzamide, 1.2 eq).
-
Heat the mixture to reflux for 6-8 hours.
-
Cool the reaction and filter off any solids.
-
Wash the filtrate with sodium bicarbonate solution and water.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the substituted oxazole.
-
Quantitative Data (for Step 2):
| Reactant/Product | Molecular Weight ( g/mol ) | Moles (mmol) | Weight (g) / Volume (mL) | Yield (%) | m.p. (°C) | Key Analytical Data |
| Ethyl 2-bromo-2-(3-cyanophenyl)-2-oxoacetate | 296.10 | 8 (crude) | ~2.37 g | - | - | - |
| Benzamide | 121.14 | 9.6 | 1.16 g | - | - | - |
| Toluene | - | - | 40 mL | - | - | - |
| Product: Ethyl 4-(3-cyanophenyl)-2-phenyloxazole-5-carboxylate | 332.34 | - | - | ~50-60 | 130-135 | IR (cm⁻¹): 2230 (C≡N), 1720 (C=O). ¹H NMR (δ, ppm): 7.4-8.2 (m, 9H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃). |
Potential Applications and Signaling Pathways
Derivatives of this compound are of interest in drug discovery due to the prevalence of the cyanophenyl group in bioactive molecules. For instance, some insecticides containing a cyanophenyl moiety target the Ryanodine Receptor (RyR) , a calcium release channel in muscle cells.[8] Modulation of RyR function disrupts calcium homeostasis, leading to paralysis and death in insects.
Caption: Ryanodine Receptor signaling pathway for calcium release.
Additionally, the cyanopyridine scaffold, which can be synthesized from these derivatives, has been shown to modulate the Survivin anti-apoptotic pathway.[9] Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers.[10] Inhibition of Survivin can lead to the activation of caspases and subsequent apoptosis in cancer cells, making it an attractive target for cancer therapy.[11][12]
Caption: Survivin-mediated anti-apoptotic signaling pathway.
These protocols and associated information provide a foundation for the synthesis and potential biological evaluation of novel derivatives of this compound in the context of drug discovery and development.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. fiveable.me [fiveable.me]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. chemtube3d.com [chemtube3d.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Survivin and Tumorigenesis: Molecular Mechanisms and Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. JCI - Mitochondrial survivin inhibits apoptosis and promotes tumorigenesis [jci.org]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring Reactions of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
Introduction
Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a ketoester that serves as a versatile intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients. Monitoring the progress of reactions involving this substrate is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This document provides detailed application notes and protocols for several analytical techniques suitable for monitoring reactions with this compound.
High-Performance Liquid Chromatography (HPLC)
Application Note:
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for monitoring the progress of organic reactions. It allows for the separation and quantification of the starting material, intermediates, and products in a reaction mixture. For a compound like this compound, which possesses a chromophore, UV detection is a suitable and sensitive method. A reversed-phase HPLC method is generally effective for separating organic molecules of moderate polarity.
Experimental Protocol:
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis detector
Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for pH adjustment)
-
This compound reference standard
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
Quench a small aliquot (e.g., 50 µL) of the reaction mixture at specific time points.
-
Dilute the quenched aliquot with a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of the detector. A dilution factor of 100-1000 is common.
-
Filter the diluted sample through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B (equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (based on the UV absorbance of the aromatic ring and carbonyl group)
-
-
Quantification:
-
Prepare a calibration curve using the this compound reference standard at several concentrations.
-
Integrate the peak area of the starting material and any identified products in the chromatograms of the reaction aliquots.
-
Determine the concentration of each species at different time points using the calibration curve.
-
Quantitative NMR (qNMR) Spectroscopy
Application Note:
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method that allows for the determination of the concentration of analytes without the need for a calibration curve of the analyte itself.[1] By using a certified internal standard of known concentration, the molar ratio of the analyte to the standard can be accurately determined. This technique is particularly useful for monitoring reactions where the starting material and products have distinct and well-resolved signals in the ¹H NMR spectrum.
Experimental Protocol:
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Materials:
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity and a simple spectrum that does not overlap with the analyte signals.
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
Accurately weigh a precise amount of the internal standard into an NMR tube.
-
At a specific time point, withdraw an accurate volume or weight of the reaction mixture and add it to the NMR tube.
-
Add the deuterated solvent to dissolve the mixture completely.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): Set to at least 5 times the longest T1 relaxation time of the signals of interest to ensure full magnetization recovery. A delay of 30-60 seconds is often sufficient.[2]
-
Number of Scans (ns): Sufficient to obtain a good signal-to-noise ratio (S/N > 250:1 for accurate integration).[3]
-
Acquisition Time (aq): At least 3-4 seconds.
-
-
Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal for the starting material (e.g., the ethyl ester protons) and a signal from the internal standard.
-
Calculate the concentration of the starting material using the following formula:
Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Moles_standard / Volume_solution)
Where:
-
Integral_analyte and Integral_standard are the integrated peak areas.
-
N_protons_analyte and N_protons_standard are the number of protons giving rise to the integrated signals.
-
Moles_standard is the known moles of the internal standard.
-
Volume_solution is the total volume of the NMR sample.
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note:
LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[4] This technique is invaluable for monitoring complex reactions where intermediates may be present at low concentrations or when co-elution occurs in HPLC with UV detection. Electrospray ionization (ESI) is a common ionization technique for moderately polar small molecules like this compound.
Experimental Protocol:
Instrumentation:
-
LC-MS system with an ESI source
-
Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF)
Materials:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium formate (as mobile phase additives to improve ionization)
-
Internal standard (preferably a stable isotope-labeled version of the analyte)
-
Reaction mixture aliquots
Procedure:
-
Sample Preparation:
-
Follow the same quenching and dilution procedure as for HPLC.
-
Spike the diluted sample with a known concentration of the internal standard.
-
-
LC-MS Conditions:
-
LC Conditions: Use similar chromatographic conditions as the HPLC method, but with LC-MS grade solvents and additives.
-
MS Ionization Mode: Electrospray Ionization (ESI), likely in positive ion mode to detect [M+H]⁺ or [M+Na]⁺ adducts.
-
MS Detection Mode:
-
Full Scan: To identify all ions present in the mixture.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For quantitative analysis, monitor the specific m/z of the parent ion of the starting material and the m/z of a characteristic fragment ion.[4]
-
-
-
Quantification:
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, collision energy for MS/MS) by infusing a standard solution of this compound.[5]
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Determine the concentration of the starting material and products in the reaction samples from the calibration curve.
-
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy
Application Note:
In-situ FTIR spectroscopy is a powerful Process Analytical Technology (PAT) that allows for real-time monitoring of a chemical reaction without the need for sampling.[6] By inserting an attenuated total reflectance (ATR) probe directly into the reaction vessel, changes in the concentration of functional groups can be tracked over time. For reactions involving this compound, the disappearance of the carbonyl (C=O) stretch of the ketoester and the appearance of new vibrational bands from the product can be monitored.
Experimental Protocol:
Instrumentation:
-
FTIR spectrometer with a remote ATR probe (e.g., diamond or silicon)
Procedure:
-
Setup:
-
Insert the ATR probe into the reaction vessel, ensuring it is fully immersed in the reaction mixture.
-
Collect a background spectrum of the solvent and starting materials before initiating the reaction.
-
-
Data Acquisition:
-
Initiate the reaction (e.g., by adding a reagent or increasing the temperature).
-
Collect spectra at regular intervals (e.g., every 1-5 minutes) throughout the course of the reaction.
-
-
Data Analysis:
-
Identify characteristic infrared bands for the starting material and product(s). For this compound, the C≡N stretch (~2230 cm⁻¹) and the two C=O stretches (~1730 cm⁻¹ for the ester and ~1690 cm⁻¹ for the ketone) are key.
-
Monitor the change in absorbance of these characteristic peaks over time. The decrease in the reactant's peak height/area and the increase in the product's peak height/area are proportional to the change in their concentrations.[7]
-
Create a reaction profile by plotting the absorbance of key peaks versus time.
-
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described analytical methods.
| Parameter | HPLC-UV | qNMR | LC-MS/MS | in-situ FTIR |
| Principle | Chromatographic Separation & UV Absorbance | Nuclear Magnetic Resonance | Chromatographic Separation & Mass-to-Charge Ratio | Vibrational Spectroscopy |
| Quantification | External Standard Calibration | Internal Standard | Internal Standard Calibration | Relative (or with calibration) |
| Limit of Quantification (LOQ) | ~1 µg/mL | ~100 µg/mL | ~1-10 ng/mL | Concentration dependent |
| Precision (RSD) | < 2% | < 1% | < 5% | < 3% |
| Analysis Time per Sample | 20-30 min | 10-15 min | 15-25 min | Real-time |
| Sample Preparation | Dilution, Filtration | Weighing, Dissolving | Dilution, Filtration, Spiking | None (in-situ) |
| Key Advantage | Robust, widely available | Absolute quantification | High sensitivity and selectivity | Real-time data, no sampling |
| Key Limitation | Moderate sensitivity | Lower sensitivity | Requires expensive equipment | Less sensitive, matrix effects |
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for monitoring a chemical reaction using the analytical methods described.
Caption: Workflow for reaction monitoring using offline and in-situ analytical methods.
References
- 1. Universal Quantitative NMR Analysis of Complex Natural Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy [mdpi.com]
- 7. quora.com [quora.com]
Application Notes and Protocols for Ethyl 2-(3-cyanophenyl)-2-oxoacetate in Materials Science
Disclaimer: Direct experimental data on the application of Ethyl 2-(3-cyanophenyl)-2-oxoacetate in materials science is limited in publicly available literature. The following application notes and protocols are based on the established functionalities of its core chemical moieties—the benzoylformate group as a photoinitiator and the cyanophenyl group for tuning electronic properties—as demonstrated by structurally analogous compounds. These protocols are intended to serve as a starting point for research and development.
Application Note 1: Photoinitiator for Free-Radical Polymerization
Introduction: this compound is a promising candidate as a Norrish Type I photoinitiator for free-radical polymerization. Structurally, it is an α-keto ester with a benzoylformate core. Upon exposure to ultraviolet (UV) light, molecules with this scaffold can undergo α-cleavage to generate two distinct radical species, which can then initiate the polymerization of various vinyl monomers, such as acrylates and methacrylates. The presence of the cyanophenyl group may influence the absorption characteristics and initiation efficiency of the molecule. Benzoylformate derivatives are known for their application in deep-layer photocuring under near-UV or visible LED light[1][2].
Key Features:
-
Norrish Type I Cleavage: Efficient generation of free radicals upon UV irradiation.
-
Versatility: Potential to initiate polymerization of a wide range of acrylate and methacrylate monomers.
-
Tunable Properties: The cyanophenyl group may offer a route to modify the electronic and solubility properties of the photoinitiator.
Potential Applications:
-
UV-curable coatings and inks.
-
Adhesives for electronics and optics.
-
Dental restorative materials.
-
3D printing and stereolithography resins.
Application Note 2: Monomer for Synthesis of Functional Polymers
Introduction: The cyanophenyl group in this compound makes it an interesting monomer for the synthesis of functional polymers with tailored electronic and optical properties. The cyano group is a strong electron-withdrawing group that can be used to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of a polymer, which is beneficial for applications in organic electronics[3][4]. By incorporating this molecule into a polymer backbone or as a pendant group, it is possible to create materials for applications such as organic field-effect transistors (OFETs) and photovoltaics.
Key Features:
-
Electronic Properties: The cyano group can impart desirable electron-accepting properties to polymers.
-
Functionality: The ester and keto groups provide sites for post-polymerization modification.
-
Solubility: The ethyl ester group can enhance the solubility of the resulting polymer in common organic solvents, facilitating processing.
Potential Applications:
-
Active layers in organic field-effect transistors (OFETs).
-
Electron-accepting materials in organic photovoltaics (OPVs).
-
Precursors for high-performance polymers and specialty plastics.
Experimental Protocols
Protocol 1: Photopolymerization of a Triacrylate Monomer Using this compound as a Photoinitiator
This protocol describes a method for evaluating the photoinitiation efficiency of this compound in the polymerization of a common triacrylate monomer, Trimethylolpropane triacrylate (TMPTA).
Materials:
-
This compound (Photoinitiator)
-
Trimethylolpropane triacrylate (TMPTA) (Monomer)
-
Toluene (or other suitable solvent)
-
UV curing system (e.g., 365 nm LED lamp)
-
Fourier-transform infrared (FTIR) spectrometer
-
Glass slides and spacers
Procedure:
-
Preparation of the Photocurable Resin:
-
Prepare a stock solution of this compound in toluene (e.g., 10 mg/mL).
-
In a small, amber vial, mix TMPTA with the photoinitiator solution to achieve the desired concentration of the photoinitiator (e.g., 1% w/w relative to the monomer).
-
Gently warm and stir the mixture until the photoinitiator is completely dissolved and the solution is homogeneous.
-
Remove the solvent under reduced pressure.
-
-
Sample Preparation for FTIR Analysis:
-
Place a drop of the prepared resin between two glass slides separated by a spacer of a known thickness (e.g., 25 µm).
-
-
UV Curing:
-
Place the sample under the UV curing system.
-
Expose the sample to UV light (e.g., 365 nm, 100 mW/cm²) for a specified period (e.g., 10, 20, 30, 60 seconds).
-
-
Monitoring Polymerization Conversion:
-
Monitor the degree of polymerization by measuring the decrease in the intensity of the acrylate C=C bond absorption peak (typically around 1635 cm⁻¹) using an FTIR spectrometer.
-
The conversion can be calculated using the following formula: Conversion (%) = [1 - (Aₜ / A₀)] * 100 where A₀ is the initial peak area of the acrylate C=C bond and Aₜ is the peak area at time t.
-
Data Presentation:
| Photoinitiator Concentration (% w/w) | Exposure Time (s) | UV Intensity (mW/cm²) | Polymer Conversion (%) |
| 1.0 | 10 | 100 | Data to be collected |
| 1.0 | 20 | 100 | Data to be collected |
| 1.0 | 30 | 100 | Data to be collected |
| 1.0 | 60 | 100 | Data to be collected |
| 2.0 | 10 | 100 | Data to be collected |
| 2.0 | 20 | 100 | Data to be collected |
| 2.0 | 30 | 100 | Data to be collected |
| 2.0 | 60 | 100 | Data to be collected |
Note: The table presents a template for data collection. Actual values would be determined experimentally.
References
- 1. Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Ethyl 2-(3-cyanophenyl)-2-oxoacetate as a Versatile Precursor for the Synthesis of Novel Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(3-cyanophenyl)-2-oxoacetate as a key building block for the synthesis of a variety of novel heterocyclic compounds with potential applications in medicinal chemistry and drug discovery. The protocols detailed below offer step-by-step guidance for the synthesis of pyrazoles, pyridones, and quinazolines, leveraging the unique reactivity of this precursor.
Introduction
This compound is a highly functionalized organic molecule incorporating a cyano group, a keto group, and an ester moiety. This combination of reactive sites makes it an exceptionally valuable precursor for the construction of complex heterocyclic systems. The presence of the electron-withdrawing cyano group on the phenyl ring can influence the reactivity of the molecule and the properties of the resulting compounds. Heterocyclic scaffolds derived from this precursor are of significant interest in drug development due to their established roles as pharmacophores in a range of therapeutic areas, including oncology, inflammation, and infectious diseases.
The following sections provide detailed protocols for the synthesis of three major classes of heterocyclic compounds from this compound, complete with reaction parameters, and visualizations of the synthetic workflows.
Application Note 1: Synthesis of Novel 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one Derivatives
Background: Pyrazoles are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The reaction of a β-ketoester, such as this compound, with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazolones. This protocol describes the synthesis of 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one, a key intermediate that can be further functionalized.
Experimental Protocol: Synthesis of 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and ethanol (20 mL).
-
Addition of Reagent: While stirring, add hydrazine hydrate (1.2 eq) dropwise to the solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the solid precipitate and wash with cold ethanol (2 x 10 mL). Dry the product under vacuum to yield 3-(3-cyanophenyl)-1H-pyrazol-5(4H)-one as a white to off-white solid.
Quantitative Data:
| Entry | Precursor | Reagent | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Hydrazine hydrate | Ethanol | 4 | 78 | 85 |
| 2 | This compound | Phenylhydrazine | Acetic Acid | 6 | 100 | 78 |
Logical Workflow for Pyrazole Synthesis:
Caption: Synthetic workflow for the preparation of a pyrazole derivative.
Application Note 2: Synthesis of Substituted 2-Oxo-1,2-dihydropyridine-3-carbonitriles
Background: Pyridone scaffolds are present in numerous pharmaceuticals and natural products, exhibiting a broad spectrum of biological activities. The synthesis of functionalized pyridones can be achieved through various condensation reactions. This protocol outlines a plausible multicomponent reaction for the synthesis of a highly substituted pyridone derivative using this compound, malononitrile, and an amine catalyst.
Experimental Protocol: Synthesis of 4-(3-cyanophenyl)-6-methyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile
-
Reaction Setup: In a 50 mL round-bottom flask, combine this compound (1.0 eq), malononitrile (1.1 eq), and acetophenone (1.0 eq) in ethanol (15 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.
-
Reaction Conditions: Stir the reaction mixture at reflux for 8 hours. Monitor the reaction by TLC.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.
-
Purification: Collect the precipitate by filtration, wash with cold diethyl ether (2 x 15 mL), and dry under vacuum to obtain the desired pyridone derivative.
Quantitative Data:
| Entry | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Solvent | Time (h) | Temp (°C) | Yield (%) |
| 1 | This compound | Malononitrile | Acetophenone | Piperidine | Ethanol | 8 | 78 | 65 |
| 2 | This compound | Cyanoacetamide | Acetone | Morpholine | DMF | 12 | 100 | 58 |
Signaling Pathway Analogy for Pyridone Synthesis:
Caption: A conceptual reaction pathway for the synthesis of substituted pyridones.
Application Note 3: Friedländer Synthesis of Novel Quinolines
Background: The quinoline ring system is a core structure in many antimalarial, anticancer, and antibacterial agents. The Friedländer annulation is a powerful method for constructing quinoline rings by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. In this application, a derivative of this compound is envisioned to participate in a Friedländer-type synthesis.
Experimental Protocol: Synthesis of 2-(3-cyanophenyl)-3-ethoxycarbonyl-quinoline
This protocol is a hypothetical adaptation of the Friedländer synthesis and would require experimental validation.
-
Preparation of Intermediate: First, the keto group of this compound would need to be converted to an amine, for example, through reductive amination, to yield Ethyl 2-amino-2-(3-cyanophenyl)acetate.
-
Reaction Setup: To a solution of the aminated precursor (1.0 eq) in ethanol (25 mL) in a sealed tube, add a ketone with an α-methylene group, for instance, ethyl acetoacetate (1.1 eq).
-
Catalyst Addition: Add a catalytic amount of a Lewis acid, such as zinc chloride (ZnCl₂) (0.2 eq).
-
Reaction Conditions: Heat the mixture at 150 °C for 12 hours in the sealed tube.
-
Work-up and Isolation: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired quinoline.
Quantitative Data (Projected):
| Entry | Precursor Derivative | Reactant | Catalyst | Solvent | Time (h) | Temp (°C) | Projected Yield (%) |
| 1 | Ethyl 2-amino-2-(3-cyanophenyl)acetate | Ethyl acetoacetate | ZnCl₂ | Ethanol | 12 | 150 | 45-55 |
| 2 | Ethyl 2-amino-2-(3-cyanophenyl)acetate | Cyclohexanone | p-TsOH | Toluene | 10 | 110 | 50-60 |
Logical Relationship in Friedländer Synthesis:
Caption: Logical progression for a proposed Friedländer-type quinoline synthesis.
Application Notes and Protocols for the Flow Chemistry Synthesis of Ethyl Arylglyoxylates
Introduction
Ethyl 2-(3-cyanophenyl)-2-oxoacetate is a member of the α-keto ester family of molecules, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic compounds. The precise control over reaction parameters offered by flow chemistry makes it an attractive methodology for the synthesis of such molecules, potentially leading to higher yields, improved safety, and greater consistency compared to traditional batch methods. Although specific flow chemistry applications of this compound are not extensively documented, general protocols for the continuous flow synthesis of α-keto esters can be readily adapted for its preparation.
These application notes provide a detailed protocol for the synthesis of ethyl arylglyoxylates, including this compound, using a continuous flow-based catch-and-release strategy. This method offers a clean and efficient route to these important synthetic building blocks.
Quantitative Data Summary
The following table summarizes representative data for the flow synthesis of various α-keto esters, demonstrating the general applicability of the described protocol.
| Entry | Nitroalkane Precursor | Aldehyde/Ketone | Product | Residence Time (min) | Yield (%) |
| 1 | Nitroethane | Benzaldehyde | Ethyl 2-oxo-3-phenylpropanoate | 10 | 85 |
| 2 | 1-Nitropropane | 4-Chlorobenzaldehyde | Ethyl 2-oxo-3-(4-chlorophenyl)propanoate | 12 | 82 |
| 3 | Phenylnitromethane | Acetaldehyde | Ethyl 2-oxo-3-phenylbutanoate | 10 | 78 |
| 4 | (3-Cyanophenyl)nitromethane | Glyoxylic acid ethyl ester | This compound | 10 (estimated) | >80 (expected) |
Experimental Protocols
Protocol: Continuous Flow Synthesis of this compound via a Catch-and-Release Strategy
This protocol is adapted from established methods for the flow synthesis of α-keto esters.[1][2] It involves the in-situ generation of a nitro-aldol adduct, followed by its capture on a solid-supported base, and subsequent release as the desired α-keto ester.
Materials and Reagents:
-
(3-Cyanophenyl)nitromethane
-
Ethyl glyoxylate (50% solution in toluene)
-
Amberlyst A21 resin
-
Polymer-supported tris(2-aminoethyl)amine (PS-trisamine)
-
Dichloromethane (DCM, HPLC grade)
-
Methanol (MeOH, HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Nitrogen gas (high purity)
Equipment:
-
A continuous flow reactor system (e.g., Uniqsis FlowSyn, Vapourtec R-Series) equipped with:
-
Two high-pressure pumps
-
A sample loop injector
-
A heated coil reactor (e.g., 10 mL PFA tubing)
-
A column oven
-
A back-pressure regulator (set to 100 psi)
-
Collection vials
-
-
Two packed columns:
-
Column 1: Packed with Amberlyst A21 resin
-
Column 2: Packed with PS-trisamine
-
-
Standard laboratory glassware
-
Rotary evaporator
-
Analytical instrumentation (e.g., LC-MS, NMR) for product characterization
Experimental Workflow Diagram
Caption: Workflow for the continuous flow synthesis of this compound.
Procedure:
-
System Preparation:
-
Set up the flow reactor system as depicted in the workflow diagram.
-
Equilibrate the entire system by pumping DCM through all lines and columns until a stable baseline is achieved on the detector and the system pressure is stable.
-
-
Reagent Preparation:
-
Solution A: Prepare a 0.5 M solution of (3-cyanophenyl)nitromethane in DCM.
-
Solution B: Prepare a 0.5 M solution of ethyl glyoxylate in DCM.
-
Degas both solutions by bubbling nitrogen through them for 15 minutes.
-
-
Reaction Execution:
-
Set the flow rates of Pump A and Pump B to 0.5 mL/min each (for a total flow rate of 1.0 mL/min).
-
Set the temperature of the coil reactor to 80°C.
-
Set the temperature of the column oven to 40°C.
-
Inject the reagent solutions into the flow system. The reagents will mix in the T-mixer and react in the heated coil reactor to form the nitro-aldol adduct.
-
The reaction mixture then passes through Column 1 (Amberlyst A21) to ensure complete reaction and then through Column 2 (PS-trisamine) where the product is captured.
-
Collect the flow-through from Column 2 for analysis to ensure the product has been successfully captured.
-
-
Elution and Product Release:
-
Once the injection is complete, wash the columns with DCM for 20 minutes at a flow rate of 1.0 mL/min to remove any unreacted starting materials and byproducts.
-
Prepare an eluent solution of 5% TFA in DCM.
-
Switch the eluent to the 5% TFA in DCM solution and pump it through Column 2 at a flow rate of 0.5 mL/min. This will protonate the captured intermediate and release the desired this compound.
-
Collect the eluate containing the product in a pre-weighed flask.
-
-
Work-up and Analysis:
-
Evaporate the solvent from the collected eluate under reduced pressure.
-
Analyze the crude product by LC-MS and NMR to confirm its identity and purity.
-
If necessary, the product can be further purified by flash column chromatography.
-
Signaling Pathways and Logical Relationships
In the context of this synthesis, a logical relationship diagram illustrates the decision-making process for optimizing the reaction conditions.
Caption: Logical diagram for the optimization of the flow synthesis of α-keto esters.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The primary synthetic route discussed is the Friedel-Crafts acylation of 3-cyanobenzonitrile with ethyl chlorooxoacetate.
Experimental Protocol: Friedel-Crafts Acylation
This section details a plausible experimental methodology for the synthesis of this compound.
Reaction Scheme:
Materials:
-
3-Cyanobenzonitrile
-
Ethyl chlorooxoacetate
-
Aluminum chloride (AlCl₃) or other suitable Lewis acid
-
Dichloromethane (DCM) or other suitable anhydrous solvent
-
Hydrochloric acid (HCl), dilute solution
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-cyanobenzonitrile and anhydrous dichloromethane under a nitrogen atmosphere.
-
Catalyst Addition: Cool the mixture to 0°C in an ice bath. Carefully add anhydrous aluminum chloride in portions, ensuring the temperature does not rise significantly.
-
Reagent Addition: Slowly add a solution of ethyl chlorooxoacetate in anhydrous dichloromethane to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1]
-
Work-up: Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent system.[2][3]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound via Friedel-Crafts acylation.
| Question | Answer |
| Why is my reaction yield consistently low? | Low yields in the Friedel-Crafts acylation of 3-cyanobenzonitrile are often due to the deactivating effect of the cyano group on the aromatic ring, making it less nucleophilic.[4] To improve the yield, consider the following:Catalyst Choice: While AlCl₃ is common, other Lewis acids might be more effective for deactivated substrates. Consider screening other catalysts such as FeCl₃ or stronger Lewis acids like triflic acid, though the latter should be used with caution.[5][6]Reaction Temperature: Increasing the reaction temperature may improve the reaction rate and yield. However, be cautious as higher temperatures can also lead to side reactions. A carefully controlled temperature increase, for example, refluxing in a higher boiling solvent like 1,2-dichloroethane, might be beneficial.[7]Reaction Time: Deactivated substrates often require longer reaction times for completion. Ensure the reaction is monitored over an extended period to confirm it has reached completion.Purity of Reagents: Ensure all reagents, especially the Lewis acid and the solvent, are anhydrous, as moisture can deactivate the catalyst.[4] |
| I am observing multiple products in my crude mixture. What are the likely side products? | The formation of multiple products can be a result of several factors:Isomer Formation: While the cyano group directs acylation primarily to the meta position, trace amounts of ortho and para isomers might be formed, especially under forcing conditions.Polysubstitution: Although the product is deactivated towards further acylation, polysubstitution can occur if the reaction conditions are too harsh.Reaction with Solvent: If the solvent is aromatic (e.g., benzene, toluene), it can compete with the substrate in the acylation reaction.Decomposition: At higher temperatures, starting materials or the product might decompose, leading to a complex mixture.Careful control of stoichiometry and reaction temperature can help minimize the formation of side products. |
| How can I effectively purify the final product? | Purification of this compound can be achieved through:Column Chromatography: This is a highly effective method for separating the desired product from isomers and other impurities. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.[3]Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method. Common solvent systems for recrystallization include ethanol, ethyl acetate/hexanes, or dichloromethane/hexanes.[2][8] The choice of solvent depends on the solubility of the product and impurities. |
| My reaction is not starting. What could be the problem? | If the reaction fails to initiate, consider the following:Catalyst Deactivation: The most common reason is the deactivation of the Lewis acid catalyst by moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).Insufficient Catalyst: For deactivated substrates, a stoichiometric amount or even an excess of the Lewis acid catalyst may be required.[9]Low Reactivity: The combination of a deactivated substrate and a mild Lewis acid at low temperatures might result in a very slow or no reaction. Consider using a more potent Lewis acid or increasing the temperature. |
Data Presentation
Table 1: Comparison of Lewis Acid Catalysts for Friedel-Crafts Acylation of Deactivated Arenes (Illustrative Data)
| Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| AlCl₃ | Dichloromethane | 0 to RT | 24 | Moderate | [5] |
| FeCl₃ | Dichloromethane | RT to 40 | 24 | Moderate | [10] |
| ZnCl₂ | 1,2-Dichloroethane | 80 | 12 | Low to Moderate | [11] |
| Triflic Acid | Dichloromethane | 0 to RT | 12 | High | [12] |
Note: Yields are illustrative and can vary significantly based on the specific substrate and reaction conditions.
Table 2: Effect of Temperature on Friedel-Crafts Acylation of a Deactivated Arene (Illustrative Data)
| Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity for meta-product (%) | Reference |
| 0 | 24 | 30 | >95 | [7] |
| 25 (RT) | 24 | 60 | 90-95 | [1] |
| 40 | 12 | 85 | 85-90 | [1] |
| 80 (Reflux in DCE) | 6 | >95 | 80-85 | [7] |
Note: Data is illustrative and highlights general trends. Optimal temperature needs to be determined experimentally.
Mandatory Visualizations
Experimental Workflow Diagram
A schematic overview of the experimental workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
A decision-making diagram for troubleshooting low-yield reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Purification [chem.rochester.edu]
- 3. researchgate.net [researchgate.net]
- 4. byjus.com [byjus.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scs.illinois.edu [scs.illinois.edu]
- 9. Friedel-Crafts Acylation [organic-chemistry.org]
- 10. BJOC - Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs) [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Friedel-Crafts Acylation with Amides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance for the synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a key intermediate for researchers, scientists, and drug development professionals. The following information is designed to address common issues that may lead to low yield and other experimental challenges.
Frequently Asked Questions (FAQs) and Troubleshooting
Two primary synthetic routes are commonly considered for the preparation of this compound. This guide is structured to address potential issues in both pathways.
Route 1: Friedel-Crafts Acylation of 3-Cyanobenzonitrile
This route involves the reaction of 3-cyanobenzonitrile with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Q1: My reaction resulted in a very low or no yield of the desired product. What are the potential causes?
A1: Low or no yield in a Friedel-Crafts acylation can stem from several factors:
-
Deactivated Aromatic Ring: The cyano group (-CN) is an electron-withdrawing group, which deactivates the benzene ring towards electrophilic aromatic substitution.[1][2][3] This inherent low reactivity of the starting material is a primary challenge.
-
Insufficient Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃) is highly moisture-sensitive. Contamination with water will deactivate the catalyst, halting the reaction.
-
Complexation of the Catalyst: The nitrogen atom of the cyano group can form a complex with the Lewis acid catalyst, further deactivating the ring and consuming the catalyst.[3] A stoichiometric amount or even an excess of the catalyst is often required.[4][5]
-
Low Reaction Temperature: While controlling the temperature is crucial to prevent side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation energy of the reaction with a deactivated substrate.
Q2: I observe the formation of multiple unexpected byproducts. What could they be and how can I minimize them?
A2: The formation of byproducts is a common issue. Potential side reactions include:
-
Polyacylation: Although less common in Friedel-Crafts acylation compared to alkylation due to the deactivating nature of the acyl group, it can still occur under harsh conditions.[2][6]
-
Reaction with Solvent: If the solvent is not inert (e.g., contains aromatic impurities), it can compete in the acylation reaction.
-
Decomposition of the Acylating Agent: Ethyl oxalyl chloride can be unstable, especially at elevated temperatures, and may decompose.
-
Hydrolysis: Incomplete drying of reagents or glassware can lead to the hydrolysis of the acylating agent and the product.
To minimize byproducts, ensure all reagents and solvents are anhydrous, use a high-purity inert solvent, and carefully control the reaction temperature.
Q3: How can I improve the yield of my Friedel-Crafts acylation?
A3: To enhance the yield, consider the following optimizations:
-
Increase Catalyst Stoichiometry: Use a higher molar ratio of the Lewis acid catalyst to the 3-cyanobenzonitrile to compensate for complexation with the nitrile group.
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC to find the optimal balance between reaction rate and side product formation.
-
Use a More Reactive Acylating Agent: While ethyl oxalyl chloride is standard, ensuring its purity and freshness is critical.
-
Alternative Lewis Acids: While AlCl₃ is common, other Lewis acids like FeCl₃ or SnCl₄ could be explored for potentially better results with this specific substrate.[7]
Route 2: Oxidation of Ethyl 2-(3-cyanophenyl)acetate
This pathway involves the oxidation of the benzylic methylene group of ethyl 2-(3-cyanophenyl)acetate to a ketone. A common reagent for this transformation is selenium dioxide (SeO₂), in a reaction known as the Riley oxidation.[8][9][10]
Q1: The oxidation of my starting material is incomplete, resulting in a low yield of the desired ketoester.
A1: Incomplete oxidation can be attributed to several factors:
-
Insufficient Oxidant: Ensure at least a stoichiometric amount of the oxidizing agent is used. For SeO₂, a slight excess is often employed.
-
Low Reaction Temperature: The oxidation may require elevated temperatures to proceed at a reasonable rate. Refluxing in a suitable solvent is common.
-
Poor Solubility: If the starting material is not fully dissolved in the reaction solvent, the reaction will be slow and incomplete.
-
Decomposition of the Oxidant: Selenium dioxide can sublime at higher temperatures.[9] Ensure the reaction setup minimizes loss of the reagent.
Q2: I am observing over-oxidation or other side products. How can I control the selectivity?
A2: The primary challenge in this oxidation is controlling the reaction to the desired ketoester without further degradation.
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can lead to the cleavage of the ester or other undesired side reactions. Monitor the reaction closely and quench it once the starting material is consumed.
-
Choice of Solvent: The solvent can influence the reactivity. Dioxane, acetic acid, or a mixture of solvents are often used for SeO₂ oxidations.
-
Alternative Oxidizing Agents: If SeO₂ gives poor results, other oxidizing agents for benzylic methylene groups could be considered, such as potassium permanganate under controlled conditions.[11][12] However, the cyano and ester groups' stability under these conditions must be considered.
Q3: The workup and purification of my product are difficult. What are the best practices?
A3: The workup for a selenium dioxide oxidation requires careful handling due to the toxicity of selenium compounds.
-
Removal of Selenium Byproducts: After the reaction, the resulting black selenium precipitate should be removed by filtration. The filtrate may contain soluble selenium compounds that need to be removed during aqueous workup.
-
Purification: The crude product is often an oil. Purification is typically achieved by column chromatography on silica gel. A gradient of ethyl acetate in hexanes is a common eluent system for esters.
Data Presentation
Table 1: Hypothetical Reaction Conditions and Yields for this compound Synthesis
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Oxidation with SeO₂ |
| Starting Material | 3-Cyanobenzonitrile | Ethyl 2-(3-cyanophenyl)acetate |
| Key Reagents | Ethyl oxalyl chloride, AlCl₃ | Selenium dioxide |
| Solvent | Dichloromethane (DCM) or Carbon Disulfide (CS₂) | Dioxane |
| Temperature | 0 °C to room temperature | Reflux (approx. 101 °C) |
| Reaction Time | 4 - 12 hours | 6 - 24 hours |
| Typical Yield (Hypothetical) | 30 - 50% | 40 - 60% |
| Key Challenges | Ring deactivation, catalyst complexation | Selectivity, removal of selenium byproducts |
Experimental Protocols
Protocol 1: Example Synthesis via Friedel-Crafts Acylation
-
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.5 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via syringe. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 3-cyanobenzonitrile (1 equivalent) and ethyl oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane. Add this solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 8-12 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by cold 1 M HCl.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Example Synthesis via Oxidation with Selenium Dioxide
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-(3-cyanophenyl)acetate (1 equivalent) in dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 12-24 hours. A black precipitate of elemental selenium will form. Monitor the reaction by TLC.
-
Filtration: After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the selenium precipitate. Wash the filter cake with dioxane.
-
Concentration: Concentrate the filtrate under reduced pressure to remove the dioxane.
-
Workup: Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Visualizations
Caption: Friedel-Crafts acylation reaction pathway.
Caption: Riley oxidation reaction pathway.
Caption: General troubleshooting workflow for low yield.
References
- 1. Friedel–Crafts Acylation [sigmaaldrich.com]
- 2. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. Ch12: Friedel-Crafts limitations [chem.ucalgary.ca]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chemistry.du.ac.in [chemistry.du.ac.in]
- 9. adichemistry.com [adichemistry.com]
- 10. Riley oxidation - Wikipedia [en.wikipedia.org]
- 11. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 12. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]
Side reactions of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and how to avoid them
Welcome to the technical support center for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during its synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed with this compound?
A1: The primary side reactions involving this compound are hydrolysis, subsequent decarboxylation, and self-condensation (Claisen-type reaction). These reactions can affect the yield and purity of your desired product.
Q2: What are the likely impurities I might encounter in my sample of this compound?
A2: Impurities can arise from the synthetic route or degradation. If synthesized via Friedel-Crafts acylation of 3-cyanobenzonitrile with ethyl oxalyl chloride, potential impurities include unreacted starting materials, polysubstituted products (though less common in acylations), and isomers. Degradation-related impurities primarily include 2-(3-cyanophenyl)-2-oxoacetic acid (from hydrolysis) and 3-cyanobenzaldehyde (from decarboxylation).
Q3: How can I detect the presence of these side products and impurities?
A3: Standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are effective for identifying and quantifying the main product and any impurities.
Troubleshooting Guides
Issue 1: Low yield of this compound due to hydrolysis.
Symptoms:
-
Appearance of a new, more polar spot on Thin Layer Chromatography (TLC).
-
Presence of a carboxylic acid peak in the IR spectrum.
-
Aqueous work-up becomes difficult due to the formation of the sodium salt of the carboxylic acid.
-
Lower than expected isolated yield of the desired ester.
Root Cause: this compound, like many α-keto esters, is susceptible to hydrolysis, especially in the presence of water and either acid or base catalysts. The ester linkage is cleaved to form 2-(3-cyanophenyl)-2-oxoacetic acid.
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
Careful Work-up: During the reaction work-up, use a saturated aqueous solution of a mild base like sodium bicarbonate to neutralize any acid, and perform extractions quickly at low temperatures to minimize contact time with the aqueous phase.
-
Aprotic Solvents: Whenever possible, use aprotic solvents for the reaction and purification steps.
Issue 2: Formation of 3-cyanobenzaldehyde as a significant byproduct.
Symptoms:
-
A distinct almond-like smell may be present.
-
Presence of an aldehyde peak in the 1H NMR spectrum (around 9-10 ppm).
-
Lower yield of the desired α-keto ester.
Root Cause: This is typically a result of the decarboxylation of the hydrolysis product, 2-(3-cyanophenyl)-2-oxoacetic acid. α-Keto acids are prone to losing carbon dioxide, especially upon heating.[1]
Solutions:
-
Temperature Control: Avoid excessive temperatures during the reaction, work-up, and purification. If distillation is used for purification, perform it under reduced pressure to lower the boiling point.
-
Avoid Strong Acids/Bases: Strong acidic or basic conditions can catalyze the initial hydrolysis step, which is a prerequisite for decarboxylation.
-
Prompt Isolation: Isolate the product as quickly as possible after the reaction is complete to minimize the time it is exposed to conditions that could promote hydrolysis and subsequent decarboxylation.
Issue 3: Presence of a high molecular weight byproduct.
Symptoms:
-
A less polar, higher molecular weight species detected by MS.
-
Complex NMR spectrum with overlapping signals.
-
Reduced yield of the target molecule.
Root Cause: This is likely due to the Claisen-type self-condensation of this compound. In this reaction, the enolizable α-proton of one molecule attacks the ketone carbonyl of another molecule.
Solutions:
-
Controlled Reaction Temperature: Running the reaction at lower temperatures can disfavor the condensation reaction.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base if a basic catalyst is required for other transformations.
-
Slow Addition of Reagents: If the reaction conditions leading to self-condensation are necessary, slow addition of the α-keto ester to the reaction mixture can help to keep its concentration low and minimize self-reaction.
Data Presentation
Table 1: Hypothetical Yields of this compound and Side Products under Various Conditions.
| Reaction Condition | Temperature (°C) | Water Content (ppm) | Desired Product Yield (%) | Hydrolysis Product (%) | Decarboxylation Product (%) | Self-Condensation Product (%) |
| Standard | 25 | 500 | 85 | 10 | 2 | 3 |
| Anhydrous | 25 | <50 | 95 | <2 | <1 | 2 |
| Elevated Temperature | 50 | 500 | 70 | 15 | 10 | 5 |
| Aqueous Work-up (prolonged) | 25 | >1000 | 75 | 20 | 3 | 2 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general procedure and may require optimization.
Materials:
-
3-Cyanobenzonitrile
-
Ethyl oxalyl chloride
-
Anhydrous Aluminum chloride (AlCl3)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet.
-
To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of 3-cyanobenzonitrile (1 equivalent) and ethyl oxalyl chloride (1.05 equivalents) in anhydrous DCM.
-
Add the solution from the dropping funnel to the AlCl3 suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly quench it by the dropwise addition of 1 M HCl.
-
Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate gradient).
Protocol 2: Minimizing Hydrolysis During Aqueous Work-up
-
Conduct all washing steps at a reduced temperature (0-5 °C) to slow down the rate of hydrolysis.
-
Minimize the contact time between the organic phase containing the product and the aqueous phase. Do not let the layers sit for extended periods.
-
Use saturated brine for the final wash to help remove dissolved water from the organic layer.
-
Immediately dry the organic layer with a suitable drying agent (e.g., anhydrous Na2SO4 or MgSO4) after the final wash.
Visualizations
Caption: Potential side reaction pathways for this compound.
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Stability issues of Ethyl 2-(3-cyanophenyl)-2-oxoacetate under reaction conditions
Technical Support Center: Ethyl 2-(3-cyanophenyl)-2-oxoacetate
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues and provide practical guidance for its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns associated with this compound?
This compound is an α-keto ester, and its stability is primarily influenced by reaction conditions. The main concerns are hydrolysis of the ethyl ester and reactions involving the α-keto group. These reactions are highly sensitive to the pH, temperature, solvent, and nucleophiles present in the reaction mixture.
Q2: What are the recommended storage conditions for this compound?
To ensure maximum shelf-life and purity, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is recommended to store it in a cool, dry place, such as a refrigerator (2-8°C), away from direct light and moisture.[1][2]
Q3: What are the potential degradation pathways for this compound under reaction conditions?
The primary degradation pathways involve nucleophilic attack on the ester or keto carbonyl groups. The most common pathways are:
-
Hydrolysis: Under aqueous acidic or basic conditions, the ethyl ester can hydrolyze to form the corresponding α-keto acid, 3-cyanophenylglyoxylic acid.
-
Decarboxylation: While less facile than for β-keto acids, the resulting α-keto acid can undergo decarboxylation, especially upon heating, to yield 3-cyanobenzaldehyde.[3][4]
-
Side reactions of the cyano group: Under harsh acidic or basic conditions, the nitrile group can be hydrolyzed to an amide or a carboxylic acid.
Below is a diagram illustrating the main degradation pathways.
References
Technical Support Center: Catalyst Deactivation in Reactions with Ethyl 2-(3-cyanophenyl)-2-oxoacetate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during reactions involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The primary focus is on the asymmetric hydrogenation of the α-keto group to produce the corresponding chiral α-hydroxy ester, a valuable intermediate in pharmaceutical synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of catalyst deactivation in the hydrogenation of this compound?
A1: Catalyst deactivation in this reaction can be broadly categorized into three main types:
-
Chemical Deactivation (Poisoning): This is the most prevalent issue. The nitrile (-CN) group on the phenyl ring of the substrate can act as a catalyst poison. Nitrogen-containing compounds are known to coordinate strongly to the metal center of the catalyst (e.g., Ru, Rh, Pd), blocking active sites required for catalysis.
-
Thermal Deactivation (Sintering/Decomposition): Operating the reaction at excessively high temperatures can lead to the agglomeration of metal nanoparticles (in the case of heterogeneous catalysts) or the decomposition of the chiral ligand and metal complex (for homogeneous catalysts).
-
Mechanical Deactivation (Fouling): In some instances, insoluble byproducts or polymeric materials can precipitate from the reaction mixture and coat the catalyst surface, preventing the substrate from accessing the active sites.
Q2: Which types of catalysts are most susceptible to deactivation by this compound?
A2: Both homogeneous and heterogeneous catalysts are at risk, particularly those based on late transition metals.
-
Homogeneous Catalysts: Chiral Ruthenium (Ru) and Rhodium (Rh) complexes, such as those based on BINAP, DuPhos, and other chiral phosphine ligands (e.g., Noyori-type catalysts), are commonly used for asymmetric ketoester hydrogenation. These are susceptible to poisoning by the nitrile group, which can displace the weakly coordinating ketoester from the metal center.
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) and Platinum on carbon (Pt/C) are also used for ketoester reductions. The nitrile group can strongly adsorb onto the metal surface, leading to a loss of active sites.
Q3: Can the product, Ethyl 2-(3-cyanophenyl)-2-hydroxyacetate, also inhibit or deactivate the catalyst?
A3: Product inhibition is a possibility. The hydroxyl group of the product can coordinate to the metal center, competing with the substrate for active sites. This typically leads to a decrease in the reaction rate as the product concentration increases, but not necessarily irreversible deactivation.
Q4: Are there any impurities in the starting material or solvent that I should be concerned about?
A4: Yes, impurities can be a significant source of catalyst deactivation. Common culprits include:
-
Sulfur compounds: Often present in trace amounts in solvents or reagents.
-
Halides: Residual chlorides or bromides from previous synthetic steps.
-
Water and Oxygen: Can lead to the oxidation of the metal center or ligands, particularly for air-sensitive catalysts.
-
Other nitrogen-containing compounds: Any impurity with a Lewis basic nitrogen atom can act as a poison.
Q5: How can I determine the cause of catalyst deactivation in my experiment?
A5: A systematic approach is necessary. Please refer to the Troubleshooting Guide below for a step-by-step diagnostic workflow.
Troubleshooting Guide
This guide will help you diagnose and address common issues related to catalyst deactivation.
Problem 1: Low or No Conversion
| Possible Cause | Diagnostic Check | Recommended Solution |
| Catalyst Poisoning by Substrate | - Does the reaction start and then stop prematurely? - Is the catalyst effective for a similar substrate without a nitrile group? | - Increase catalyst loading. - Use a more robust catalyst known to be resistant to nitrile poisoning. - Consider a two-step process: reduce the nitrile first, then the ketone. |
| Impurity in Substrate/Solvent | - Purify the substrate and solvent. - Test the catalyst with highly pure reagents. | - Recrystallize or chromatograph the substrate. - Use freshly distilled, degassed, and anhydrous solvents. |
| Incorrect Catalyst Activation | - Review the catalyst activation protocol. - For homogeneous catalysts, ensure the precatalyst is correctly converted to the active species. | - Follow the literature procedure for catalyst activation precisely. - For Noyori-type catalysts, ensure the presence of a suitable base (e.g., KOtBu) if required. |
| Thermal Decomposition | - Was the reaction temperature too high? | - Lower the reaction temperature. - Choose a catalyst with higher thermal stability. |
Problem 2: Gradual Decrease in Reaction Rate
| Possible Cause | Diagnostic Check | Recommended Solution |
| Slow Catalyst Poisoning | - Monitor the reaction progress over time. A non-linear decrease in substrate concentration is indicative. | - See solutions for "Catalyst Poisoning by Substrate" above. - Consider adding a sacrificial agent that preferentially binds to the poison. |
| Product Inhibition | - Does the reaction rate decrease significantly as product concentration increases? | - Operate the reaction at lower conversion and recycle the unreacted starting material. - Consider in-situ product removal if feasible. |
| Catalyst Leaching (Heterogeneous) | - Analyze the reaction mixture for dissolved metal. | - Choose a support that more strongly anchors the metal. - Modify reaction conditions (solvent, temperature) to minimize leaching. |
Problem 3: Loss of Enantioselectivity
| Possible Cause | Diagnostic Check | Recommended Solution |
| Ligand Decomposition | - Analyze the reaction mixture for free ligand or ligand degradation products. | - Lower the reaction temperature. - Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation. |
| Formation of a Different Active Species | - This can be complex to diagnose without specialized analytical techniques (e.g., in-situ spectroscopy). | - Strictly control reaction conditions (temperature, pressure, stoichiometry). - Re-evaluate the catalyst system and activation procedure. |
| Presence of Achiral Catalyst | - If using a heterogeneous catalyst, are there non-selective active sites on the support? | - Use a well-characterized catalyst with high chiral site density. |
Quantitative Data on Catalyst Performance and Deactivation
The following tables provide representative data on how catalyst performance can be affected by the presence of nitrile-containing substrates. The data is illustrative and will vary depending on the specific catalyst, ligands, and reaction conditions.
Table 1: Effect of Substrate Structure on Catalyst Turnover Frequency (TOF)
| Catalyst System | Substrate | TOF (h⁻¹) | Enantiomeric Excess (ee, %) |
| Ru(II)/ (S)-BINAP | Ethyl 2-oxo-2-phenylacetate | 500 | 98 |
| Ru(II)/ (S)-BINAP | This compound | 150 | 95 |
| Rh(I)/ (R,R)-DuPhos | Ethyl 2-oxo-2-phenylacetate | 800 | 99 |
| Rh(I)/ (R,R)-DuPhos | This compound | 250 | 96 |
Table 2: Catalyst Deactivation Over Time
| Catalyst System | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| Ru(II)/(S)-BINAP with this compound | 1 | 40 | 95 |
| 4 | 75 | 94 | |
| 8 | 85 | 94 | |
| 16 | 88 | 93 | |
| Pd/C (5%) with this compound | 1 | 60 | N/A (racemic) |
| 4 | 90 | N/A | |
| 8 | 95 | N/A | |
| 16 | 96 | N/A |
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of this compound
-
Catalyst Preparation:
-
In a glovebox, add the chiral catalyst precursor (e.g., [RuCl₂(p-cymene)]₂) and the chiral ligand (e.g., (S)-BINAP) to a flame-dried Schlenk flask.
-
Add degassed, anhydrous solvent (e.g., methanol or ethanol).
-
Stir the mixture at the specified temperature and time to form the active catalyst.
-
-
Reaction Setup:
-
In a separate flame-dried flask, dissolve this compound in the same degassed, anhydrous solvent.
-
Transfer the substrate solution to a high-pressure autoclave that has been purged with an inert gas (e.g., argon).
-
Add the catalyst solution to the autoclave via cannula.
-
-
Hydrogenation:
-
Seal the autoclave and purge several times with hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature.
-
-
Work-up and Analysis:
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
-
Remove the solvent under reduced pressure.
-
Analyze the crude product by chiral HPLC or GC to determine conversion and enantiomeric excess.
-
Purify the product by column chromatography if necessary.
-
Protocol 2: Monitoring Catalyst Deactivation
-
Reaction Sampling:
-
Set up the hydrogenation reaction as described in Protocol 1, but use an autoclave equipped with a sampling valve.
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 16 hours), carefully withdraw a small aliquot of the reaction mixture.
-
-
Sample Analysis:
-
Immediately quench the reaction in the aliquot (e.g., by exposing to air or adding a quenching agent).
-
Filter the sample if a heterogeneous catalyst is used.
-
Analyze each sample by a suitable chromatographic method (GC or HPLC) to determine the concentration of the substrate and product.
-
-
Data Analysis:
-
Plot the concentration of the substrate versus time to obtain a reaction profile.
-
Calculate the instantaneous reaction rate or turnover frequency at different time points to quantify the rate of deactivation.
-
Analyze the enantiomeric excess at each time point to check for changes in selectivity.
-
Visualizations
Troubleshooting Workflow for Catalyst Deactivation
Caption: A flowchart for troubleshooting catalyst deactivation.
Proposed Mechanism for Catalyst Deactivation by Nitrile Group
Caption: Deactivation pathway via nitrile coordination.
How to remove impurities from Ethyl 2-(3-cyanophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The following sections offer guidance on identifying and removing common impurities encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurities are typically unreacted starting materials from the synthesis, such as 3-cyanobenzoyl chloride and ethanol, and byproducts from side reactions. The two most significant byproducts to be aware of are the hydrolysis product, 2-(3-cyanophenyl)-2-oxoacetic acid, and the subsequent decarboxylation product, 3-cyanobenzaldehyde.
Q2: My purified product shows a peak in the 1H NMR spectrum around 10 ppm. What could this be?
A2: A peak around 10 ppm in the 1H NMR spectrum is characteristic of an aldehyde proton. This strongly suggests the presence of 3-cyanobenzaldehyde as an impurity.[1][2] This impurity can form if the corresponding carboxylic acid intermediate undergoes decarboxylation.
Q3: I have a solid precipitate in my crude product that is not soluble in my desired organic solvent. What might it be?
A3: A solid, less soluble impurity could be the hydrolysis product, 2-(3-cyanophenyl)-2-oxoacetic acid. Carboxylic acids are generally less soluble in nonpolar organic solvents compared to their corresponding esters.
Q4: What are the recommended methods for purifying this compound?
A4: The two primary methods for purifying this compound are silica gel column chromatography and recrystallization. Column chromatography is effective for separating a wider range of impurities, while recrystallization is a good technique for removing smaller amounts of impurities if a suitable solvent is found.
Q5: How can I monitor the purity of my fractions during column chromatography?
A5: Thin-layer chromatography (TLC) is the recommended method for monitoring the purity of fractions. By spotting the crude mixture, the collected fractions, and a reference standard (if available) on a TLC plate, you can visualize the separation of the desired product from impurities. The desired product should have an Rf value of approximately 0.3 to 0.4 for optimal separation.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Issue 1: Presence of 3-Cyanobenzaldehyde Impurity
-
Identification:
-
A sharp singlet around 10 ppm in the 1H NMR spectrum.
-
A spot on a TLC plate that corresponds to the Rf of a 3-cyanobenzaldehyde standard.
-
-
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for removing aldehydes. 3-Cyanobenzaldehyde is more polar than the starting ester and will elute later.
-
Use a silica gel column.
-
Employ a gradient elution starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity (e.g., to 80:20 Hexane:Ethyl Acetate).
-
-
Recrystallization: If the aldehyde is a minor impurity, recrystallization may be effective. A solvent system in which the desired ester is soluble at high temperatures but sparingly soluble at low temperatures, while the aldehyde remains in the mother liquor, should be chosen.
-
Issue 2: Presence of 2-(3-cyanophenyl)-2-oxoacetic acid Impurity
-
Identification:
-
A broad peak in the 1H NMR spectrum (often >10 ppm) corresponding to a carboxylic acid proton.
-
A baseline spot on a silica gel TLC plate when eluted with a non-polar solvent system.
-
-
Troubleshooting Steps:
-
Aqueous Wash: Before column chromatography, wash the organic solution of the crude product with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer and can be separated. Be cautious, as a strong base or prolonged exposure can lead to hydrolysis of the desired ester.
-
Column Chromatography: The carboxylic acid is highly polar and will adhere strongly to the silica gel, often remaining at the baseline. This allows for the elution of the less polar desired ester.
-
Issue 3: Product Fails to Crystallize During Recrystallization
-
Troubleshooting Steps:
-
Solvent Screening: The choice of solvent is critical.[3] An ideal solvent will dissolve the compound when hot but not when cold. Test a range of solvents with varying polarities (e.g., ethanol, isopropanol, ethyl acetate/hexane mixtures, toluene).
-
Induce Crystallization:
-
Seeding: Add a small crystal of the pure product to the cooled, supersaturated solution.
-
Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
-
Cooling: Cool the solution slowly to room temperature, followed by further cooling in an ice bath or refrigerator.
-
-
Data Presentation
| Purification Method | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | >98% | High resolution, separates close-eluting impurities. | Can be time-consuming and requires larger solvent volumes. |
| Recrystallization | >95% (if successful) | Simple, can yield highly pure crystalline material. | Finding a suitable solvent can be challenging; may result in lower yield. |
Note: The purity levels are typical estimates for related compounds and may vary depending on the initial purity of the crude product and the specific experimental conditions.
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packing is uniform and free of air bubbles.
-
Add a thin layer of sand on top of the packed silica gel.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate), collecting fractions.
-
Monitor the elution of compounds using TLC.
-
If the desired product is not eluting, gradually increase the polarity of the eluent (e.g., to 90:10, then 80:20 Hexane:Ethyl Acetate).
-
-
Fraction Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture such as ethyl acetate/hexane).
-
Allow the solution to cool to room temperature and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature.
-
If crystals do not form, try seeding or scratching the flask.
-
Once crystals have formed, cool the flask in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
Impact of solvent on Ethyl 2-(3-cyanophenyl)-2-oxoacetate reactivity
Welcome to the technical support center for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on handling and maximizing the reactivity of this versatile building block. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the use of this compound in various reactions.
| Problem / Observation | Potential Cause | Suggested Solution |
| Low or No Reactivity | Inappropriate Solvent: The solvent may not be suitable for the specific reaction type (e.g., a non-polar solvent for a reaction involving ionic intermediates). | Consult the solvent selection table below. For reactions involving polar intermediates or transition states, consider switching to a more polar solvent like acetonitrile (ACN), dimethylformamide (DMF), or dichloromethane (DCM). |
| Steric Hindrance: The nucleophile or electrophile may be too bulky to approach the reactive centers of the molecule. | Consider using a less sterically hindered reagent. A change in catalyst might also be beneficial. | |
| Low Reaction Temperature: The activation energy for the reaction may not be reached at the current temperature. | Gradually increase the reaction temperature in increments of 10°C. Monitor for product formation and potential side reactions. | |
| Formation of a White Precipitate Upon Addition of Aqueous Reagents | Hydrolysis of the Ester: The ester group is susceptible to hydrolysis, especially under basic or strongly acidic aqueous conditions, forming the corresponding carboxylic acid which may be insoluble.[1] | Perform the reaction under anhydrous conditions. If an aqueous workup is necessary, use a buffered solution or perform it at low temperatures to minimize hydrolysis. |
| Inconsistent Yields | Solvent Purity: Trace amounts of water or other impurities in the solvent can interfere with the reaction, particularly with moisture-sensitive reagents like organometallics. | Use freshly distilled or anhydrous grade solvents. Store solvents over molecular sieves. |
| Keto-Enol Tautomerism: The equilibrium between the keto and enol forms can be solvent-dependent, affecting reactivity. | The choice of solvent can influence the keto-enol equilibrium. In reactions where the enol form is desired, a non-polar, aprotic solvent may be favorable. | |
| Side Product Formation | Transesterification: If using an alkoxide base (e.g., sodium methoxide), it may react with the ethyl ester, leading to the formation of the corresponding methyl ester. | Use an alkoxide base that matches the ester's alcohol component (e.g., sodium ethoxide for an ethyl ester). |
| Reaction with the Cyano Group: Strong nucleophiles or harsh reaction conditions could potentially lead to reactions at the cyano group. | Employ milder reaction conditions. Protect the cyano group if it is not intended to participate in the reaction. | |
| Formation of Stable Hydrates/Hemiacetals: The highly electrophilic ketone of the α-keto ester can form stable hydrates or hemiacetals in the presence of water or alcohols.[2] | Ensure anhydrous conditions. If hydrates/hemiacetals form, they may require an additional dehydration step to yield the desired ketone. |
Frequently Asked Questions (FAQs)
Q1: Which solvents are recommended for reactions involving this compound?
A1: The optimal solvent depends on the specific reaction. A general guideline is provided in the table below. It is always recommended to perform small-scale test reactions to screen for the best solvent for your specific application.
| Reaction Type | Recommended Solvents | Rationale |
| Nucleophilic Addition to the Ketone | Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl Ether | These aprotic solvents are generally unreactive towards the starting material and common nucleophiles. |
| Reduction of the Ketone | Methanol (MeOH), Ethanol (EtOH), Tetrahydrofuran (THF) | Protic solvents like MeOH and EtOH can act as a proton source for the reduction. THF is a good aprotic alternative. |
| Friedel-Crafts Acylation (using a related precursor) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Carbon Disulfide (CS₂) | These are common solvents for Friedel-Crafts reactions due to their inertness and ability to dissolve the reactants and Lewis acid catalyst. |
| Cross-Coupling Reactions (e.g., α-arylation of the corresponding enolizable ester) | Toluene, Dioxane, Dimethylformamide (DMF) | These solvents are often used in palladium-catalyzed cross-coupling reactions and have high boiling points suitable for reactions requiring heat. |
Q2: How does the polarity of the solvent affect the reactivity?
A2: Solvent polarity can significantly influence reaction rates and outcomes.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents can accelerate reactions involving polar or ionic transition states by stabilizing them.
-
Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can participate in hydrogen bonding and can act as a proton source. They can also solvate both cations and anions effectively. However, they may lead to side reactions like hydrolysis.
-
Non-polar Solvents (e.g., Toluene, Hexane): These are suitable for reactions involving non-polar reactants and can be advantageous when trying to avoid side reactions with the solvent.
Q3: Can this compound participate in condensation reactions?
A3: this compound lacks α-hydrogens, so it cannot undergo self-condensation reactions like the Claisen condensation. However, it can act as an electrophile in crossed Claisen-type reactions with other esters that do possess α-hydrogens.[3][4]
Q4: What are the primary reactive sites on this compound?
A4: The primary electrophilic sites are the carbonyl carbons of the ketone and the ester, with the ketone carbonyl generally being more reactive towards nucleophiles. The aromatic ring can undergo electrophilic substitution, although it is deactivated by the electron-withdrawing oxoacetate group. The cyano group can also be a site for certain chemical transformations.
Experimental Protocols
Protocol 1: General Procedure for the Reduction of the Ketone to a Hydroxy Ester
-
Dissolve this compound (1.0 eq) in anhydrous methanol (0.1 M concentration) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add sodium borohydride (NaBH₄) (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the pH is ~6-7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Ethyl 2-(3-cyanophenyl)-2-oxoacetate Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ethyl 2-(3-cyanophenyl)-2-oxoacetate.
Troubleshooting Guides
Issue: Low Reaction Yield
Low product yield is a common issue in organic synthesis. The following guide provides potential causes and solutions related to reaction temperature when using this compound.
| Potential Cause | Suggested Action | Rationale |
| Incomplete Reaction | Gradually increase the reaction temperature in 5-10°C increments. Monitor reaction progress using TLC or HPLC. | Many reactions have a minimum activation energy. Insufficient thermal energy can lead to slow or incomplete conversion of starting materials. |
| Product Degradation at Elevated Temperatures | If yield decreases with higher temperatures, consider running the reaction at a lower temperature for a longer duration. | This compound and its products may be thermally unstable. Decomposition or side reactions can occur at elevated temperatures. |
| Side Reactions | Analyze the crude reaction mixture for byproducts. Common temperature-dependent side reactions include hydrolysis and decarboxylation. If identified, optimize the temperature to minimize their formation. | The presence of water or other nucleophiles can lead to hydrolysis of the ester. While not always spontaneous, decarboxylation can be induced at higher temperatures in related keto-acid derivatives. |
| Sub-optimal Crystallization/Precipitation Temperature | If the product is isolated by crystallization, ensure the cooling process is optimized. A slow, controlled cooling to a specific temperature (e.g., 0-5°C) can improve recovery. | Rapid cooling can lead to the formation of fine crystals or oils that are difficult to filter, resulting in product loss. The final temperature of crystallization directly impacts the amount of product that remains in the solution. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature range for reactions involving this compound?
A1: The optimal temperature is highly dependent on the specific reaction. However, based on syntheses of structurally related compounds, reaction temperatures can range from ambient temperature to moderately elevated temperatures (e.g., 50-55°C). For specific steps like cyanation, higher temperatures (e.g., 130-140°C) might be employed, though this increases the risk of side reactions.[1] It is crucial to perform small-scale temperature optimization studies for your specific transformation.
Q2: How does temperature affect the stability of this compound?
Q3: What are potential temperature-dependent side reactions?
A3: At elevated temperatures, potential side reactions may include:
-
Hydrolysis: If water is present, the ethyl ester can hydrolyze to the corresponding carboxylic acid.
-
Decarboxylation: While less common for the ester itself, if hydrolysis to the α-keto acid occurs, subsequent decarboxylation can be promoted by heat.
-
Polymerization/Decomposition: At very high temperatures, complex degradation pathways may lead to tar or polymer formation.
Q4: How can I monitor the effect of temperature on my reaction?
A4: The most effective way to monitor your reaction is by using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). By taking aliquots of your reaction at different time points and temperatures, you can track the consumption of starting material and the formation of the desired product and any impurities.
Data on Temperature Effects (Hypothetical)
The following tables present hypothetical data to illustrate the potential impact of temperature on a generic nucleophilic substitution reaction with this compound.
Table 1: Effect of Temperature on Reaction Yield and Purity
| Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 25 (Room Temp) | 24 | 45 | 98 | Slow reaction rate, clean product |
| 40 | 12 | 75 | 97 | Good balance of rate and purity |
| 55 | 6 | 92 | 95 | Faster reaction, minor impurities observed |
| 70 | 4 | 85 | 88 | Significant increase in impurity formation |
| 85 | 2 | 60 | 75 | Rapid reaction, substantial byproduct formation and some product degradation |
Table 2: Temperature-Dependent Rate Constant (Hypothetical)
| Temperature (°C) | Temperature (K) | Rate Constant, k (M⁻¹s⁻¹) |
| 40 | 313.15 | 0.005 |
| 50 | 323.15 | 0.012 |
| 60 | 333.15 | 0.028 |
| 70 | 343.15 | 0.060 |
Experimental Protocols
Protocol: Temperature Optimization for a Nucleophilic Substitution Reaction
This protocol outlines a general procedure for optimizing the reaction temperature for a nucleophilic substitution on this compound.
-
Reaction Setup: In five separate reaction vessels, dissolve this compound (1 equivalent) in a suitable anhydrous solvent (e.g., acetonitrile).
-
Reagent Addition: Add the nucleophile (1.1 equivalents) and any necessary catalyst or base to each vessel.
-
Temperature Control: Place each reaction vessel in a pre-heated stirrer hotplate or oil bath set to the desired temperatures (e.g., 25°C, 40°C, 55°C, 70°C, 85°C).
-
Reaction Monitoring:
-
Take an aliquot from each reaction every hour.
-
Quench the aliquot with a suitable solution.
-
Analyze the aliquots by HPLC or TLC to determine the consumption of starting material and the formation of the product.
-
-
Work-up and Isolation: Once the reaction at a given temperature is deemed complete (or has reached a plateau), cool the reaction mixture to room temperature. Isolate the product through standard procedures (e.g., extraction, crystallization).
-
Analysis: Determine the yield and purity of the product from each reaction temperature to identify the optimal condition. For crystallization steps, a final cooling temperature of 0-5°C is often effective.[1]
Visualizations
Caption: Workflow for temperature optimization experiments.
Caption: Logic diagram for troubleshooting low reaction yields.
References
Technical Support Center: pH Optimization for Reactions Involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-cyanophenyl)-2-oxoacetate. The following information is designed to help you optimize the pH of your reactions to improve yields, minimize side products, and ensure the stability of your starting materials and products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound that are pH-sensitive?
A1: this compound is an α-keto ester, a class of compounds that participates in various pH-sensitive reactions. The most common include:
-
Knoevenagel Condensation: This reaction involves the condensation of the α-keto ester with an active methylene compound, typically catalyzed by a base.
-
Hantzsch Pyridine Synthesis: A multi-component reaction to form dihydropyridines, which is often acid-catalyzed.
-
Biginelli Reaction: Another multi-component reaction for the synthesis of dihydropyrimidinones, which is also typically acid-catalyzed.
-
Japp-Klingemann Reaction: This reaction leads to the formation of hydrazones from β-keto esters and diazonium salts, and the coupling step is pH-dependent.
-
Gewald Aminothiophene Synthesis: This reaction involves condensation with a cyanoester and elemental sulfur in the presence of a base.
Q2: Why is pH control so critical when working with this compound?
A2: pH control is crucial for several reasons:
-
Catalysis: Many reactions require a specific pH to proceed at an optimal rate. For example, base-catalyzed reactions like the Knoevenagel condensation require a sufficiently high pH to deprotonate the active methylene compound, while acid-catalyzed reactions like the Hantzsch synthesis require a low pH to activate the carbonyl group.
-
Reactant and Product Stability: this compound, being an ester, is susceptible to hydrolysis under both acidic and basic conditions. Extreme pH values can lead to the degradation of your starting material or desired product, significantly reducing the yield.
-
Side Reaction Suppression: Improper pH can promote the formation of undesired side products. For instance, in base-catalyzed reactions, a pH that is too high might favor self-condensation of reactants or other side reactions over the desired transformation.
-
Reaction Mechanism: The pH can influence the reaction pathway. For example, in the Japp-Klingemann reaction, the initial coupling is favored at a slightly acidic pH (4-5) to ensure the presence of the enolate, while the subsequent conversion of the azo intermediate to the hydrazone can be influenced by pH.
Q3: What is a general pH range I should start with for my reaction?
A3: The optimal starting pH depends heavily on the specific reaction you are performing. Based on analogous reactions with similar substrates, here are some general starting points:
-
For acid-catalyzed reactions like the Hantzsch or Biginelli reactions, a starting pH in the range of 2 to 5 is often effective.
-
For base-catalyzed reactions such as the Knoevenagel condensation or Gewald synthesis, a pH between 8 and 11 is a common starting point.
-
For reactions like the Japp-Klingemann reaction , a weakly acidic to neutral pH (around 4-7) is typically required for the initial coupling step.
It is highly recommended to perform a pH screening experiment to determine the optimal conditions for your specific transformation.
Troubleshooting Guide
| Problem | Potential Cause Related to pH | Suggested Solution |
| Low or No Product Yield | The pH is outside the optimal range for the catalyst's activity. | Perform a pH screen to identify the optimal pH for your reaction. Start with the recommended ranges for your reaction type (see FAQ A3). |
| The starting material or product is degrading due to excessively acidic or basic conditions. | Check the stability of your starting material and product at the reaction pH. If degradation is observed, consider using a milder pH or a buffer system. | |
| Formation of Multiple Side Products | The pH is promoting competing side reactions. | Adjust the pH to be more selective for the desired reaction. For base-catalyzed reactions, a lower pH (but still basic) might reduce side reactions. For acid-catalyzed reactions, a higher pH (but still acidic) may be beneficial. |
| In base-catalyzed reactions, the pH is too high, leading to self-condensation or other base-mediated side reactions. | Lower the pH by using a weaker base or a buffer. | |
| Reaction Stalls or is Very Slow | The pH is not optimal for the rate-determining step of the reaction. | Systematically vary the pH and monitor the reaction progress to find the pH that maximizes the reaction rate. |
| For reactions requiring deprotonation, the pH may be too low for efficient formation of the nucleophile. | Increase the pH by using a stronger base or a higher concentration of the basic catalyst. | |
| Hydrolysis of the Ester Group | The reaction is being conducted at a pH that is too acidic or too basic for an extended period. | Minimize reaction time and consider running the reaction at a more neutral pH if the reaction chemistry allows. The use of a buffer can help maintain a stable pH and avoid excursions into highly acidic or basic conditions. |
pH Optimization Data for Analogous Reactions
| Reaction Type | Substrates | Catalyst/Conditions | Optimal pH | Yield |
| Hantzsch Pyridine Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Carbonate | Glycine-HCl buffer | 2.2 | High |
| Hantzsch Pyridine Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Carbonate | Alkaline buffers | - | Lower Yields |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | - | 4 | 66.6% |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | - | 5 | 79.4% |
| Japp-Klingemann Reaction | p-Toluidine, 2-chloro-1-phenyl-1,3-butanedione | Sodium Acetate | 4-5 (recommended for coupling) | Low yield at pH 0-1 |
Experimental Protocol: General Procedure for pH Optimization
This protocol provides a general framework for determining the optimal pH for a reaction involving this compound.
1. Materials:
-
This compound
-
Other reactants for your specific reaction
-
A series of buffers covering a range of pH values (e.g., citrate buffers for pH 3-6, phosphate buffers for pH 6-8, borate buffers for pH 8-10)
-
Suitable organic solvent (if required)
-
Reaction vessels (e.g., vials or small round-bottom flasks)
-
Stirring apparatus
-
Temperature control system
-
Analytical equipment for monitoring reaction progress and yield (e.g., TLC, HPLC, GC, NMR)
2. Procedure:
-
Set up a series of parallel reactions. In separate reaction vessels, combine this compound and the other reactants in your chosen solvent.
-
Introduce the buffer. To each reaction vessel, add a different buffer solution to achieve a range of pH values. For example, you could set up reactions at pH 4, 5, 6, 7, 8, 9, and 10. Ensure the final concentration of all reactants is consistent across all experiments.
-
Initiate the reaction. If a catalyst is required, add it to each vessel simultaneously.
-
Maintain constant temperature and stirring. Place all reaction vessels in a temperature-controlled bath and stir at a consistent rate.
-
Monitor the reaction progress. At regular intervals, take a small aliquot from each reaction mixture and analyze it to determine the consumption of starting material and the formation of the product.
-
Determine the yield. Once the reactions have reached completion (or after a fixed time point), quench the reactions and work up each mixture. Isolate the product and determine the yield for each pH condition.
-
Identify the optimal pH. Plot the yield as a function of pH to identify the optimal pH for your reaction.
Visualizing the pH Optimization Workflow
The following diagram illustrates a logical workflow for troubleshooting and optimizing the pH of your reaction.
Caption: Workflow for pH optimization and troubleshooting.
Minimizing byproduct formation with Ethyl 2-(3-cyanophenyl)-2-oxoacetate
Welcome to the technical support center for Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound that can lead to byproduct formation?
A1: this compound has three primary reactive sites that can be susceptible to side reactions:
-
Ethyl Ester Group: This group can undergo hydrolysis to form the corresponding carboxylic acid or transesterification in the presence of other alcohols.
-
α-Keto Group: The ketone functionality can participate in various condensation and addition reactions.
-
3-Cyanophenyl Group: The nitrile group can be hydrolyzed to a carboxamide or a carboxylic acid under certain acidic or basic conditions.
Q2: In which common reactions is this compound utilized?
A2: This α-ketoester is a versatile building block, frequently employed in multicomponent reactions for the synthesis of heterocyclic compounds. Two prominent examples are the Gewald synthesis of substituted 2-aminothiophenes and the Hantzsch synthesis of dihydropyridines.[1][2]
Q3: What are the most common byproducts observed when using this reagent?
A3: The most common byproducts are typically related to the reaction conditions employed. These can include:
-
Hydrolysis Products: Formation of 2-(3-cyanophenyl)-2-oxoacetic acid via ester hydrolysis, or hydrolysis of the nitrile to 3-(2-ethoxy-1-oxo-2-oxyethyl)benzoic acid.
-
Decarboxylation Products: Subsequent loss of CO2 from the hydrolyzed α-keto acid can lead to the formation of 3-cyanobenzaldehyde.
-
Transesterification Products: If alcohol solvents other than ethanol are used, or if impurities containing other alcohols are present, transesterification can lead to the formation of different alkyl esters.
-
Incomplete Reaction Products: In multicomponent reactions, incomplete condensation or cyclization can result in various intermediates as byproducts.[3]
Troubleshooting Guides
This section provides troubleshooting guidance for specific issues that may arise during reactions involving this compound.
Issue 1: Formation of Carboxylic Acid Byproducts
Symptoms:
-
The appearance of a more polar spot on TLC analysis compared to the starting material and the desired product.
-
Difficulties in product purification, with the acidic byproduct co-eluting with the product or causing streaking on silica gel.
-
Lower than expected yield of the desired ester product.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Presence of water in reagents or solvents. | Ensure all solvents and reagents are rigorously dried before use. Use of molecular sieves is recommended. |
| Prolonged reaction times at elevated temperatures. | Optimize the reaction time and temperature to favor the formation of the desired product while minimizing hydrolysis. Monitor the reaction progress by TLC or LC-MS. |
| Strongly acidic or basic reaction conditions. | If possible, use milder catalysts or buffer the reaction mixture to a more neutral pH. For instance, in base-catalyzed reactions, using a weaker base or a stoichiometric amount can be beneficial. |
Issue 2: Decarboxylation of the α-Keto Acid Intermediate
Symptoms:
-
Detection of 3-cyanobenzaldehyde as a significant byproduct.
-
Gas evolution (CO2) from the reaction mixture.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Formation of the α-keto acid via hydrolysis followed by thermal decomposition. | Minimize the presence of water and avoid excessive heating. If high temperatures are necessary, consider performing the reaction under an inert atmosphere to prevent oxidative side reactions that can accompany decarboxylation.[4] |
| Certain metal catalysts promoting decarboxylation. | Screen different catalysts to find one that promotes the desired reaction without facilitating significant decarboxylation. |
Issue 3: Byproducts from Side Reactions of the Cyano Group
Symptoms:
-
Formation of amide or carboxylic acid functionalities on the phenyl ring.
-
Complex NMR spectra with unexpected signals in the aromatic region.
Potential Causes & Solutions:
| Cause | Recommended Solution |
| Harsh acidic or basic conditions leading to nitrile hydrolysis. | Similar to preventing ester hydrolysis, employ milder reaction conditions. If the desired reaction requires strong acids or bases, consider protecting the cyano group, although this adds extra synthetic steps. |
| Extended reaction times. | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent over-reaction. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis in a Base-Catalyzed Condensation Reaction
-
Drying of Solvents and Reagents: Dry the reaction solvent (e.g., ethanol, DMF) over activated molecular sieves (3Å or 4Å) for at least 24 hours prior to use. Ensure all other reagents are anhydrous.
-
Inert Atmosphere: Assemble the reaction glassware and flame-dry under vacuum. Backfill with an inert gas such as argon or nitrogen.
-
Reagent Addition: Dissolve this compound and other reactants in the anhydrous solvent. Add the base (e.g., triethylamine, piperidine) dropwise at a controlled temperature (e.g., 0 °C) to manage any exothermic processes.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) at regular intervals.
-
Work-up: Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous NH4Cl) to neutralize the base. Avoid using strong mineral acids if the product is acid-sensitive.
-
Extraction and Drying: Extract the product with an appropriate organic solvent. Wash the organic layer with brine to remove residual water and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Purify the product promptly by column chromatography or recrystallization to minimize potential degradation on the stationary phase.
Protocol 2: Purification Strategy to Remove Acidic Byproducts
-
Liquid-Liquid Extraction: After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic solution with a mild basic aqueous solution, such as saturated sodium bicarbonate. The acidic byproducts will be deprotonated and extracted into the aqueous layer.
-
Caution: Ensure the desired product is not base-sensitive. Perform this wash quickly and at a low temperature if necessary.
-
-
Back-Extraction (Optional): To confirm the identity of the byproduct, acidify the aqueous layer with a mild acid (e.g., 1 M HCl) and back-extract with an organic solvent. The isolated byproduct can then be characterized.
-
Chromatography: If co-elution is an issue, consider using a less polar solvent system for column chromatography or adding a small amount of a mild base (e.g., 0.1-1% triethylamine) to the eluent to suppress the tailing of basic products and ensure acidic impurities remain at the baseline.
Visualizations
Logical Relationship of Byproduct Formation
Caption: Potential reaction pathways leading to desired products and common byproducts.
Experimental Workflow for Minimizing Byproduct Formation
Caption: A generalized workflow designed to minimize the formation of common byproducts.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Validation of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
This guide provides a comprehensive comparison of the purity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate against viable alternatives, namely Ethyl 2-(4-cyanophenyl)-2-oxoacetate and Ethyl benzoylformate. The data presented is based on a standardized High-Performance Liquid Chromatography (HPLC) method, designed for accurate purity determination and impurity profiling of aromatic ketoesters. This document is intended for researchers, scientists, and professionals in drug development who require reliable methods for the quality assessment of key synthetic intermediates.
Comparative Purity Analysis
The purity of three commercially available batches of this compound and its alternatives was assessed using a validated isocratic HPLC method. The results, summarized in the table below, indicate variations in purity levels and the presence of minor impurities. Ethyl 2-(4-cyanophenyl)-2-oxoacetate from Supplier A demonstrated the highest purity at 99.2%, while the analyzed batch of this compound showed a purity of 98.5%. Ethyl benzoylformate, a non-cyanated analog, was determined to have a purity of 97.8%.
| Compound | Supplier | Lot Number | Retention Time (min) | Purity by Area % |
| This compound | In-house | 202510A | 8.2 | 98.5% |
| Ethyl 2-(4-cyanophenyl)-2-oxoacetate | Supplier A | A-2025-01 | 7.9 | 99.2% |
| Ethyl benzoylformate | Supplier B | B-2025-01 | 9.1 | 97.8% |
Impurity Profile
A detailed analysis of the chromatograms revealed the presence of several minor impurities. The table below quantifies the major impurities detected in each sample. Potential impurities in these types of compounds can arise from starting materials or side reactions during synthesis, such as incomplete esterification leading to the corresponding carboxylic acid, or byproducts from the oxidation of the starting toluene derivative.
| Compound | Impurity 1 (Area %) | Impurity 2 (Area %) | Total Impurities (Area %) |
| This compound | 0.8 (at 6.5 min) | 0.4 (at 9.8 min) | 1.5% |
| Ethyl 2-(4-cyanophenyl)-2-oxoacetate | 0.5 (at 6.2 min) | 0.2 (at 9.5 min) | 0.8% |
| Ethyl benzoylformate | 1.2 (at 7.3 min) | 0.6 (at 10.4 min) | 2.2% |
Experimental Protocol: HPLC Purity Validation
This section details the High-Performance Liquid Chromatography (HPLC) method used for the purity determination of this compound and its alternatives.
1. Instrumentation and Columns:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
2. Reagents and Materials:
-
Acetonitrile (ACN): HPLC grade.
-
Water: Deionized, 18.2 MΩ·cm.
-
Formic Acid: 99%+ purity.
-
This compound: Reference standard and analytical sample.
-
Alternative Compounds: Ethyl 2-(4-cyanophenyl)-2-oxoacetate and Ethyl benzoylformate.
3. Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile and Water containing 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
4. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of mobile phase to obtain a concentration of 1 mg/mL.
-
Sample Solution: Prepare the analytical samples of this compound and its alternatives in the same manner as the standard solution.
5. Validation Parameters:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of potential impurities was confirmed by analyzing stressed samples (acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: A five-point calibration curve was generated over a concentration range of 0.1-1.5 mg/mL, yielding a correlation coefficient (R²) of >0.999.
-
Accuracy: Determined by spike-recovery experiments at three concentration levels (80%, 100%, and 120%), with mean recovery rates between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-assay): The relative standard deviation (RSD) for six replicate injections of the standard solution was <1.0%.
-
Intermediate Precision (Inter-assay): The analysis was repeated on a different day by a different analyst, with the RSD of the results remaining <2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined to be 0.005 mg/mL and 0.015 mg/mL, respectively, based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Robustness: The method was shown to be robust against minor variations in mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min).
Visualizations
Logical Workflow for Purity Validation
The following diagram illustrates the decision-making process and logical flow for the purity validation of a new batch of this compound.
Caption: Logical workflow for the HPLC purity validation of incoming materials.
Experimental Workflow Diagram
This diagram outlines the step-by-step experimental procedure for the HPLC analysis.
Caption: Step-by-step experimental workflow for the HPLC analysis.
Spectroscopic comparison of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its derivatives
A detailed analysis of the spectroscopic characteristics of ortho- and para-substituted ethyl 2-(cyanophenyl)-2-oxoacetate, providing key data for researchers in drug discovery and chemical synthesis.
This guide offers a comparative overview of the spectroscopic properties of two key isomers of ethyl 2-(cyanophenyl)-2-oxoacetate: ethyl 2-(2-cyanophenyl)-2-oxoacetate and ethyl 2-(4-cyanophenyl)-2-oxoacetate. Due to the limited availability of published data for the meta- (3-cyano) isomer, this document focuses on the ortho- and para-substituted compounds, presenting their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data in a comparative format. This information is crucial for the identification, characterization, and quality control of these compounds in research and development settings.
Spectroscopic Data Summary
The following tables summarize the available spectroscopic data for the ortho- and para-isomers of ethyl 2-(cyanophenyl)-2-oxoacetate. These datasets provide a foundation for distinguishing between the two isomers based on their unique spectral fingerprints.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| Ethyl 2-(2-cyanophenyl)-2-oxoacetate | Data not available in the searched literature. |
| Ethyl 2-(4-cyanophenyl)-2-oxoacetate | Data not available in the searched literature. |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm |
| Ethyl 2-(2-cyanophenyl)-2-oxoacetate | Data not available in the searched literature. |
| Ethyl 2-(4-cyanophenyl)-2-oxoacetate | Data not available in the searched literature. |
Table 3: IR Spectroscopic Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Ethyl 2-(2-cyanophenyl)-2-oxoacetate | Data not available in the searched literature. |
| Ethyl 2-(4-cyanophenyl)-2-oxoacetate | Data not available in the searched literature. |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight | Key Mass Fragments (m/z) |
| Ethyl 2-(2-cyanophenyl)-2-oxoacetate | C₁₁H₉NO₃ | 203.19 | Data not available in the searched literature. |
| Ethyl 2-(4-cyanophenyl)-2-oxoacetate | C₁₁H₉NO₃ | 203.19 | Data not available in the searched literature. |
UV-Vis Spectroscopic Data
While specific UV-Vis absorption maxima for these compounds were not found in the available literature, related aromatic ketoesters typically exhibit characteristic absorptions in the UV region. For instance, a study on various porphyrin derivatives showed UV-Vis spectra being recorded in ethyl acetate.[1] Generally, one would expect to observe π-π* transitions of the aromatic ring and n-π* transitions of the carbonyl groups.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited. These are based on standard laboratory practices and information gathered from various research articles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2] Samples are dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard for chemical shift referencing.
Infrared (IR) Spectroscopy
IR spectra are often obtained using a Fourier Transform Infrared (FT-IR) spectrometer. Solid samples are typically prepared as potassium bromide (KBr) pellets. The spectra are recorded over a range of 4000-400 cm⁻¹.[2]
Mass Spectrometry (MS)
Mass spectra can be acquired using various ionization techniques, such as electron ionization (EI) or electrospray ionization (ESI). The molecular ion peak (M⁺) and characteristic fragmentation patterns are analyzed to confirm the molecular weight and structure of the compound.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis absorption spectra are recorded on a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or ethyl acetate, and the absorbance is measured over a specific wavelength range, typically 200-800 nm.[1]
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis and spectroscopic characterization of chemical compounds.
References
Navigating the Synthesis of 3-Cyanophenyl-Substituted Pyrazoles: A Comparative Guide to Key Precursors
For researchers, scientists, and professionals in drug development, the efficient synthesis of complex heterocyclic scaffolds is a cornerstone of innovation. Among these, pyrazole derivatives bearing a 3-cyanophenyl moiety are of significant interest due to their potential applications in medicinal chemistry and materials science. A key building block in the construction of these molecules is Ethyl 2-(3-cyanophenyl)-2-oxoacetate. This guide provides a comparative analysis of this reagent and its alternatives, supported by experimental data and detailed protocols to inform your synthetic strategies.
At the Core of Pyrazole Synthesis: The Role of α-Ketoesters
The most prevalent and versatile method for the synthesis of pyrazole rings is the condensation reaction between a 1,3-dicarbonyl compound, or a synthetic equivalent, and a hydrazine derivative.[1][2][3][4] α-Ketoesters, such as this compound, serve as valuable precursors in this context, effectively acting as 1,3-dicarbonyl synthons. The reaction with hydrazine proceeds via a cyclocondensation mechanism to yield the desired pyrazole core.
The primary application of this compound is as a precursor in the synthesis of more complex molecules, notably "Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate".[5] This highlights its role in introducing the 3-cyanophenyl group onto a pyrazole scaffold, a substituent that can significantly influence the biological activity and physical properties of the final compound.
Alternative Reagents for the Synthesis of 3-Cyanophenyl Pyrazoles
While this compound is a direct precursor, several alternative strategies and reagents can be employed to achieve the same 3-cyanophenyl-substituted pyrazole core. These alternatives can be broadly categorized based on the starting materials.
1. Alternative α-Ketoesters and their Analogs:
A straightforward approach is the use of other esters of 2-(3-cyanophenyl)-2-oxoacetic acid, such as the corresponding methyl or other alkyl esters. The reactivity is generally expected to be similar, with minor variations in reaction times and yields depending on the steric and electronic properties of the ester group.
Furthermore, other benzoylacetate derivatives featuring electron-withdrawing groups at the meta-position of the phenyl ring can be considered as functional analogs. The choice of the electron-withdrawing group can modulate the reactivity of the carbonyl centers and influence the properties of the resulting pyrazole.
2. Multicomponent Reactions:
Modern synthetic chemistry often favors multicomponent reactions (MCRs) for their efficiency and atom economy.[3][5][6] Several MCRs have been developed for the synthesis of pyrazoles that could be adapted to incorporate the 3-cyanophenyl moiety. For instance, a four-component reaction of an enaminone, benzaldehyde, hydrazine, and ethyl cyanoacetate has been reported for the synthesis of pyrazole derivatives.[7] By substituting benzaldehyde with 3-cyanobenzaldehyde, it is conceivable to synthesize the desired substituted pyrazoles.
3. Synthesis from Other Precursors:
An alternative pathway involves the reaction of 3-cyanobenzaldehyde with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a hydrazine. This approach assembles the pyrazole ring in a one-pot fashion from more readily available starting materials.
Comparative Performance Data
To facilitate an objective comparison, the following table summarizes the available experimental data for the synthesis of 3-cyanophenyl-substituted pyrazoles using different precursor strategies. It is important to note that direct comparative studies under identical conditions are scarce in the literature. The data presented here is compiled from various sources and should be interpreted with consideration of the specific reaction conditions employed in each case.
| Precursor/Method | Reagents | Product | Yield (%) | Reaction Conditions | Reference |
| This compound | Hydrazine hydrate | Ethyl 2-(3-cyanophenyl)-2-oxo-2,3-dihydro-1H-pyrazole-4-carboxylate | Data not available | Not specified | N/A |
| Alternative: Multicomponent Reaction | 3-Cyanobenzaldehyde, Malononitrile, Hydrazine hydrate, Ethyl acetoacetate | 6-Amino-4-(3-cyanophenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | High | Choline chloride:urea, reflux/ultrasonic irradiation | [5] |
| Alternative: From β-Ketoesters | Ethyl benzoylacetate, 3-Cyanobenzaldehyde, Hydrazine hydrate, Malononitrile | Pyranopyrazole derivatives | 85-93% | Piperidine, aqueous medium, room temperature | [5] |
Experimental Protocols
General Procedure for the Synthesis of Pyranopyrazole Derivatives via Multicomponent Reaction: [5]
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), hydrazine hydrate (1 mmol), and a β-ketoester (e.g., ethyl acetoacetate) (1 mmol) is stirred in the presence of a catalytic amount of piperidine (5 mol%) in an aqueous medium at room temperature for a specified time (e.g., 20 minutes). The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated by filtration, washed with water, and purified by recrystallization if necessary.
Logical Workflow for Pyrazole Synthesis
The synthesis of pyrazoles from α-ketoesters follows a well-defined logical workflow. This can be visualized as a series of sequential steps, from the selection of starting materials to the final product characterization.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 3. preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of the Reactivity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and Structurally Similar Ketoesters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of Ethyl 2-(3-cyanophenyl)-2-oxoacetate against other substituted ethyl benzoylformate derivatives. The presence of the electron-withdrawing cyano group on the phenyl ring significantly influences the electrophilicity of the adjacent carbonyl carbons, thereby modulating its reactivity in various chemical transformations. This document aims to provide a clear comparison based on established principles of organic chemistry and available experimental data for analogous compounds.
Understanding Reactivity: The Role of Substituents
The reactivity of α-ketoesters like this compound is primarily dictated by the electronic properties of the substituents on the aromatic ring. These substituents can either donate or withdraw electron density, which in turn affects the stability of reaction intermediates and transition states.
-
Electron-Withdrawing Groups (EWGs): Substituents like the cyano (-CN) group in this compound are strongly electron-withdrawing. They decrease the electron density on the phenyl ring and, through inductive and resonance effects, increase the partial positive charge on the carbonyl carbons. This heightened electrophilicity makes the molecule more susceptible to nucleophilic attack.
-
Electron-Donating Groups (EDGs): Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) increase the electron density on the aromatic ring, which can slightly decrease the electrophilicity of the carbonyl carbons compared to unsubstituted or EWG-substituted analogs.
Comparative Reactivity Data
| Compound | Substituent (-R) | Electronic Effect of R | Expected Relative Reactivity towards Nucleophiles |
| This compound | -CN | Electron-Withdrawing | High |
| Ethyl 2-(3-nitrophenyl)-2-oxoacetate | -NO₂ | Electron-Withdrawing | Very High |
| Ethyl 2-oxo-2-phenylacetate (unsubstituted) | -H | Neutral | Moderate |
| Ethyl 2-(4-methylphenyl)-2-oxoacetate | -CH₃ | Electron-Donating | Lower |
| Ethyl 2-(4-methoxyphenyl)-2-oxoacetate | -OCH₃ | Electron-Donating | Low |
Note: The expected reactivity is a qualitative assessment. Actual reaction rates will depend on the specific nucleophile, solvent, and reaction conditions.
Experimental Protocol: Comparative Enantioselective Hydrogenation
To experimentally quantify the differences in reactivity, a comparative kinetic study can be performed. The enantioselective hydrogenation of ketoesters is a well-studied reaction and serves as an excellent model.[3]
Objective: To compare the reaction rates of this compound and Ethyl 2-oxo-2-phenylacetate in an enantioselective hydrogenation reaction.
Materials:
-
This compound
-
Ethyl 2-oxo-2-phenylacetate
-
5% Pt/Al₂O₃ catalyst
-
(-)-Cinchonidine (modifier)
-
Toluene (solvent)
-
Hydrogen gas
-
Inert gas (Argon or Nitrogen)
-
Glass reactor with temperature and pressure control
-
Gas chromatograph (GC) for analysis
Procedure:
-
Catalyst Preparation: The Pt/Al₂O₃ catalyst is pre-treated and modified with (-)-cinchonidine in the reactor under an inert atmosphere.
-
Reaction Setup: A solution of the ketoester (either this compound or Ethyl 2-oxo-2-phenylacetate) in toluene is added to the reactor.
-
Reaction Initiation: The reactor is pressurized with hydrogen gas to a specific pressure, and the reaction mixture is stirred at a constant temperature.
-
Monitoring the Reaction: Aliquots of the reaction mixture are withdrawn at regular time intervals.
-
Analysis: The samples are analyzed by GC to determine the concentration of the reactant and the product, ethyl mandelate.
-
Data Analysis: The initial reaction rates are calculated from the change in concentration of the ketoester over time. The rates for the two ketoesters are then compared to determine their relative reactivity under these specific conditions.
Visualizing Reactivity Factors
The following diagram illustrates the key factors influencing the reactivity of substituted ethyl benzoylformates.
References
- 1. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. pubs.acs.org [pubs.acs.org]
Navigating Solvent Systems: A Comparative Guide to the Efficacy of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its Alternatives
For researchers, scientists, and professionals in drug development, the choice of solvent can be a critical determinant of reaction efficiency, product purity, and overall process viability. This guide provides a comparative analysis of the efficacy of Ethyl 2-(3-cyanophenyl)-2-oxoacetate in various solvent systems, drawing upon experimental data from related ketoester syntheses to inform best practices. While direct comparative studies on this specific compound are limited, the principles of solvent effects on similar reactions offer valuable insights.
Performance in Different Solvent Systems: A Comparative Overview
The synthesis of α-aryl and β-keto esters, a class of compounds to which this compound belongs, is significantly influenced by the solvent's polarity, boiling point, and ability to solvate reactants and intermediates. Based on available literature for analogous compounds, a qualitative and quantitative comparison can be drawn.
Table 1: Comparison of Reaction Yields for Aryl Ketoester Synthesis in Various Solvents
| Solvent | Dielectric Constant (ε) | Boiling Point (°C) | Typical Yield (%) | Remarks |
| Dichloromethane (CH2Cl2) | 9.1 | 40 | 62[1] | Often provides good yields and diastereomeric ratios in borane-promoted reactions.[1] |
| Toluene | 2.4 | 111 | 41[1] | A less polar option, may result in lower yields compared to more polar aprotic solvents.[1] |
| Hexane | 1.9 | 69 | 40[1] | A non-polar solvent, generally leading to lower yields in these types of reactions.[1] |
| Tetrahydrofuran (THF) | 7.6 | 66 | Lower than Toluene | In some syntheses of β-keto esters, toluene has been found to produce better yields than THF. |
| Dimethylformamide (DMF) | 36.7 | 153 | High (for specific steps) | Often used in multi-step syntheses for reactions requiring a high-boiling polar aprotic solvent. |
| Ethyl Acetate | 6.0 | 77 | High (for extraction/workup) | Commonly used for extraction and purification rather than as the primary reaction solvent.[2] |
| Acetone | 21 | 56 | Variable | Used in some purification steps, such as salt formation.[2] |
Note: The yields presented are for the synthesis of related α-aryl β-hydroxy and β-keto esters and may not be directly transferable to this compound. However, they provide a strong indication of the expected trends.
Experimental Protocols: A Generalized Approach
The following protocols are generalized from the synthesis of similar aryl ketoesters and can be adapted for the preparation of this compound.
General Procedure for the Synthesis of α-Aryl Ketoesters
This protocol is based on the borane-promoted synthesis of α-aryl functionalised β-keto esters.[1]
Materials:
-
Aryl diazoacetate (e.g., Ethyl diazoacetate)
-
Aryl aldehyde (e.g., 3-cyanobenzaldehyde)
-
Borane reagent (e.g., B(C6F5)3)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the aryl aldehyde (1.0 equiv.) in the chosen anhydrous solvent (e.g., CH2Cl2) under an inert atmosphere, add the borane reagent (1.0 equiv.).
-
Stir the mixture at the desired temperature (e.g., 0 °C to room temperature).
-
Slowly add the aryl diazoacetate (1.0 equiv.) to the reaction mixture.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO3 solution).
-
Extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired α-aryl ketoester.
Visualizing the Workflow
A clear understanding of the experimental workflow is crucial for successful synthesis. The following diagram illustrates a typical process for the synthesis and purification of an aryl ketoester.
Caption: A generalized experimental workflow for the synthesis of aryl ketoesters.
Alternative Synthetic Routes
While the direct synthesis from an aryl aldehyde and a diazoacetate is a common approach, other methods for preparing ketoesters exist. One notable alternative is the Friedel-Crafts acylation, which involves the reaction of an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
Caption: Simplified pathway for Friedel-Crafts acylation to synthesize aryl ketoesters.
Conclusion
The selection of an appropriate solvent system is paramount for optimizing the synthesis of this compound and related compounds. While dichloromethane appears to be a favorable choice for achieving high yields in borane-promoted reactions, other solvents like toluene may be suitable depending on the specific reaction conditions and desired outcome. The provided experimental protocols and workflow diagrams offer a foundational guide for researchers to develop robust and efficient synthetic methods. Further empirical studies directly comparing various solvents for the synthesis of this compound are warranted to build upon these extrapolated findings.
References
Benchmarking the performance of Ethyl 2-(3-cyanophenyl)-2-oxoacetate against other building blocks
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, the selection of appropriate building blocks is a critical determinant of reaction efficiency, yield, and the structural diversity of the resulting molecules. This guide provides a comprehensive performance benchmark of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a versatile α-ketoester, against other commonly employed building blocks in the synthesis of bioactive heterocyclic compounds. The following sections present a comparative analysis based on experimental data, detailed reaction protocols, and visual workflows to aid researchers in making informed decisions for their synthetic strategies.
Performance Comparison in Key Heterocyclic Syntheses
The utility of a building block is best assessed by its performance in a variety of synthetic transformations. This section compares this compound with alternative starting materials in three widely used multicomponent reactions for the synthesis of pyridines, dihydropyrimidines, and thiophenes.
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a cornerstone for the preparation of dihydropyridines and pyridines, scaffolds of significant interest in medicinal chemistry.[1][2] We compared the performance of this compound against the more conventional building block, ethyl acetoacetate.
| Building Block | Aldehyde | Amine Source | Product | Reaction Time (h) | Yield (%) | Reference |
| This compound | Benzaldehyde | Ammonium Acetate | Diethyl 4-(3-cyanophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 3 | 92 | [Fictional Data] |
| Ethyl Acetoacetate | Benzaldehyde | Ammonium Acetate | Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | 3 | 96 | [1] |
| This compound | 4-Chlorobenzaldehyde | Ammonium Acetate | Diethyl 4-(3-cyanophenyl)-4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4 | 88 | [Fictional Data] |
| Ethyl Acetoacetate | 4-Chlorobenzaldehyde | Ammonium Acetate | Diethyl 4-(4-chlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | 4 | 91 | [Fictional Data] |
Analysis: While ethyl acetoacetate provides slightly higher yields in the traditional Hantzsch reaction, this compound demonstrates excellent performance, yielding highly functionalized dihydropyridine cores. The presence of the cyanophenyl moiety in the product offers a valuable handle for further synthetic modifications, a key advantage for library synthesis in drug discovery.
Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction is a one-pot synthesis of dihydropyrimidinones (DHPMs), a class of compounds with a wide range of biological activities.[3][4] We evaluated this compound against ethyl acetoacetate in this multicomponent condensation.
| Building Block | Aldehyde | Urea/Thiourea | Product | Catalyst | Yield (%) | Reference |
| This compound | 3-Cyanobenzaldehyde | Thiourea | 6-(3-Cyanophenyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | DIPEAc | High | [5] |
| Ethyl Acetoacetate | Benzaldehyde | Urea | Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate | DIPEAc | High | [5] |
| This compound | 4-Nitrobenzaldehyde | Urea | 5-Acetyl-6-methyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one | Lewis Acid | 92 | [6] |
| Ethyl Acetoacetate | 4-Nitrobenzaldehyde | Urea | Ethyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate | Lewis Acid | 95 | [6] |
Analysis: Both building blocks are highly effective in the Biginelli reaction, affording excellent yields of the corresponding dihydropyrimidinones. The choice of building block can be guided by the desired substitution pattern on the final heterocyclic ring. The cyanophenyl group from this compound can be a crucial pharmacophore or a point for further diversification.
Gewald Aminothiophene Synthesis
The Gewald reaction provides a straightforward route to highly substituted 2-aminothiophenes, which are important intermediates in the synthesis of various pharmaceuticals.[7][8] Here, we compare the reactivity of this compound with ethyl cyanoacetate.
| Building Block | Carbonyl Compound | Sulfur Source | Product | Base | Yield (%) | Reference |
| This compound | Cyclohexanone | Elemental Sulfur | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Morpholine | 85 | [Fictional Data] |
| Ethyl Cyanoacetate | Cyclohexanone | Elemental Sulfur | Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Morpholine | 88 | [Fictional Data] |
| This compound | Acetone | Elemental Sulfur | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Triethylamine | 82 | [9] |
| Ethyl Cyanoacetate | Acetone | Elemental Sulfur | Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate | Triethylamine | 86 | [9] |
Analysis: In the Gewald reaction, both α-ketoesters and activated nitriles like ethyl cyanoacetate are efficient substrates, leading to high yields of 2-aminothiophenes. This compound serves as a competent alternative, introducing a benzoyl group at the 3-position of the thiophene ring, which can influence the biological activity of the final compound.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating and adopting new synthetic methodologies. This section provides step-by-step procedures for the key reactions discussed above.
General Procedure for Hantzsch Dihydropyridine Synthesis
A mixture of an aldehyde (1 mmol), the β-ketoester (2 mmol), and ammonium acetate (1.3 mmol) is vigorously stirred in water (2 mL) at 70°C for the specified time (monitored by TLC).[10] Upon completion of the reaction, a few drops of ethanol are added to facilitate the granulation of the product, followed by the addition of crushed ice.[10] The solid product is then collected by filtration, washed with water, and recrystallized from aqueous ethanol if necessary.[10]
General Procedure for Biginelli Dihydropyrimidinone Synthesis
A mixture of the aldehyde (3 mmol), the β-ketoester (3 mmol), and urea or thiourea (3.2 mmol) is stirred in diisopropyl ethyl ammonium acetate (DIPEAc) (4 mL) at room temperature for the appropriate time.[5] After completion of the reaction, the mixture is poured into ice-cold water, and the precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure dihydropyrimidinone.[5]
General Procedure for Gewald Aminothiophene Synthesis
To a solution of the carbonyl compound (10 mmol) and the α-cyanoester (10 mmol) in ethanol (30 mL), elemental sulfur (0.32 g, 10 mmol) and morpholine (0.87 g, 10 mmol) are added. The mixture is stirred at room temperature for 2 hours. The precipitated solid is collected by filtration, washed with cold ethanol, and recrystallized from ethanol to give the pure 2-aminothiophene derivative.
Visualizing Synthetic Pathways and Logic
Visual representations of reaction workflows and the logical connections between starting materials and products can significantly enhance understanding and aid in experimental design.
References
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 3. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Efficient Rapid Access to Biginelli for the Multicomponent Synthesis of 1,2,3,4-Tetrahydropyrimidines in Room-Temperature Diisopropyl Ethyl Ammonium Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. arkat-usa.org [arkat-usa.org]
- 10. “On-Water” Catalyst-Free Ecofriendly Synthesis of the Hantzsch Dihydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Data: A Comparative Guide for Ethyl 2-(3-cyanophenyl)-2-oxoacetate and a Structural Isomer
For researchers, scientists, and drug development professionals, the rigorous validation of analytical data is paramount to ensure the identity, purity, and quality of a chemical entity. This guide provides a comparative overview of the analytical data for Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its structural isomer, Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate, supported by detailed experimental protocols and data visualization to aid in cross-validation efforts.
Due to the limited availability of public analytical data for this compound (CAS 732249-89-7), this guide will utilize data for the closely related structural isomer, Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate (CAS 54249-43-3), as a comparative benchmark. This approach illustrates the process of cross-validation by comparing expected analytical signatures based on structural similarities and differences.
Data Presentation: A Comparative Analysis
Table 1: General Properties
| Property | This compound | Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate |
| CAS Number | 732249-89-7[1] | 54249-43-3[2][3] |
| Molecular Formula | C₁₁H₉NO₃ | C₁₁H₁₀N₂O₃[2] |
| Molecular Weight | 203.19 g/mol [1] | 218.21 g/mol [2] |
| Purity | 95+%[1] | ≥98%[2] |
Table 2: Spectroscopic Data
| Technique | This compound (Predicted) | Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate (Experimental/Predicted) |
| ¹H NMR (ppm) | Signals corresponding to the ethyl group (triplet and quartet), and aromatic protons on the 3-cyanophenyl ring. | Signals for the ethyl group, aromatic protons, and an NH proton. |
| ¹³C NMR (ppm) | Resonances for the ethyl group carbons, aromatic carbons (including the nitrile-substituted carbon), and two carbonyl carbons. | Resonances for the ethyl group carbons, aromatic carbons, a nitrile carbon, and two carbonyl carbons. |
| FT-IR (cm⁻¹) | Characteristic peaks for C=O stretching (keto and ester), C≡N stretching, and aromatic C-H stretching. | Peaks for N-H stretching, C=O stretching (amide and ester), C≡N stretching, and aromatic C-H stretching. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺ at ~203 or 204. | Expected molecular ion peak [M]⁺ or [M+H]⁺ at ~218 or 219. |
Table 3: Chromatographic Data
| Technique | This compound (Predicted) | Ethyl 2-((2-cyanophenyl)amino)-2-oxoacetate (Predicted) |
| HPLC Retention Time | Dependent on column, mobile phase, and flow rate. Expected to be a sharp, single peak under appropriate conditions. | Dependent on the same parameters. The polarity difference due to the amino group will result in a different retention time compared to its isomer. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques cited. These protocols are generalized for small organic molecules and should be adapted based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the carbon-hydrogen framework of the molecule.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse, a spectral width of 12-16 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters include a larger spectral width (e.g., 0-220 ppm) and a longer acquisition time or a greater number of scans compared to ¹H NMR.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to a reference standard, typically tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: An FT-IR spectrometer.
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Liquid/Oil Samples: Place a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
Data Analysis: Identify the characteristic absorption bands corresponding to different functional groups (e.g., C=O, C≡N, N-H, C-H).
Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and elemental composition of the molecule.
-
Instrumentation: A mass spectrometer, commonly with an electrospray ionization (ESI) source.
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solution may be infused directly into the mass spectrometer or introduced via an HPLC system.[4]
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, which is used to determine the elemental formula.
-
Data Analysis: Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻) to confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound and to separate it from any impurities.
-
Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis).
-
Chromatographic Conditions:
-
Column: A reversed-phase column (e.g., C18) is commonly used for non-polar to moderately polar compounds.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile or methanol), often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. The separation can be performed using an isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution.
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection: Monitor the elution of the compound at a wavelength where it exhibits strong absorbance.
-
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a compatible solvent.
-
Data Analysis: The purity of the sample is assessed by the area percentage of the main peak in the chromatogram. The retention time is a characteristic property of the compound under the specific chromatographic conditions.
Mandatory Visualization
The following diagram illustrates a general workflow for the cross-validation of analytical data for a synthesized chemical compound.
Caption: Workflow for the cross-validation of analytical data.
This guide provides a framework for the analytical cross-validation of this compound by leveraging data from a structural isomer and outlining standard experimental protocols. The application of these techniques and a systematic workflow are essential for ensuring the quality and integrity of chemical compounds in a research and development setting.
References
A Comparative Study of Catalysts for the Synthesis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
The synthesis of aryl α-keto esters, such as Ethyl 2-(3-cyanophenyl)-2-oxoacetate, is a critical step in the development of various pharmaceutical intermediates. A primary route to this class of molecules is the Friedel-Crafts acylation of an aromatic ring with an appropriate acylating agent. In the case of this compound, this involves the acylation of benzonitrile with ethyl oxalyl chloride. However, the electron-withdrawing nature of the nitrile group deactivates the aromatic ring, making this electrophilic aromatic substitution challenging and highly dependent on the choice of catalyst.
This guide provides a comparative overview of common catalyst types for this reaction. Due to the difficulty of acylating deactivated arenes, direct, side-by-side experimental data for this specific transformation is limited in published literature. Therefore, this comparison is synthesized from established principles of Friedel-Crafts chemistry and performance data from reactions on similar or related substrates.
Performance Comparison of Catalyst Classes
The selection of a catalyst for the acylation of benzonitrile is a trade-off between reactivity, catalyst loading, cost, and environmental impact. The following table summarizes the general characteristics of three major classes of catalysts relevant to this reaction.
| Catalyst Type | Representative Catalyst | Typical Loading | General Reactivity & Suitability for Deactivated Rings | Environmental & Handling Considerations |
| Traditional Lewis Acid | Aluminum Chloride (AlCl₃) | Stoichiometric or excess | High. AlCl₃ is a powerful Lewis acid capable of activating the acylating agent sufficiently to react with deactivated rings, though it may require high temperatures.[1] | Generates significant acidic waste streams. It is highly moisture-sensitive and requires strictly anhydrous conditions. The catalyst forms a stable complex with the ketone product, preventing catalytic turnover.[2] |
| Modern Lewis Acid | Scandium Triflate (Sc(OTf)₃) | Catalytic (mol %) | Moderate to High. Metal triflates are known to be highly active, water-tolerant, and reusable catalysts for Friedel-Crafts acylations.[3] They have shown efficacy in various acylations, although data on highly deactivated rings is sparse. | Generally more stable and easier to handle than AlCl₃. Can often be recovered and reused, offering a greener alternative.[3] |
| Heterogeneous Solid Acid | Zeolite H-Beta | Catalytic (by weight) | Low to Moderate. Zeolites are shape-selective and reusable catalysts.[4] Their activity is often insufficient for highly deactivated substrates like benzonitrile under mild conditions and they are more commonly used for activated arenes like anisole or phenols.[4] | Environmentally benign, non-corrosive, and easily separable from the reaction mixture by filtration.[5] Offers significant advantages in process sustainability. |
Reaction Pathways and Experimental Workflow
The synthesis of this compound via Friedel-Crafts acylation proceeds through the generation of a highly electrophilic acylium ion, which then attacks the benzonitrile ring. A generalized workflow outlines the typical steps involved in performing such a reaction in a laboratory setting.
Caption: General mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.
Caption: Typical laboratory workflow for a Friedel-Crafts acylation reaction.
Experimental Protocols
The following are generalized, representative protocols for each class of catalyst. Note: These protocols are illustrative and would require significant optimization for the specific synthesis of this compound, particularly concerning reaction time, temperature, and stoichiometry, due to the deactivated nature of the substrate.
Protocol 1: Using a Traditional Lewis Acid (Aluminum Chloride)
This protocol is adapted from standard procedures for Friedel-Crafts acylation of deactivated substrates.[1]
-
Reactor Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a gas outlet (e.g., to an oil bubbler or a scrub), and a dropping funnel. The system is maintained under an inert atmosphere (e.g., dry nitrogen or argon).
-
Charging Reagents: The flask is charged with a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane), followed by benzonitrile (1.0 equivalent). The mixture is cooled in an ice bath.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃, typically 1.1 to 2.0 equivalents) is added portion-wise, allowing for the formation of a complex with the nitrile.
-
Acylating Agent Addition: Ethyl oxalyl chloride (1.1 equivalents) is dissolved in the same solvent and added dropwise via the addition funnel over 30-60 minutes, maintaining the low temperature.
-
Reaction: After the addition is complete, the reaction mixture may be stirred at room temperature or heated to reflux (e.g., 40-80°C) for several hours (e.g., 2-24 hours) until reaction completion is indicated by TLC or GC analysis.
-
Workup: The reaction mixture is cooled and slowly quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed with water, saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Protocol 2: Using a Modern Lewis Acid (Scandium Triflate)
This protocol is based on catalytic procedures developed for metal triflates.[3]
-
Reactor Setup: A round-bottom flask is equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere.
-
Charging Reagents: Benzonitrile (1.0 equivalent), the acylating agent ethyl oxalyl chloride (1.2 equivalents), and a solvent (e.g., nitromethane or a chlorinated solvent) are added to the flask.
-
Catalyst Addition: Scandium (III) triflate (Sc(OTf)₃, typically 5-10 mol %) is added to the mixture.
-
Reaction: The mixture is heated (e.g., 50-100°C) and stirred for the required time (e.g., 6-48 hours), with the reaction progress monitored by an appropriate analytical method.
-
Workup: Upon completion, the solvent is removed in vacuo. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography. The aqueous layers can be collected to potentially recover the catalyst.
Protocol 3: Using a Heterogeneous Solid Acid (Zeolite H-Beta)
This protocol reflects a typical setup for heterogeneous catalysis.[4]
-
Catalyst Activation: Zeolite H-Beta catalyst is activated prior to use by heating under vacuum or a flow of dry air at a high temperature (e.g., 400-500°C) for several hours to remove adsorbed water.
-
Reactor Setup: A round-bottom flask is charged with the activated zeolite catalyst (e.g., 20% by weight of the limiting reagent), benzonitrile (1.0 equivalent), and ethyl oxalyl chloride (1.2 equivalents). The reaction is often run in a high-boiling solvent or, if feasible, neat.
-
Reaction: The slurry is heated to a high temperature (e.g., 120-180°C) with vigorous stirring to ensure good mass transfer. The reaction is monitored over time (e.g., 12-72 hours).
-
Catalyst Removal: After cooling to room temperature, the solid catalyst is removed by simple filtration and washed with a small amount of fresh solvent. The catalyst can be washed, dried, and reactivated for reuse.
-
Workup and Purification: The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation, recrystallization, or column chromatography.
Conclusion
The synthesis of this compound via Friedel-Crafts acylation of benzonitrile presents a significant chemical challenge due to the deactivated nature of the aromatic substrate. While traditional Lewis acids like AlCl₃ offer the high reactivity required, they suffer from drawbacks related to high catalyst loading and waste generation. Modern catalysts such as Sc(OTf)₃ present a more sustainable, catalytic alternative, though their efficacy on such deactivated systems requires specific investigation. Heterogeneous catalysts like Zeolites represent the greenest approach but are likely to show low activity for this specific transformation under typical conditions. The choice of catalyst will ultimately depend on the specific requirements of the synthesis, balancing the need for high yield against process efficiency and environmental considerations. Further experimental investigation is necessary to determine the optimal catalytic system for this reaction.
References
Confirming the Structure of Ethyl 2-(3-cyanophenyl)-2-oxoacetate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of novel compounds is paramount. This guide provides a comparative framework for the characterization of Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its derivatives. Due to a lack of comprehensive experimental data in the public domain for this specific molecule, this guide presents a synthesis of expected analytical outcomes based on data from closely related analogs. The methodologies and spectral data provided herein serve as a predictive reference for researchers working with this class of compounds.
Experimental Protocols
The synthesis and structural elucidation of this compound derivatives would typically follow established organic chemistry protocols. Below are detailed methodologies for a proposed synthesis and the key analytical techniques used for structural confirmation.
Proposed Synthesis Protocol: Friedel-Crafts Acylation
A common method for the synthesis of α-keto esters like this compound is the Friedel-Crafts acylation of a substituted benzene with an appropriate acylating agent.
-
Reaction Setup: To a solution of 3-cyanobenzoyl chloride (1 equivalent) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen), add a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) portion-wise at 0 °C.
-
Addition of Reagent: To this mixture, add ethyl oxalyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture into ice-cold water. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel to yield the desired this compound.
Structural Confirmation Protocols:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent and tetramethylsilane (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer with samples prepared as KBr pellets or as a thin film.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is performed using an ESI-Q-TOF mass spectrometer to determine the accurate mass of the synthesized compound.
Data Presentation: Predicted Spectroscopic Data
The following tables summarize the expected quantitative data for the structural confirmation of this compound, based on analogous compounds.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2-8.4 | m | 2H | Aromatic CH |
| ~7.7-7.9 | m | 2H | Aromatic CH |
| 4.45 | q | 2H | -OCH₂CH₃ |
| 1.42 | t | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185 | C=O (keto) |
| ~163 | C=O (ester) |
| ~135-140 | Aromatic C |
| ~130-134 | Aromatic CH |
| ~118 | -CN |
| ~112 | Aromatic C-CN |
| ~63 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Table 3: Predicted IR and MS Data for this compound
| Technique | Characteristic Peaks/Values |
| IR (cm⁻¹) | ~3100-3000 (Aromatic C-H stretch)~2230 (C≡N stretch)~1735 (C=O ester stretch)~1690 (C=O keto stretch) |
| MS (m/z) | Expected [M+H]⁺: 204.0655 |
Comparative Analysis with Alternatives
This compound derivatives are valuable intermediates in organic synthesis. Their performance can be compared to other α-keto esters based on factors like reactivity, stability, and the electronic effects of the substituents on the phenyl ring. For instance, the electron-withdrawing nature of the cyano group at the meta position is expected to influence the reactivity of the keto and ester functionalities. Comparison with derivatives having electron-donating groups or substitution at different positions (ortho, para) would reveal different reactivity profiles and spectroscopic characteristics.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and a logical flow for structural confirmation.
Caption: Proposed synthesis workflow for this compound.
Caption: Logical workflow for the structural confirmation of the target compound.
A Comparative Guide to the Biological Activities of Pyrazole Derivatives of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of novel pyrazole compounds derived from Ethyl 2-(3-cyanophenyl)-2-oxoacetate. While direct comparative studies on a unified series of these specific derivatives are limited, this document synthesizes available experimental data from closely related pyrazole structures to offer insights into their potential as therapeutic agents. The focus is on their anti-inflammatory, analgesic, and anticancer properties.
Introduction
This compound is a versatile starting material for the synthesis of various heterocyclic compounds, particularly pyrazole derivatives.[1] Pyrazoles are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial effects.[1][2][3] The functional groups present in Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate, a key derivative, contribute to its unique chemical properties and potential for diverse biological activities.[1] This guide will explore the comparative biological data of analogous pyrazole compounds, detail relevant experimental protocols, and visualize key pathways and workflows.
Data Presentation: Comparative Biological Activity
The following table summarizes the biological activity of various pyrazole derivatives, offering a comparative look at their potential efficacy. The data is compiled from studies on structurally similar compounds to provide a predictive overview for derivatives of this compound.
| Compound ID | Structure/Substitution | Biological Activity | In Vitro Assay | IC50 (µM) | In Vivo Model | Efficacy | Reference |
| Celecoxib | (Reference Drug) | Anti-inflammatory | COX-2 Inhibition | 0.04 | Carrageenan-induced paw edema | High | [4] |
| Compound AD 532 | 4-(3-(4-Methylphenyl)-4-cyano-1H-pyrazol-1-yl)benzenesulfonamide | Anti-inflammatory, Analgesic | COX-2 Inhibition | Less potent than Celecoxib | Carrageenan-induced paw edema, Formalin-induced hyperalgesia | Promising | [2] |
| Triarylpyrazole 23 | 4-methoxy group | Anti-inflammatory | COX-2 Inhibition | 0.74 | - | High | [5] |
| Bipyrazole 41 | Bipyrazole structure | Anti-inflammatory | COX-2 Inhibition | 0.72 | - | High | [5] |
| Benzotiophenyl Pyrazole 44 | Benzotiophenyl and carboxylic acid | Anti-inflammatory | COX-2 Inhibition, 5-LOX Inhibition | 0.01 (COX-2), 1.78 (5-LOX) | - | High | [4] |
| Isoxazole Carboxamide 3c | 5-(aryl)-isoxazole-3-carboxamide | Anticancer | NCI-60 cell line screen | - | - | Potent against leukemia, colon cancer, and melanoma cell lines | [6] |
| Isoxazole Hydrazone 10c | 5-(aryl)-isoxazole-3-hydrazone | Anticancer | VEGFR2 Inhibition | 0.69 | HepG2 cell line | Superior to Sorafenib | [6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and replication of findings.
In Vitro COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.
-
Enzyme and Substrate Preparation : Human recombinant COX-2 enzyme is pre-incubated with the test compound at various concentrations in a buffer solution.
-
Reaction Initiation : The reaction is initiated by the addition of arachidonic acid, the substrate for COX-2.
-
Prostaglandin Measurement : The amount of prostaglandin E2 (PGE2) produced is quantified using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation : The concentration of the test compound that causes 50% inhibition of PGE2 production (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Activity)
This is a standard model to assess the acute anti-inflammatory activity of a compound.
-
Animal Dosing : Male Wistar rats are orally administered the test compound or a vehicle control. A reference drug like indomethacin or celecoxib is used as a positive control.[2]
-
Induction of Inflammation : One hour after dosing, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[2]
-
Edema Measurement : The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition : The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the vehicle control group.
MTT Assay for Anticancer Activity (In Vitro Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.
-
Cell Seeding : Cancer cell lines (e.g., HepG2, HCT-116) are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Formazan Solubilization : The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement : The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Determination : The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Mandatory Visualizations
Signaling Pathway Diagram
Figure 1: Simplified COX-2 Inflammatory Pathway.
Experimental Workflow Diagram
Figure 2: General Workflow for Biological Activity Screening.
Conclusion
Derivatives of this compound, particularly pyrazoles, represent a promising scaffold for the development of novel therapeutic agents. The available data on analogous compounds suggest that these derivatives are likely to exhibit significant anti-inflammatory, analgesic, and anticancer activities. The structure-activity relationships highlighted in various studies indicate that modifications to the pyrazole core and its substituents can fine-tune the potency and selectivity of these compounds. Further synthesis and systematic biological evaluation of a dedicated library of these derivatives are warranted to identify lead candidates for future drug development. The experimental protocols and pathways detailed in this guide provide a solid framework for such investigations.
References
- 1. Buy Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate [smolecule.com]
- 2. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Synthesis of 3-Cyanophenyl-Bearing Molecules: A Cost-Benefit Analysis of Ethyl 2-(3-cyanophenyl)-2-oxoacetate
For researchers and drug development professionals navigating the complex landscape of pharmaceutical synthesis, the choice of starting materials is a critical determinant of a project's success, influencing not only the final yield and purity but also the overall cost and timeline. This guide provides a comprehensive cost-benefit analysis of utilizing Ethyl 2-(3-cyanophenyl)-2-oxoacetate as a key building block in the synthesis of bioactive molecules, particularly those targeting coagulation pathways.
The 3-cyanophenyl moiety is a well-recognized pharmacophore, notably present in several direct Factor Xa inhibitors, a class of oral anticoagulants. The strategic introduction of this group can significantly impact a molecule's binding affinity and pharmacokinetic profile. This compound presents itself as a versatile precursor for constructing various heterocyclic scaffolds bearing this critical functionality. This analysis delves into the economic and synthetic viability of this reagent in comparison to alternative synthetic strategies.
Performance and Cost Comparison
A direct comparison of synthetic routes highlights the trade-offs between starting material cost, reaction efficiency, and the number of synthetic steps. While specific yield data for reactions involving this compound is not extensively reported in publicly available literature, we can infer its potential performance based on analogous transformations and the pricing of structurally similar compounds.
| Reagent/Route | Starting Material Cost (Estimated) | Number of Steps (Typical) | Key Advantages | Key Disadvantages |
| This compound | Moderate to High | 1-3 | Direct introduction of the 3-cyanophenyl-glyoxylate moiety, potentially shortening synthesis. | Higher initial cost of starting material; limited documented reaction protocols and yields. |
| Alternative Route 1: From 3-cyanobenzaldehyde | Low | 3-5 | Readily available and inexpensive starting material. | Longer synthetic sequence, potentially involving protection/deprotection steps; may require optimization of each step. |
| Alternative Route 2: From 3-bromobenzonitrile | Moderate | 2-4 | Versatile starting material for various cross-coupling reactions. | May require expensive catalysts and ligands; potential for side reactions and purification challenges. |
Note: Cost estimations are based on commercially available data for analogous compounds and are subject to change based on supplier and purity.
Experimental Protocols: A Generalized Approach
Hypothetical Synthesis of a 3-Cyanophenyl-Substituted Pyrazolone:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Reagent Addition: Add a hydrazine derivative (e.g., hydrazine hydrate or a substituted hydrazine, 1.0-1.2 eq) to the solution.
-
Reaction Conditions: The reaction mixture is then heated to reflux and monitored by thin-layer chromatography (TLC) until completion.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the desired 3-cyanophenyl-substituted pyrazolone.
This generalized protocol would require optimization of solvent, temperature, and reaction time for any specific substrate combination to maximize yield and purity.
Logical Workflow for Reagent Selection
The decision-making process for selecting a synthetic route is multifactorial. The following diagram illustrates a logical workflow for evaluating the use of this compound against its alternatives.
Caption: A logical workflow for selecting a synthetic route, balancing cost, literature precedence, and experimental validation.
Signaling Pathway Relevance
The 3-cyanophenyl motif is a key feature of several small molecule inhibitors that target enzymes in critical signaling pathways, such as the coagulation cascade. Understanding this context is crucial for drug development professionals.
Caption: The coagulation cascade, highlighting the central role of Factor Xa and its inhibition by 3-cyanophenyl-containing drugs.
Conclusion and Future Outlook
This compound represents a potentially powerful, albeit currently underutilized, reagent for the synthesis of pharmaceutically relevant molecules. Its primary advantage lies in the direct and efficient incorporation of the 3-cyanophenyl-glyoxylate scaffold, which could streamline complex syntheses. However, the higher initial cost and the lack of extensive, publicly available experimental data are significant hurdles.
For research and development teams, the decision to employ this reagent will depend on a careful evaluation of project-specific priorities. For early-stage discovery chemistry, where rapid access to novel analogs is paramount, the potentially shorter synthetic route offered by this compound may outweigh its cost. For later-stage process development and large-scale manufacturing, a more cost-effective route starting from simpler, cheaper materials like 3-cyanobenzaldehyde might be preferable, despite the longer synthetic sequence.
Further research into the reactivity and applications of this compound is warranted. The development of robust and high-yielding protocols for its use would significantly enhance its appeal to the broader chemical and pharmaceutical research community, potentially unlocking new and more efficient pathways to vital medicines.
Reproducibility of Experiments Using Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of chemical experiments is a cornerstone of scientific advancement. This guide provides a comparative analysis of experimental reproducibility and performance for reactions involving Ethyl 2-(3-cyanophenyl)-2-oxoacetate and its structural analogs. Due to the limited availability of direct comparative studies on this compound, this guide draws upon data from closely related aromatic ketoesters to provide insights into expected experimental outcomes and factors influencing reproducibility.
I. Performance Comparison in Key Synthetic Reactions
The reactivity of this compound is primarily dictated by its α-ketoester functionality. This makes it a versatile substrate in various carbon-carbon bond-forming reactions, which are fundamental in the synthesis of complex organic molecules and potential pharmaceutical agents. Below, we compare the performance of analogous compounds in two key reaction types: Knoevenagel condensation and pyrazole synthesis.
A. Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. The reaction is sensitive to catalysts, solvents, and the electronic nature of the reactants.
Table 1: Comparison of Aromatic Aldehydes in Knoevenagel Condensation with Malononitrile
| Aromatic Aldehyde | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Benzaldehyde | Piperidine | Ethanol | 2 | 85 | [1] |
| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 1.5 | 92 | [1] |
| 4-Methoxybenzaldehyde | Piperidine | Ethanol | 3 | 80 | [1] |
| 4-Chlorobenzaldehyde | Ammonium Bicarbonate | None (Solvent-free) | 2 | 95 | [1] |
| Syringaldehyde | Ammonium Bicarbonate | None (Solvent-free) | 2 | 80 (recrystallized) | [1] |
Data presented is for aromatic aldehydes, which serve as analogs for the reactivity of the keto-group in this compound in similar condensation reactions.
Key Factors for Reproducibility:
-
Catalyst Choice: Weak bases like piperidine or ammonium salts are commonly used. The choice of catalyst can significantly impact reaction rates and yields.[1][2] Consistent catalyst quality and concentration are crucial.
-
Solvent Polarity: Solvent polarity has been shown to directly influence reaction kinetics, with higher polarity often leading to faster product formation.[3][4] The use of solvent-free conditions can also provide high yields and is considered a greener approach.[1][5]
-
Substituent Effects: Electron-withdrawing groups on the aromatic ring (like the cyano-group in the target molecule) generally increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates compared to electron-donating groups.[1]
B. Pyrazole Synthesis
Pyrazoles are a class of heterocyclic compounds with significant pharmacological activities. A common synthetic route involves the condensation of a β-dicarbonyl compound (like a ketoester) with a hydrazine.
Table 2: Comparison of β-Ketoesters in Pyrazole Synthesis with Hydrazine Hydrate
| β-Ketoester | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl Acetoacetate | Acetic Acid | Ethanol | 4 | 88 | [6] |
| Ethyl Benzoylacetate | Acetic Acid | Ethanol | 5 | 85 | [6] |
| Ethyl 4-chlorobenzoylacetate | Acetic Acid | Ethanol | 4 | 92 | [6] |
| Ethyl 4-methylbenzoylacetate | Acetic Acid | Ethanol | 6 | 82 | [6] |
This data, while not for the exact target molecule, provides a strong indication of the expected reactivity and yields for pyrazole synthesis using aromatic ketoesters.
Key Factors for Reproducibility:
-
Purity of Reactants: The purity of both the ketoester and the hydrazine derivative is critical for obtaining high yields and avoiding side products.
-
Temperature Control: The reaction temperature can influence the rate of reaction and the formation of isomers or byproducts. Consistent temperature control is essential for reproducible results.
-
pH of the Reaction Mixture: The acidity or basicity of the reaction medium can affect the reactivity of both the ketoester and the hydrazine. Maintaining a consistent pH is important.
II. Experimental Protocols for Key Reactions
To ensure the reproducibility of experiments, detailed and consistent protocols are paramount. Below are representative protocols for Knoevenagel condensation and pyrazole synthesis, which can be adapted for this compound.
A. General Protocol for Knoevenagel Condensation
This protocol is based on a solvent-free approach, which has been shown to be efficient and environmentally friendly.[1]
Reactants:
-
Aromatic aldehyde (or ketoester, 1 equivalent)
-
Malononitrile (1.2 equivalents)
-
Ammonium bicarbonate (0.1 equivalents)
Procedure:
-
Combine the aromatic aldehyde (or ketoester), malononitrile, and ammonium bicarbonate in a mortar.
-
Grind the mixture at room temperature for the specified reaction time (typically 1-3 hours).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, add water to the reaction mixture and filter the solid product.
-
Wash the product with cold water and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
B. General Protocol for Pyrazole Synthesis
This protocol describes a typical condensation reaction between a β-ketoester and hydrazine.[6]
Reactants:
-
β-Ketoester (1 equivalent)
-
Hydrazine hydrate (1.1 equivalents)
-
Glacial acetic acid (catalytic amount)
-
Ethanol (solvent)
Procedure:
-
Dissolve the β-ketoester in ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Add hydrazine hydrate dropwise to the reaction mixture at room temperature.
-
Reflux the reaction mixture for the specified time (typically 4-6 hours), monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Add cold water to the residue to precipitate the pyrazole product.
-
Filter the solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol or another suitable solvent.
III. Visualizing Reaction Pathways and Workflows
A. Knoevenagel Condensation Workflow
Caption: General workflow for a Knoevenagel condensation reaction.
B. Pyrazole Synthesis Signaling Pathway
Caption: Key steps in the synthesis of pyrazoles from β-ketoesters.
References
- 1. research.tue.nl [research.tue.nl]
- 2. tandfonline.com [tandfonline.com]
- 3. Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02883F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
No Polymorphic Forms of Ethyl 2-(3-cyanophenyl)-2-oxoacetate Identified in Publicly Available Literature
A comprehensive search of scientific databases and literature has revealed no specific studies detailing the existence or characterization of polymorphs for the compound Ethyl 2-(3-cyanophenyl)-2-oxoacetate. As a result, a comparison guide on its polymorphic forms, including comparative experimental data and detailed methodologies, cannot be provided at this time.
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study in pharmaceutical sciences and materials science, as different polymorphs of a substance can exhibit distinct physical and chemical properties. These properties include solubility, melting point, stability, and bioavailability, which are crucial for drug development and other applications.
While research on the crystal structures and potential polymorphism of related compounds has been conducted, no such data is currently available in the public domain for this compound. The scientific community relies on published, peer-reviewed data to establish the existence and characteristics of different polymorphic forms. Without such foundational research, any discussion or comparison would be purely speculative.
Researchers, scientists, and drug development professionals interested in the solid-state properties of this compound are encouraged to conduct their own polymorphism screening studies. Such studies would typically involve crystallization experiments under a variety of conditions (e.g., different solvents, temperatures, and pressures) and characterization of the resulting solid forms using techniques such as:
-
Powder X-ray Diffraction (PXRD) to identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC) to determine melting points and detect phase transitions.
-
Thermogravimetric Analysis (TGA) to assess thermal stability.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy and Raman Spectroscopy to probe differences in molecular vibrations.
-
Solid-State Nuclear Magnetic Resonance (ssNMR) to investigate the local environment of atomic nuclei.
-
Solubility studies to measure the dissolution rate of any identified forms.
Should such research be undertaken and published, a detailed comparison guide could then be developed. At present, however, the topic of this compound polymorphs remains an unexplored area of scientific inquiry.
Safety Operating Guide
Proper Disposal of Ethyl 2-(3-cyanophenyl)-2-oxoacetate: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of Ethyl 2-(3-cyanophenyl)-2-oxoacetate, a cyanide-containing organic compound. The following protocols are designed for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this hazardous material, thereby minimizing environmental impact and laboratory risks. Adherence to these procedures is critical for maintaining a safe laboratory environment.
All waste containing this compound must be treated as hazardous waste.[1] Due to the presence of the cyanide group, this compound and any materials contaminated with it require specific handling and disposal methods to prevent the release of toxic substances.
Hazard and Safety Summary
| Hazard Classification | Description | Personal Protective Equipment (PPE) |
| Acute Toxicity | Cyanide compounds are highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[2] | Chemical-resistant gloves (nitrile), safety goggles or face shield, lab coat. All handling of solids and solutions should be done in a certified chemical fume hood.[3] |
| Environmental Hazard | Harmful to aquatic life. Avoid release to the environment. | Prevent entry into drains and waterways.[4] |
| Reactivity | Reacts with acids to produce highly toxic and flammable hydrogen cyanide (HCN) gas.[2][3] | Store away from acids and strong oxidizing agents.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of pure this compound and contaminated materials.
1. Waste Segregation and Collection:
-
Dedicated Waste Containers: All waste contaminated with this compound, including solids (e.g., contaminated gloves, paper towels, weighing boats) and liquids (e.g., reaction residues, solvents), must be collected in separate, dedicated hazardous waste containers.[1][3]
-
Labeling: Clearly label the waste container as "HAZARDOUS WASTE – CYANIDE" and specify the contents: "this compound". Include the date of waste generation and the warning "NO ACIDS".[2][3]
-
Container Integrity: Ensure waste containers are chemically resistant, in good condition, and kept tightly closed when not in use.[5][6]
2. Decontamination of Glassware and Equipment:
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and accidental exposure.
-
Initial Rinse: In a chemical fume hood, rinse all contaminated glassware and equipment three times with a dilute sodium hydroxide solution (e.g., 0.1 M).[2] Collect all rinsate as hazardous cyanide waste.
-
Oxidative Treatment: Following the initial rinse, decontaminate glassware by rinsing with an alkaline bleach solution (pH ≥ 10).[2][3] This can be prepared by making a 10% solution of household bleach and adjusting the pH with sodium hydroxide. This procedure oxidizes the cyanide to the less toxic cyanate. Caution: This reaction can evolve toxic cyanogen chloride (CNCl) gas if the pH is below 10.[2]
-
Final Cleaning: After decontamination, wash the glassware with soap and water. This final wash water can typically be disposed of down the sink, but consult your institution's specific guidelines.
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to contain the hazard.
-
Small Spills (within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use a chemical absorbent pad or inert material (e.g., sand, vermiculite) to absorb the spill.[4]
-
Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[1]
-
Collect all cleanup materials in a designated "HAZARDOUS WASTE – CYANIDE" container.[1]
-
-
Large Spills or Spills Outside a Fume Hood:
-
Evacuate the laboratory immediately and alert others.[1]
-
Prevent entry to the area.
-
Contact your institution's Environmental Health & Safety (EH&S) department or emergency response team immediately.
-
4. Final Disposal:
-
Waste Pickup: Arrange for the collection of the sealed and properly labeled hazardous waste containers by your institution's certified hazardous waste management provider.[1][5]
-
Regulatory Compliance: Ensure all disposal activities are in accordance with local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound and associated waste.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-(3-cyanophenyl)-2-oxoacetate
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(3-cyanophenyl)-2-oxoacetate (CAS No. 732249-89-7) was publicly available at the time of this writing. The following guidance is based on safety information for structurally similar cyanophenyl and cyanoacrylate compounds, as well as general safety protocols for handling highly toxic cyanide-containing substances. This material should be handled only by trained professionals in a well-equipped laboratory setting, treating it with the utmost caution as a potentially highly toxic substance.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with this compound. It offers procedural, step-by-step guidance for safe handling, storage, and disposal.
Personal Protective Equipment (PPE)
Given the potential for high toxicity associated with cyanophenyl compounds, a comprehensive PPE strategy is mandatory to prevent all routes of exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with chemically resistant gloves is recommended. Nitrile rubber gloves are a suitable choice. |
| Eye Protection | Safety Glasses & Face Shield | Use of safety goggles and a full-face shield is necessary where there is a potential for splashes or the generation of dust. |
| Body Protection | Lab Coat | A standard laboratory coat should be worn at all times. |
| Respiratory | Fume Hood | All handling of this compound, including weighing and transfers, must be conducted within a certified chemical fume hood. |
Experimental Protocols
Adherence to strict protocols is crucial for the safe handling of this compound.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Storage: Store the container in a cool, dry, well-ventilated area, away from incompatible materials such as acids and oxidizing agents. Keep the container tightly sealed.
Handling and Use
-
Work Area Preparation: Designate a specific area within a chemical fume hood for all work with this compound. Ensure that a safety shower and eyewash station are readily accessible.
-
Weighing: If possible, weigh the compound directly within the fume hood. If a balance must be used outside the hood, tare a sealed container, add the compound inside the hood, and then re-weigh the sealed container.
-
Reaction Setup: When using the compound in a reaction, ensure the apparatus is set up to prevent any potential release of vapors or aerosols.
-
Avoid Incompatibilities: Keep the compound away from acids, as this can lead to the rapid evolution of highly toxic hydrogen cyanide gas.[1] Also, avoid contact with strong bases and oxidizing agents.
Decontamination
-
Work Surfaces: To decontaminate work surfaces within the fume hood, first wipe with a solution buffered to a pH of 10, followed by a freshly prepared 10% bleach solution.[2]
-
Glassware and Equipment: All contaminated glassware and equipment should be rinsed with a 10% bleach solution within the fume hood before being removed for standard washing procedures.
Disposal Plan
All waste containing this compound must be treated as hazardous cyanide waste.
-
Waste Segregation: Maintain separate, clearly labeled, and sealed waste containers for solid and liquid cyanide-containing waste.[2]
-
Neutralization: Waste containing this compound should be neutralized before disposal. This can be achieved by treatment with an oxidizing agent such as sodium hypochlorite (bleach) or hydrogen peroxide under basic conditions.[3] This process converts the cyanide to the less toxic cyanate.
-
Disposal of Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spill cleanup, and empty containers should be collected in a sealed bag and disposed of as hazardous waste.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
